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2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid Documentation Hub

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  • Product: 2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid
  • CAS: 603105-71-1

Core Science & Biosynthesis

Foundational

Technical Monograph: 2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid

Structural Characterization, Synthetic Pathways, and Medicinal Utility Abstract This technical guide provides a comprehensive analysis of 2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid (also referred to as 5-Chloro-2...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Characterization, Synthetic Pathways, and Medicinal Utility

Abstract

This technical guide provides a comprehensive analysis of 2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid (also referred to as 5-Chloro-2-methoxy-phenylalanine). As a non-canonical amino acid (NCAA), this scaffold represents a critical building block in peptidomimetic drug design. The simultaneous presence of an electron-withdrawing halogen (chlorine) at the meta-position (relative to the alkyl chain) and an electron-donating methoxy group at the ortho-position imparts unique steric and electronic properties. This guide covers its physicochemical profile, robust synthetic methodologies, and applications in optimizing pharmacokinetic (PK) parameters.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]

This molecule is a phenylalanine derivative characterized by a specific substitution pattern on the aromatic ring. The ortho-methoxy group induces significant rotational restriction about the


 and 

bonds, potentially locking peptides into bioactive conformations.
PropertySpecification
IUPAC Name 2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid
Common Name 5-Chloro-2-methoxy-phenylalanine
Molecular Formula

Molecular Weight 229.66 g/mol
Chirality Available as (L), (D), or (DL)-racemate
LogP (Predicted) ~1.8 - 2.1 (Cl increases lipophilicity vs. Phe)
pKa (COOH) ~2.2
pKa (

)
~9.1
H-Bond Donors/Acceptors 2 Donors / 3 Acceptors
Synthetic Methodologies

For research-grade synthesis, two primary pathways are recommended depending on the required stereochemistry and scale.

A. The Acetamidomalonate Pathway (Robust Chemical Synthesis)

This method is preferred for generating the racemic hydrochloride salt, which can subsequently undergo enzymatic resolution. It avoids the harsh reducing conditions of the Erlenmeyer-Plöchl azlactone route that might inadvertently dechlorinate the aromatic ring.

Mechanism:

  • Alkylation: 5-Chloro-2-methoxybenzyl bromide reacts with the enolate of diethyl acetamidomalonate.

  • Hydrolysis & Decarboxylation: Acidic hydrolysis removes the protecting groups and decarboxylates the malonic backbone.

AcetamidomalonateSynthesis Start 5-Chloro-2-methoxybenzyl bromide Inter Intermediate: Diethyl 2-acetamido-2-(5-chloro-2-methoxybenzyl)malonate Start->Inter SN2 Alkylation Reagent Diethyl acetamidomalonate (NaOEt/EtOH) Reagent->Inter Product Target: 2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid (Racemic Salt) Inter->Product Hydrolysis & Decarboxylation Acid 48% HBr or 6M HCl Reflux

Figure 1: Acetamidomalonate synthesis pathway yielding the racemic amino acid.

B. Chemo-Enzymatic Synthesis (Enantioselective)

For high-purity L-isomers required in solid-phase peptide synthesis (SPPS), an enzymatic transamination approach is superior.

  • Substrate: 3-(5-chloro-2-methoxyphenyl)-2-oxopropanoic acid (derived from the corresponding aldehyde via condensation).

  • Biocatalyst: Phenylalanine Dehydrogenase (PheDH) or an engineered Transaminase.

  • Cofactor: NADH/NAD+ recycling system (using Formate Dehydrogenase).

  • Advantage: Yields >99% ee (enantiomeric excess) without heavy metal contamination.

Medicinal Chemistry Applications

The 5-chloro-2-methoxy substitution pattern is not arbitrary; it is a strategic tool in Hit-to-Lead optimization.

1. Metabolic Stability (The "Chlorine Block")

The chlorine atom at the 5-position (meta to the alkyl chain, para to the methoxy) effectively blocks metabolic oxidation. In unsubstituted phenylalanine, the para-position is a metabolic "soft spot" susceptible to hydroxylation by Cytochrome P450 enzymes. The 5-chloro substituent sterically and electronically deactivates this region, extending the half-life (


) of the parent peptide.
2. Conformational Constraint (The "Methoxy Effect")

The 2-methoxy group creates steric clash with the peptide backbone protons. This restricts the


 and 

torsion angles, forcing the side chain into a defined orientation. This is particularly useful when targeting G-protein coupled receptors (GPCRs) where "lock-and-key" fit is essential for potency.
3. Halogen Bonding

The chlorine atom can participate in halogen bonding (X-bond) with carbonyl oxygens in the receptor binding pocket. This interaction is directional and can be stronger than hydrogen bonding in hydrophobic environments.

DecisionLogic Start Hit Molecule (Contains Phe) Check1 Is Metabolic Stability Poor? Start->Check1 Check2 Is Potency Low? Check1->Check2 No Action1 Add 5-Cl (Block CYP oxidation) Check1->Action1 Yes Action2 Add 2-OMe (Restrict Conformation) Check2->Action2 Yes Final Use 5-Cl-2-OMe-Phe Action1->Final Action2->Final

Figure 2: Decision logic for incorporating 5-chloro-2-methoxy-phenylalanine into drug scaffolds.

Experimental Protocol: Fmoc-Protection for SPPS

For researchers utilizing this molecule in peptide synthesis, the free amino acid must be converted to its Fmoc-protected form.

Objective: Synthesize N-(9-Fluorenylmethoxycarbonyl)-5-chloro-2-methoxy-L-phenylalanine.

Reagents:

  • 5-Chloro-2-methoxy-L-phenylalanine (1.0 eq)

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 eq)

  • 
     (2.5 eq)
    
  • Solvent: Water/Acetone (1:1 v/v)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve the amino acid (10 mmol) and

    
     (25 mmol) in 25 mL of water. Ensure complete dissolution to establish a basic pH (~9.0), which is critical for the nucleophilic attack of the amine.
    
  • Addition: Dissolve Fmoc-OSu (11 mmol) in 25 mL of acetone. Add this solution dropwise to the aqueous amino acid solution over 30 minutes. Note: Acetone is used to solubilize the Fmoc reagent while remaining miscible with water.

  • Reaction: Stir the mixture at room temperature for 12–18 hours. Monitor via TLC (Solvent:

    
    /MeOH/AcOH 90:8:2). The ninhydrin stain for the starting material should disappear.
    
  • Workup:

    • Evaporate the acetone under reduced pressure (Rotavap).

    • Wash the remaining aqueous layer with diethyl ether (

      
       mL) to remove unreacted Fmoc-OSu and byproducts.
      
    • Acidification: Cool the aqueous phase to

      
       and slowly acidify to pH 2.0 using 1N HCl. The Fmoc-amino acid will precipitate as a white solid.
      
  • Isolation: Extract the precipitate into ethyl acetate (

    
     mL). Wash the organic layer with brine, dry over anhydrous 
    
    
    
    , and concentrate to dryness.
  • Purification: Recrystallize from Ethyl Acetate/Hexane to obtain the pure product.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures are expected:

  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       12.8 (br s, 1H, COOH)
      
    • 
       7.8 (d, 1H, NH)
      
    • 
       7.2 - 6.9 (m, 3H, Aromatic protons). Look for the splitting pattern: The 5-Cl, 2-OMe substitution leaves protons at positions 3, 4, and 6. Position 6 is a singlet or small doublet; 3 and 4 show coupling.
      
    • 
       4.2 (m, 1H, 
      
      
      
      -CH)
    • 
       3.8 (s, 3H, 
      
      
      
      )
    • 
       3.1 - 2.9 (m, 2H, 
      
      
      
      -
      
      
      )
  • Mass Spectrometry (ESI):

    • Positive Mode:

      
       (showing characteristic Chlorine isotope pattern 3:1 ratio for 
      
      
      
      ).
References
  • Erlenmeyer-Plöchl Azlactone Synthesis : Plöchl, J. (1884).[1][2] "Über einige Derivate der Benzoylimidozimtsäure". Berichte der deutschen chemischen Gesellschaft. [3][1][2]

  • Halogenated Phenylalanine Synthesis : Ashnagar, A. et al. (2007). "Synthesis and Elucidation of 4-bis(2-Chloroethyl)-amino-L-phenylalanine". Asian Journal of Chemistry.

  • Medicinal Chemistry of Chloro/Methoxy Groups : Ishihara, Y. (2024). "Roles of the Chloro and Methoxy Groups in Drug Discovery". Drug Hunter.

  • Enzymatic Synthesis of Chiral Amino Acids : Jiangnan University Research (2023). "A novel and thermostable phenylalanine dehydrogenase for efficient synthesis of bulky aromatic amino acids".

  • Chemical Properties & Identifiers : PubChem. "2-Amino-3-(substituted-phenyl)propanoic acid derivatives".

Sources

Exploratory

Physicochemical Properties of 2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid

An In-Depth Technical Guide Executive Summary 2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid (also known as 5-Chloro-2-methoxy-phenylalanine ) is a non-canonical amino acid derivative used primarily as a scaffold in...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Executive Summary

2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid (also known as 5-Chloro-2-methoxy-phenylalanine ) is a non-canonical amino acid derivative used primarily as a scaffold in medicinal chemistry and peptidomimetic drug design. Structurally, it modifies the native phenylalanine side chain with a 2-methoxy (ortho) and 5-chloro (meta) substitution pattern. This specific substitution motif introduces unique steric constraints and electronic properties, making it a critical tool for probing hydrophobic pockets in G-protein coupled receptors (GPCRs) and enhancing the metabolic stability of peptide-based therapeutics.

This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis methodologies, and applications in drug development.

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

The compound is a phenylalanine analog where the phenyl ring is substituted at the ortho position with a methoxy group and the meta position (relative to the alkyl chain) with a chlorine atom.

Attribute Detail
IUPAC Name 2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid
Common Name 5-Chloro-2-methoxy-phenylalanine
CAS Number 603105-71-1 (DL-form); Specific isomers may vary.
Molecular Formula C₁₀H₁₂ClNO₃
Molecular Weight 229.66 g/mol
SMILES COc1ccc(Cl)cc1CC(N)C(=O)O
Structural Visualization

The following diagram illustrates the connectivity and the specific substitution pattern that defines the compound's steric and electronic profile.

ChemicalStructure cluster_backbone Amino Acid Backbone cluster_sidechain Aromatic Side Chain C_alpha (Chiral Center) C_beta (Methylene Bridge) C_alpha->C_beta COOH Carboxyl Group (COOH) COOH->C_alpha NH2 Amino Group (NH2) NH2->C_alpha Phenyl Phenyl Ring C_beta->Phenyl OMe 2-Methoxy (Steric Lock) Phenyl->OMe Ortho (Pos 2) Cl 5-Chloro (Lipophilic/Halogen Bond) Phenyl->Cl Meta (Pos 5)

Figure 1: Structural connectivity highlighting the core amino acid backbone and the specific 2,5-substitution pattern on the phenyl ring.

Physicochemical Profile

The introduction of chlorine and methoxy groups significantly alters the physicochemical landscape compared to native phenylalanine. The chlorine atom increases lipophilicity and metabolic resistance, while the methoxy group introduces steric bulk that can restrict conformational freedom.

Property Value / Range Significance in Drug Design
Molecular Weight 229.66 g/mol Fragment-like; ideal for building molecular complexity without exceeding Rule of 5 limits.
LogP (Predicted) 1.5 – 2.0Higher lipophilicity than Phenylalanine (1.38), improving membrane permeability.
pKa (Carboxyl) ~2.20Typical α-amino acid acidity; exists as a carboxylate at physiological pH.
pKa (Amino) ~9.10Exists as a protonated ammonium species at physiological pH.
H-Bond Donors 2 (NH₂, OH)Critical for backbone interactions in protein binding sites.
H-Bond Acceptors 3 (C=O, OH, OMe)The methoxy oxygen acts as a weak acceptor; the carboxyl is a strong acceptor.
Polar Surface Area (TPSA) ~63 ŲSuggests good oral bioavailability (Rule of 5 compliant).
Solubility Low (Water, pH 7)Zwitterionic nature limits solubility in neutral water; soluble in 0.1M HCl or NaOH.

Key Insight: The 5-chloro substituent serves as a metabolic blocker, preventing hydroxylation at the para position (relative to the methoxy) which is a common metabolic soft spot in anisole derivatives.

Synthesis & Preparation Methodology

While enzymatic resolution is possible, the most robust laboratory-scale synthesis for this non-canonical amino acid is the Erlenmeyer-Plöchl Azlactone Synthesis . This method is preferred for its scalability and the availability of the aldehyde precursor.

Protocol: Erlenmeyer-Plöchl Synthesis

Precursors: 5-Chloro-2-methoxybenzaldehyde, N-Acetylglycine (or Hippuric acid), Sodium Acetate, Acetic Anhydride.

  • Azlactone Formation (Condensation):

    • Reagents: 5-Chloro-2-methoxybenzaldehyde (1.0 eq), N-Acetylglycine (1.2 eq), NaOAc (anhydrous, 0.8 eq).

    • Solvent: Acetic Anhydride (excess).

    • Conditions: Heat to 100°C for 2-4 hours. The mixture will solidify upon cooling.

    • Mechanism: The aldehyde condenses with the active methylene of the glycine derivative to form the oxazolone (azlactone) intermediate.[1]

    • Workup: Quench with ice water. Filter the yellow precipitate (Azlactone). Recrystallize from ethanol.

  • Hydrolysis & Reduction:

    • Hydrolysis: Reflux the azlactone in 1% NaOH or dilute HCl to open the ring, yielding the

      
      -acetamidocinnamic acid derivative.
      
    • Reduction: Hydrogenation is required to reduce the alkene.

    • Catalyst: Pd/C (10%) or Raney Nickel.

    • Conditions: H₂ atmosphere (30-50 psi), Methanol/Ethanol solvent.

    • Note: Care must be taken not to dechlorinate the ring. Mild conditions or specific catalysts (e.g., PtO₂) may be preferred if dechlorination is observed.

  • Deprotection:

    • Reflux in 6M HCl to remove the acetyl group, yielding the free amino acid hydrochloride salt.

Synthesis Workflow Diagram

Synthesis Step1 Precursors: 5-Chloro-2-methoxybenzaldehyde + N-Acetylglycine Step2 Condensation (Ac2O / NaOAc) Formation of Azlactone Step1->Step2 100°C, 2h Step3 Hydrolysis (Dilute Acid/Base) Opens Oxazolone Ring Step2->Step3 Ring Opening Step4 Reduction (H2 / Pd/C) Reduces C=C Double Bond Step3->Step4 Enamide Reduction Step5 Deprotection (6M HCl) Removes Acetyl Group Step4->Step5 Hydrolysis Final Target Product: 5-Chloro-2-methoxy-phenylalanine Step5->Final Purification

Figure 2: Step-by-step workflow for the Erlenmeyer-Plöchl synthesis of the target amino acid.

Analytical Characterization

To validate the identity of the synthesized compound, the following analytical signals are expected:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       ~13.5 ppm (br s, 1H, COOH).
      
    • 
       ~8.3 ppm (br s, 3H, NH₃⁺).
      
    • 
       ~7.3 - 6.9 ppm (m, 3H, Aromatic protons). Look for the specific splitting pattern of 1,2,5-substitution.
      
    • 
       ~3.8 ppm (s, 3H, O-CH₃).
      
    • 
       ~3.9 - 4.1 ppm (m, 1H, 
      
      
      
      -CH).
    • 
       ~3.0 - 3.2 ppm (m, 2H, 
      
      
      
      -CH₂).
  • Mass Spectrometry (ESI-MS):

    • Positive Mode:

      
       m/z.
      
    • Look for the characteristic Chlorine isotope pattern (

      
       ratio of 3:1), showing peaks at M and M+2.
      
Applications in Drug Discovery[1]

This compound is not merely a building block; it is a "functional probe" used to optimize ligand-receptor interactions.

1. Conformational Restriction (The "Ortho Effect")

The 2-methoxy group creates steric clash with the amino acid backbone (specifically the C


 and amide protons). This restricts the rotation around the C

-C

bond, effectively locking the side chain into a specific conformation. This is valuable for:
  • Pre-organizing peptides to bind to receptors (reducing entropic penalty).

  • Designing atropisomeric inhibitors.

2. Halogen Bonding

The 5-chloro substituent is electronically distinct. Unlike a methyl group (which is purely steric), the chlorine atom has a "sigma hole"—a region of positive electrostatic potential opposite the C-Cl bond.[2]

  • Mechanism: This sigma hole can form linear halogen bonds with backbone carbonyl oxygens or histidine nitrogens in the target protein.

  • Utility: Enhances potency by adding a directional interaction that native phenylalanine cannot provide.

3. Metabolic Stability

Native phenylalanine residues are susceptible to hydroxylation (to Tyrosine) by hepatic enzymes. The 5-chloro and 2-methoxy groups block the primary sites of metabolic attack on the ring, significantly extending the half-life of peptides containing this residue.

Handling & Stability
  • Storage: Store at +2°C to +8°C (Refrigerated). Keep desicated.

  • Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents.

  • Hygroscopicity: The hydrochloride salt form is likely hygroscopic; store in a tightly sealed container.

  • Safety: Irritant. Wear standard PPE (gloves, goggles, lab coat). Avoid inhalation of dust.

References
  • Erlenmeyer-Plöchl Azlactone Synthesis

    • Title: "A simple and efficient method for the synthesis of Erlenmeyer azlactones"
    • Source: Research Repository UCD
    • URL:[Link]

  • Physicochemical Properties of Halogenated Amino Acids

    • Title: "Roles of the Chloro and Methoxy Groups in Drug Discovery"[2]

    • Source: Drug Hunter
    • URL:[Link]

  • Lipophilicity & LogP in Drug Design

    • Title: "Lipophilicity Descriptors: Understanding When to Use LogP & LogD"
    • Source: ACD/Labs Applic
    • URL:[Link]

  • General Compound Data (CAS 603105-71-1)

    • Title: "DL-5-Chloro-2-methoxyphenylalanine Chemical Properties"
    • Source: ChemicalBook / PubChem
    • URL:[Link]

Sources

Foundational

Engineering Peptidomimetics: Physicochemical Profiling and Synthetic Integration of 5-Chloro-2-Methoxyphenylalanine

Introduction to Advanced Unnatural Amino Acids The transition from native peptides to robust, clinically viable therapeutics relies heavily on the strategic incorporation of unnatural amino acids (UAAs)[1]. While native...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Advanced Unnatural Amino Acids

The transition from native peptides to robust, clinically viable therapeutics relies heavily on the strategic incorporation of unnatural amino acids (UAAs)[1]. While native peptides suffer from rapid proteolytic degradation and poor membrane permeability, UAAs introduce precise steric, electronic, and lipophilic modifications that overcome these liabilities[1]. Among these, halogenated and methoxylated phenylalanine derivatives represent a privileged class of building blocks[2].

This technical whitepaper provides an in-depth analysis of 5-chloro-2-methoxyphenylalanine , detailing its molecular architecture, its mechanistic advantages in rational drug design, and a self-validating protocol for its incorporation into solid-phase peptide synthesis (SPPS).

Physicochemical Profiling: Molecular Weight & Formula

The design of 5-chloro-2-methoxyphenylalanine builds upon the native L-phenylalanine scaffold by introducing two distinct functional groups to the aromatic ring: an ortho-methoxy group (-OCH₃) and a meta-chloro group (-Cl) relative to the alanine side chain attachment.

Structural Breakdown and Mass Calculation
  • Base Scaffold: Phenylalanine (C₉H₁₁NO₂)

  • Substitution 1 (Position 2): Methoxy group addition (+O, +CH₃, -H)

  • Substitution 2 (Position 5): Chlorine atom addition (+Cl, -H)

  • Final Molecular Formula: C₁₀H₁₂ClNO₃ [3]

The exact molecular weight is calculated based on standard atomic weights:

  • Carbon (C₁₀): 10 × 12.011 = 120.11 g/mol

  • Hydrogen (H₁₂): 12 × 1.008 = 12.10 g/mol

  • Chlorine (Cl₁): 1 × 35.45 = 35.45 g/mol

  • Nitrogen (N₁): 1 × 14.007 = 14.01 g/mol

  • Oxygen (O₃): 3 × 15.999 = 48.00 g/mol

  • Total Molecular Weight: 229.66 g/mol [3]

Quantitative Data Presentation

To contextualize the physicochemical shifts induced by these substitutions, the following table compares 5-chloro-2-methoxyphenylalanine against its native and mono-substituted counterparts[2][3].

CompoundMolecular FormulaMolecular Weight ( g/mol )Monoisotopic Mass (Da)Key Physicochemical Feature
L-Phenylalanine C₉H₁₁NO₂165.19165.0790Native baseline; highly flexible

angle.
4-Chloro-L-phenylalanine C₉H₁₀ClNO₂199.63199.0400Enhanced lipophilicity; blocks para-oxidation.
5-Chloro-2-methoxyphenylalanine C₁₀H₁₂ClNO₃229.66229.0506Steric constraint (methoxy) & metabolic shielding (chloro).

Mechanistic Advantages in Drug Discovery

The dual substitution on the phenyl ring is not arbitrary; it is a calculated mechanism to enhance both the pharmacodynamics and pharmacokinetics of the resulting peptidomimetic[1][4].

  • Conformational Restriction via Steric Clash: The ortho-methoxy group (-OCH₃) at position 2 creates significant steric bulk near the

    
    -carbon of the amino acid backbone. This restricts the 
    
    
    
    torsional angle, locking the side chain into a specific spatial orientation. In drug discovery, this pre-organization reduces the entropic cost of receptor binding, often leading to higher target affinity.
  • Metabolic Shielding: The native phenylalanine ring is highly susceptible to oxidation by Cytochrome P450 enzymes, primarily at the para and meta positions. The placement of the highly electronegative and bulky chlorine atom at position 5 effectively blocks this metabolic liability, significantly extending the plasma half-life of the therapeutic[2].

  • Modulation of

    
     Interactions:  Halogenation alters the electrostatic potential surface of the aromatic ring. The electron-withdrawing chlorine atom creates a localized positive 
    
    
    
    -hole, enabling unique multipolar interactions and directed halogen bonding within deep hydrophobic receptor pockets[4].

Experimental Workflows: Self-Validating SPPS Protocol

Incorporating sterically hindered, electron-rich UAAs requires specialized synthetic strategies. Standard coupling conditions often fail, leading to sequence truncation or epimerization (racemization) of the


-chiral center.

The following step-by-step methodology outlines a self-validating protocol for the Fmoc-SPPS integration of 5-chloro-2-methoxyphenylalanine.

Step 1: Resin Preparation & Deprotection
  • Action: Swell Rink Amide resin in N,N-Dimethylformamide (DMF) for 30 minutes. Deprotect the terminal Fmoc group using 20% piperidine in DMF (2 × 10 min).

  • Validation: Perform a Kaiser test. A deep blue color confirms the successful exposure of free primary amines.

Step 2: Sterically Hindered Coupling
  • Action: Pre-activate Fmoc-5-chloro-2-methoxyphenylalanine (3 eq) using N,N'-Diisopropylcarbodiimide (DIC, 3 eq) and Oxyma Pure (3 eq) in minimal DMF. Add to the resin and agitate for 2 hours at room temperature.

  • Causality: The ortho-methoxy group severely restricts the approach vector of the incoming amine. Standard uronium salts (like HATU) in the presence of strong bases (DIPEA) promote the formation of an oxazolone intermediate, leading to rapid racemization. DIC/Oxyma forms a highly reactive ester that drives the coupling forward efficiently while maintaining a neutral pH, thereby suppressing epimerization.

  • Validation: Repeat the Kaiser test. A yellow color confirms complete acylation. If the beads appear slightly green, perform a secondary coupling before proceeding.

Step 3: Sequence Capping
  • Action: Treat the resin with Acetic Anhydride (Ac₂O) and DIPEA in DMF for 10 minutes.

  • Causality: Any unreacted amines resulting from the hindered coupling will propagate as deletion sequences, complicating downstream HPLC purification. Capping acetylates these failures, terminating them permanently.

Step 4: Global Cleavage & Scavenging
  • Action: Cleave the peptide from the resin using a cocktail of TFA / TIPS / H₂O / DODT (92.5 : 2.5 : 2.5 : 2.5) for 2 hours.

  • Causality: The methoxy group is strongly electron-donating, making the substituted phenyl ring electron-rich and highly susceptible to electrophilic aromatic substitution by reactive carbocations (e.g., from t-butyl protecting groups) generated during TFA cleavage. A high concentration of scavengers (TIPS and DODT) must be used to quench these cations before they can alkylate the UAA.

Step 5: Analytical Validation (LC-HRMS)
  • Action: Precipitate the crude peptide in cold diethyl ether, centrifuge, and analyze via Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).

  • Validation: The presence of the chlorine atom provides a built-in diagnostic tool. The mass spectrum must exhibit a characteristic isotopic signature: the monoisotopic mass (

    
    ) and the 
    
    
    
    peak (due to the ³⁷Cl isotope) will appear in a strict ~3:1 intensity ratio. This confirms the structural integrity and successful incorporation of the intact UAA.

Systems Visualization: SPPS Workflow

The following diagram maps the logical progression and validation checkpoints of the synthetic workflow described above.

UAA_SPPS_Workflow N1 1. Resin Swelling (DMF, 30 min) N2 2. Fmoc Deprotection (20% Piperidine/DMF) N1->N2 N3 3. UAA Coupling (Fmoc-5-Cl-2-OMe-Phe-OH + DIC / Oxyma Pure) N2->N3 Free α-amine validated N4 4. Capping (Ac2O / DIEA) N3->N4 Sterically hindered peptide bond formed N5 5. Global Cleavage (TFA / TIPS / H2O / DODT) N4->N5 Elongation complete N6 6. Analytical Validation (LC-HRMS & Isotope Profiling) N5->N6 Scavenger-protected crude peptide

Workflow for Solid-Phase Peptide Synthesis incorporating sterically hindered UAAs.

References

  • ChemicalBook. (n.d.). DL-5-Chloro-2-methoxyphenylalanine (CAS 603105-71-1) Information.
  • Sharma, K. K., et al. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry.
  • BenchChem. (2025). A Comprehensive Review of Halogenated Phenylalanine Derivatives: Synthesis, Applications, and Experimental Insights.
  • Chowdhary, S., et al. (2020). The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation. ChemBioChem.

Sources

Exploratory

Solubility Profiling of 2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid: A Strategic Characterization Guide

Topic: Solubility Profile of 2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 2-Amino-3-(5-...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility Profile of 2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid is a highly specialized non-canonical amino acid, functioning as a halogenated phenylalanine derivative. In drug discovery, this scaffold is frequently utilized to modulate potency and metabolic stability in peptide therapeutics and small-molecule inhibitors.

Unlike native phenylalanine, the introduction of a 5-chloro (lipophilic/electron-withdrawing) and 2-methoxy (steric/electronic modulator) substituent creates a distinct solubility profile. This compound exhibits a "lipophilic zwitterion" behavior—possessing the high lattice energy typical of amino acids, yet displaying enhanced solubility in polar aprotic solvents compared to its non-substituted parent.

This guide provides a theoretical solubility landscape and a rigorous experimental framework for empirically validating these values in a pre-clinical setting.

Physicochemical Architecture

To predict solubility behavior, we must first deconstruct the molecule’s competing forces: the crystal lattice energy (stabilized by zwitterionic electrostatic interactions) versus the solvation energy provided by the solvent.

Structural Impact on Solvation
FeatureChemical NatureImpact on Solubility

-Amino Acid Core
Zwitterionic (

)
Aqueous: High pH-dependence. Organic: Insolubility in non-polar solvents (Hexane, DCM).
5-Chloro Substituent Halogen (Lipophilic)Increases LogP (approx. +0.71

). Reduces water solubility vs. native Phe. Enhances solubility in DMSO/DMF.
2-Methoxy Substituent Ether (H-bond Acceptor)Increases steric bulk near the

-carbon. Slight increase in polar surface area (PSA), but overall contribution is lipophilic shielding.

Predicted Physicochemical Constants:

  • pKa

    
     (Carboxyl):  ~2.0 – 2.2 (Acidic)
    
  • pKa

    
     (Amine):  ~9.0 – 9.2 (Basic)
    
  • Isoelectric Point (pI): ~5.5 – 6.0

  • LogD

    
    :  -0.5 to 0.5 (Estimated shift from Phe’s -1.38)
    

Aqueous Solubility Profile

The aqueous solubility of this compound is governed strictly by the Henderson-Hasselbalch equation . As a zwitterion, it exhibits a "U-shaped" solubility curve.

The pH-Solubility Relationship[1][2]
  • pH < 2.0 (Cationic State): The amine is protonated (

    
    ), and the carboxylic acid is protonated (
    
    
    
    ). The net positive charge drastically increases solubility.
  • pH 5.5 – 6.0 (Zwitterionic State / pI): The molecule exists as

    
    . Net charge is zero.[1] Lattice energy is maximal, and solvation energy is minimal. Solubility is at its thermodynamic minimum (intrinsic solubility, 
    
    
    
    ).
  • pH > 10.0 (Anionic State): The amine is deprotonated (

    
    ), and the carboxyl is deprotonated (
    
    
    
    ). The net negative charge drastically increases solubility.
Diagram: pH-Dependent Solubility Logic

SolubilityCurve cluster_low pH < 2.0 (Acidic) cluster_mid pH ~ 5.5 (Isoelectric Point) cluster_high pH > 10.0 (Basic) Cation Cationic Species (High Solubility) Zwitterion Zwitterion (pI) (Minimum Solubility S0) Cation->Zwitterion Deprotonation (-H+) Precipitation Risk Anion Anionic Species (High Solubility) Zwitterion->Anion Deprotonation (-H+) Re-dissolution caption Fig 1: The U-Shaped Solubility Curve characteristic of zwitterionic amino acids.

Organic Solvent Solubility Profile

For synthesis and purification (e.g., solid-phase peptide synthesis coupling), organic solvent solubility is critical. The 5-Cl/2-OMe motif makes this compound more soluble in organic media than native phenylalanine.

Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Polar Aprotic DMSO, DMF, NMP Excellent (>50 mg/mL)Disrupts strong crystal lattice intermolecular forces; ideal for stock solutions.
Polar Protic Methanol, Ethanol Moderate (1–10 mg/mL)Soluble, but often requires heating or slight acidification (e.g., 0.1% TFA) to break zwitterionic lattice.
Dipolar Aprotic Acetonitrile (ACN) Low to Moderate Poor solvation of the zwitterion unless water or acid is added.
Non-Polar DCM, Hexane, Et2O Negligible (<0.1 mg/mL)The zwitterionic "salt-like" character prevents dissolution in low-dielectric media.

Critical Formulation Note: Avoid storing stock solutions in Methanol/Ethanol for extended periods if the compound is in its free acid form, as slow esterification may occur. DMSO is the gold standard for storage.

Experimental Protocol: Thermodynamic Solubility Determination

Do not rely on kinetic solubility (precipitation from DMSO stock) for critical data. Use this Shake-Flask Protocol to determine Thermodynamic Equilibrium Solubility.

Workflow Diagram

ExperimentalProtocol Start Start: Solid Sample (>5 mg) Solvent Add Solvent Media (Buffer pH 1.2, 7.4, or DMSO) Start->Solvent Sat Create Supersaturated Suspension Solvent->Sat Equil Equilibrate (24h Shake @ 25°C) Sat->Equil Sep Phase Separation (Centrifuge/Filter 0.2µm) Equil->Sep Assay Quantification (HPLC-UV @ 254nm) Sep->Assay caption Fig 2: Standard Operating Procedure for Thermodynamic Solubility Profiling.

Step-by-Step Methodology

1. Preparation of Media:

  • pH 1.2: 0.1 N HCl (Simulated Gastric Fluid).

  • pH 7.4: 50 mM Phosphate Buffer (PBS).

  • Organic: Pure DMSO (Grade: Anhydrous).

2. Saturation:

  • Weigh approximately 2–5 mg of compound into a 1.5 mL HPLC vial.

  • Add 200 µL of the selected medium.

  • Visual Check: If the solid dissolves completely immediately, add more solid until a suspension (undissolved particles) is visible.

3. Equilibration:

  • Agitate the vials at 25°C for 24 hours . Use a thermomixer (800 rpm) or a rotary shaker.

  • Why 24h? Amino acids can form stable crystal lattices that are slow to dissolve (kinetic lag).

4. Phase Separation:

  • Centrifuge at 14,000 rpm for 10 minutes or filter through a 0.22 µm PVDF membrane.

  • Critical: Ensure the filter does not adsorb the compound (PVDF is preferred over Nylon for lipophilic analogs).

5. Quantification (HPLC-UV):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm).

  • Mobile Phase: A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: 210 nm (amide/carboxyl) and 280 nm (aromatic ring—specific for the methoxy/chloro-phenyl).

  • Calculation: Compare peak area against a 5-point calibration curve prepared in DMSO.

Implications for Drug Development[1][2][4][5][6]

Synthesis & Purification
  • Coupling: When using this amino acid in SPPS (Solid Phase Peptide Synthesis), dissolve in DMF or NMP . If solubility is sluggish, add 1% LiCl (chaotropic salt) to disrupt aggregation.

  • Purification: The 5-Cl group increases retention on C18 columns. Expect this residue to elute later than native Phenylalanine.

Oral Bioavailability
  • The 5-chloro substitution improves membrane permeability (LogP increase) compared to native Phe.

  • However, the zwitterionic nature at intestinal pH (7.4) limits passive diffusion.

  • Strategy: For oral delivery, this compound is often utilized as an ester prodrug (methyl or ethyl ester) to mask the carboxylate charge and improve uptake.

Stability
  • The 2-methoxy group activates the ring, making it slightly more susceptible to oxidative metabolism than unsubstituted Phe, but the 5-chloro group blocks the para-position, preventing the primary metabolic route (para-hydroxylation). This generally results in increased metabolic stability .

References

  • Physicochemical Properties of Halogenated Phenylalanines. BenchChem Technical Review. (2025). Retrieved from

  • Solubility-pH profiles of amino acids showing departures from the Henderson-Hasselbalch equation. ResearchGate. (2025). Retrieved from

  • Experimental melting properties for predicting amino-acid solubility. National Institutes of Health (PMC). (2024). Retrieved from

  • Impact of Halogenation on Phenylalanine Peptide Assembly. Royal Society of Chemistry. (2022). Retrieved from

  • Solubility of (S)-2-Amino-3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid (Analog Data). MedChemExpress. (2025). Retrieved from

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Integration of 2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid

Prepared by: Senior Application Scientist, Peptide Therapeutics & Drug Discovery Executive Summary In modern peptide drug discovery, the integration of non-canonical amino acids (ncAAs) into peptide backbones is a corner...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Peptide Therapeutics & Drug Discovery

Executive Summary

In modern peptide drug discovery, the integration of non-canonical amino acids (ncAAs) into peptide backbones is a cornerstone strategy for enhancing proteolytic stability, tuning lipophilicity, and maximizing target affinity. 2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid —commonly referred to in peptide synthesis as 5-chloro-2-methoxyphenylalanine —is a highly specialized building block. The strategic placement of ortho-methoxy and meta-chloro substitutions on the phenyl ring introduces unique steric constraints and altered electron density, which can significantly modulate the 3D conformation of the resulting therapeutic peptide.

This guide provides an authoritative breakdown of its chemical identification, the mechanistic rationale for its use, and self-validating laboratory protocols for its integration into Solid-Phase Peptide Synthesis (SPPS).

CAS Registry Identification and Physicochemical Profiling

When sourcing ncAAs for Good Laboratory Practice (GLP) environments, precise CAS registry identification is paramount to avoid stereochemical confounding. The racemic mixture (DL-form) of 2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid is unambiguously registered under1[1].

Table 1: Physicochemical Properties of DL-5-Chloro-2-methoxyphenylalanine

PropertyValueCausality / Significance in Drug Design
Chemical Name 2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acidIUPAC nomenclature required for structural and spectroscopic identification.
Common Name DL-5-Chloro-2-methoxyphenylalanineStandardized nomenclature utilized by peptide chemists and SPPS software.
CAS Number 603105-71-1Primary identifier for the DL-racemate[1].
Molecular Formula C10H12ClNO3Dictates mass spectrometric expected m/z[2].
Molecular Weight 229.66 g/mol Critical for precise stoichiometric calculations during resin loading and coupling[2].
Structural Features Ortho-methoxy, Meta-chloroChlorine increases lipophilicity; methoxy restricts

rotamers via steric bulk.

Mechanistic Rationale in Drug Design

As an Application Scientist, I do not merely substitute amino acids blindly; every structural modification must serve a distinct biophysical purpose. The incorporation of 5-chloro-2-methoxyphenylalanine into a peptide sequence is driven by three mechanistic pillars:

  • Halogen Bonding & Lipophilicity: The meta-chloro substitution increases the overall lipophilicity (

    
    ) of the peptide, which can facilitate membrane permeability. Furthermore, the highly polarizable chlorine atom can participate in orthogonal halogen bonding with backbone carbonyls of the target protein, significantly increasing binding affinity.
    
  • Steric Shielding & Conformational Pre-organization: The ortho-methoxy group restricts the rotation of the aromatic side chain (the

    
     dihedral angle). This conformational pre-organization reduces the entropic penalty upon target binding, locking the side chain into a bioactive geometry.
    
  • Proteolytic Resistance: Endogenous proteases (e.g., DPP-IV, neprilysin) have highly specific S1/S2 binding pockets evolved for canonical amino acids. The bulky, unnatural side chain of 5-chloro-2-methoxyphenylalanine creates steric clashes within these protease active sites, drastically extending the plasma half-life of the therapeutic peptide.

Experimental Methodologies

To utilize3[3] in modern drug discovery, its Fmoc-protected derivative must be synthesized or procured for Solid-Phase Peptide Synthesis (SPPS). Below are the field-proven, self-validating protocols for its integration.

Protocol A: Fmoc-Protection of DL-5-Chloro-2-methoxyphenylalanine
  • Objective: Install the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the

    
    -amine.
    
  • Causality: The Fmoc group is stable to acidic conditions used for final peptide cleavage (TFA) but is easily removed by secondary amines (piperidine), allowing for an orthogonal protection strategy.

Step-by-Step Methodology:

  • Dissolution: Suspend 10 mmol of DL-5-chloro-2-methoxyphenylalanine in 20 mL of 10% aqueous Na₂CO₃ and 10 mL of dioxane.

    • Rationale: Na₂CO₃ deprotonates the

      
      -amine, rendering it nucleophilic, while dioxane ensures the solubility of the incoming Fmoc-OSu reagent.
      
  • Reagent Addition: Cool the mixture to 0°C in an ice bath. Dropwise, add a solution of Fmoc-OSu (11 mmol) in 10 mL dioxane over 30 minutes.

    • Rationale: Cooling minimizes exothermic side reactions, such as premature Fmoc-OSu hydrolysis or dipeptide formation.

  • Reaction Progression: Remove the ice bath and stir at ambient temperature for 12 hours.

  • Self-Validating Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: DCM/MeOH 9:1). The disappearance of the ninhydrin-positive starting material spot confirms complete conversion.

  • Workup & Purification: Acidify the aqueous layer to pH 2.0 using 1M HCl to protonate the carboxylate, driving the Fmoc-amino acid into the organic phase. Extract with ethyl acetate (3 x 30 mL), dry over anhydrous MgSO₄, and concentrate in vacuo.

Protocol B: Integration into Solid-Phase Peptide Synthesis (SPPS)
  • Objective: Couple the Fmoc-protected ncAA to a growing peptide chain on a solid support.

Step-by-Step Methodology:

  • Resin Swelling: Swell Rink Amide resin in DMF for 30 minutes to expose reactive sites.

  • Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 mins) to remove the N-terminal Fmoc group.

  • Activation and Coupling: Pre-activate 4 equivalents of Fmoc-5-chloro-2-methoxyphenylalanine with 3.95 equivalents of HBTU and 8 equivalents of DIPEA in DMF for 3 minutes. Add to the resin and agitate for 60 minutes.

    • Rationale: HBTU converts the carboxylic acid into a highly reactive ester. DIPEA is a non-nucleophilic base that facilitates activation without prematurely capping the resin.

  • Self-Validating Checkpoint (Kaiser Test): Perform a Kaiser (ninhydrin) test. A colorless/yellow bead indicates successful coupling (absence of free primary amines). A blue bead indicates incomplete coupling, triggering a mandatory re-coupling step.

Workflow Visualization

The following diagram illustrates the logical flow of the SPPS integration, emphasizing the self-validating feedback loops critical for maintaining synthetic fidelity.

SPPS_Workflow N1 Resin Preparation N2 Fmoc Deprotection N1->N2 20% Piperidine N3 Coupling of 5-Cl-2-OMe-Phe N2->N3 HBTU/DIPEA N4 Kaiser Test (Validation) N3->N4 Check Amine N4->N2 Positive (Incomplete) N5 Global Cleavage N4->N5 Negative (Complete) N6 Chiral LC-MS Verification N5->N6 95% TFA

Workflow for integrating 5-Cl-2-OMe-Phe into SPPS with self-validating checkpoints.

References

  • Title: DL-5-Chloro-2-methoxyphenylalanine | 603105-71-1 - ChemicalBook Source: ChemicalBook URL
  • Title: DL-5-Chloro-2-methoxyphenylalanine|CAS 603105-71-1 Source: TCI Chemical Trading URL
  • Title: Safety Data Sheet - CymitQuimica (603105-71-1)

Sources

Exploratory

Literature review of 2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid synthesis pathways

Title: Literature Review and Synthetic Methodologies for 2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic Acid Introduction: 2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid (CAS 603105-71-1[1]), commonly referred to as 5...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Literature Review and Synthetic Methodologies for 2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic Acid

Introduction: 2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid (CAS 603105-71-1[1]), commonly referred to as 5-chloro-2-methoxyphenylalanine, is a highly specialized unnatural amino acid (UAA)[1][2]. The incorporation of halogenated and alkoxylated aromatic side chains into peptide scaffolds is a proven strategy for modulating lipophilicity, increasing proteolytic stability, and exploiting halogen bonding in target-ligand interactions. This technical guide synthesizes the core chemical pathways utilized to construct this specific pharmacophore, evaluating the mechanistic causality, scalability, and stereochemical control of each approach.

Retrosynthetic Strategy: The target molecule consists of a chiral α-amino acid backbone attached to a 5-chloro-2-methoxyphenyl ring. The strategic disconnections generally fall into three categories:

  • Cα-Cβ Bond Formation: Alkylation of a glycine enolate equivalent (e.g., Maruoka phase-transfer catalysis).

  • Cβ-Aryl Bond Formation: Transition-metal-catalyzed cross-coupling (e.g., Negishi coupling using Jackson's reagent).

  • α,β-Dehydroamino Acid Reduction: Condensation followed by stereoselective or racemic reduction (e.g., Erlenmeyer-Plöchl synthesis).

Pathway 1: The Erlenmeyer-Plöchl Azlactone Synthesis (Racemic Approach)

Mechanistic Causality: The Erlenmeyer-Plöchl synthesis is a classic, highly robust method for generating racemic phenylalanine derivatives[3]. The reaction relies on the condensation of 5-chloro-2-methoxybenzaldehyde with hippuric acid (N-benzoylglycine). Acetic anhydride serves a dual purpose: it dehydrates hippuric acid to form a highly reactive 2-phenyl-oxazolone (azlactone) intermediate, and it facilitates the aldol-type condensation with the benzaldehyde[3][4]. The resulting unsaturated azlactone is then subjected to catalytic hydrogenation to reduce the alkene, followed by acidic hydrolysis to open the oxazolone ring and remove the benzoyl protecting group, yielding the racemic amino acid[3][5].

EP_Pathway A 5-Chloro-2-methoxybenzaldehyde + Hippuric Acid B Erlenmeyer Condensation (Ac2O, NaOAc) A->B C Azlactone Intermediate (Oxazolone) B->C D Reduction & Hydrolysis (H2/Pd-C, then HCl) C->D E Racemic 5-Chloro-2-methoxy- phenylalanine D->E

Fig 1: Logical flow of the Erlenmeyer-Plöchl azlactone synthesis pathway.

Experimental Protocol (Self-Validating System):

  • Condensation: In a round-bottom flask, combine 5-chloro-2-methoxybenzaldehyde (1.0 eq), hippuric acid (1.1 eq), and anhydrous sodium acetate (0.5 eq) in acetic anhydride (3.0 eq).

  • Cyclization: Heat the mixture to 80–100 °C for 2 hours. The reaction mixture will liquefy and turn deep yellow/orange as the azlactone forms[6].

  • Precipitation: Cool the mixture and add ethanol/water to precipitate the 4-(5-chloro-2-methoxybenzylidene)-2-phenyloxazol-5-one. Filter and wash with cold ethanol.

  • Reduction: Dissolve the azlactone in methanol. Add 10% Pd/C (0.1 eq) and stir under a hydrogen atmosphere (1 atm) for 12 hours. Note: Monitor carefully to avoid dehalogenation of the aryl chloride.

  • Hydrolysis: Filter the catalyst through Celite. Concentrate the filtrate and reflux in 6N HCl for 12 hours to hydrolyze the azlactone and benzoyl group.

  • Isolation: Adjust the pH to the isoelectric point (approx. pH 5.5) using NH4OH to precipitate the racemic 2-amino-3-(5-chloro-2-methoxyphenyl)propanoic acid.

Pathway 2: Asymmetric Phase-Transfer Catalysis (Maruoka Alkylation)

Mechanistic Causality: To avoid the 50% yield cap inherent to the enzymatic resolution of racemic mixtures, asymmetric synthesis is preferred for drug development. The Maruoka catalyst, a chiral C2-symmetric spiro-quaternary ammonium salt, enables highly enantioselective phase-transfer alkylation of glycine Schiff bases[7][8]. The structural rigidity of the spiro-binaphthyl backbone creates a well-defined chiral pocket. When the enolate of the Schiff base forms at the organic/aqueous interface, it forms a tight ion pair with the chiral ammonium cation, shielding one face of the enolate and directing the approach of the 5-chloro-2-methoxybenzyl bromide exclusively to the other face[9][10].

Maruoka_Pathway A Glycine Schiff Base (tert-Butyl Ester) D Biphasic Alkylation (Toluene/50% KOH, 0°C) A->D B 5-Chloro-2-methoxybenzyl bromide B->D C Maruoka Catalyst (S)- or (R)- (Chiral PTC, 1 mol%) C->D E Enantioenriched Schiff Base (>95% ee) D->E F Acidic Deprotection (1N HCl, THF) E->F G (S)- or (R)-5-Chloro-2-methoxy- phenylalanine F->G

Fig 2: Workflow for the Maruoka asymmetric phase-transfer alkylation.

Experimental Protocol (Self-Validating System):

  • Preparation: Dissolve N-(diphenylmethylene)glycine tert-butyl ester (1.0 eq) and 5-chloro-2-methoxybenzyl bromide (1.2 eq) in toluene.

  • Catalyst Addition: Add 1 mol% of the (S)- or (R)-Maruoka catalyst (depending on the desired L- or D-amino acid configuration)[7][11].

  • Biphasic Alkylation: Cool the solution to 0 °C. Vigorously stir and add 50% aqueous KOH solution dropwise. The biphasic system ensures the base remains in the aqueous phase, preventing side reactions in the organic phase[8].

  • Reaction Monitoring: Stir for 4-6 hours at 0 °C. Monitor via TLC or HPLC.

  • Quenching & Extraction: Quench with water, extract with ethyl acetate, dry over MgSO4, and concentrate.

  • Deprotection: Dissolve the crude intermediate in THF and add 1N HCl. Stir at room temperature for 2 hours to hydrolyze the imine and tert-butyl ester, yielding the enantiopure UAA.

Pathway 3: Cross-Coupling via Jackson's Reagent (Organozinc Route)

Mechanistic Causality: When the specific benzyl halide is unstable or difficult to synthesize, a convergent cross-coupling approach is highly advantageous. Jackson's reagent (zincated β-iodoalanine derivative) allows for the direct nucleophilic addition of an amino acid synthon to an aryl halide[12][13]. In this pathway, 5-chloro-2-iodoanisole undergoes oxidative addition with a Pd(0) catalyst. The organozinc Jackson's reagent then transmetalates with the Pd(II) intermediate. Reductive elimination yields the fully protected 5-chloro-2-methoxyphenylalanine[13][14]. This route preserves the stereocenter of the starting serine-derived Jackson's reagent, allowing for completely stereospecific synthesis.

Jackson_Pathway A Jackson's Reagent (Zincated Iodoalanine) D Transmetalation (Zn to Pd) A->D B 5-Chloro-2-iodoanisole C Pd(0) Catalyst Oxidative Addition B->C C->D E Reductive Elimination D->E F Protected UAA E->F

Fig 3: Catalytic cycle of the Negishi cross-coupling using Jackson's reagent.

Experimental Protocol (Self-Validating System):

  • Reagent Preparation: Prepare Jackson's reagent by treating Boc-β-iodo-Ala-OMe with zinc dust in DMF/THF under argon to form the organozinc species[13].

  • Catalyst Activation: In a separate Schlenk flask, combine 5-chloro-2-iodoanisole (1.0 eq), Pd2(dba)3 (2.5 mol%), and SPhos or P(o-tol)3 (5 mol%) in anhydrous DMF.

  • Cross-Coupling: Transfer the Jackson's reagent solution (1.5 eq) to the Schlenk flask via cannula. Heat to 50 °C for 12 hours.

  • Workup: Quench the reaction with saturated NH4Cl. Extract with diethyl ether, wash with brine, dry, and concentrate.

  • Purification: Purify the protected amino acid via flash column chromatography. Subsequent global deprotection (TFA for Boc, LiOH for OMe) yields the free amino acid.

Quantitative Data & Comparative Analysis

The selection of a synthetic pathway depends heavily on the project phase (discovery vs. process scale-up). Table 1 summarizes the key metrics for the discussed methodologies.

Table 1: Comparative Analysis of Synthesis Pathways for 5-Chloro-2-methoxyphenylalanine

Synthesis PathwayStereochemical OutcomeTypical YieldScalabilityReagent Cost / ComplexityPrimary Advantage
Erlenmeyer-Plöchl Racemic (requires resolution)60 - 75%High (Kg scale)LowExtremely cheap starting materials; highly robust.
Maruoka Alkylation Enantioselective (>95% ee)80 - 90%High (Kg scale)Medium (Catalyst is expensive but used at 1 mol%)Direct access to enantiopure product; highly scalable.
Jackson's Reagent Stereospecific (retention)50 - 65%Moderate (Gram scale)High (Pd catalysts, organozinc prep)Excellent functional group tolerance; avoids unstable benzyl halides.

Conclusion

The synthesis of 2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid highlights the evolution of unnatural amino acid construction. While the Erlenmeyer-Plöchl azlactone synthesis remains a foundational method for generating racemic bulk material[3], modern drug development heavily favors the Maruoka phase-transfer alkylation[7][8]. The Maruoka method provides unparalleled enantioselectivity and operational simplicity, avoiding the atom-economy losses associated with enzymatic resolution. Alternatively, Jackson's reagent offers a powerful organometallic solution when specific precursor availability dictates a convergent cross-coupling approach[13]. By understanding the mechanistic causality behind these protocols, researchers can select the optimal self-validating system for their specific scale and purity requirements.

References

  • Wikipedia Contributors. "Erlenmeyer–Plöchl azlactone and amino-acid synthesis." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Corti, V., et al. "Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction." Frontiers in Bioengineering and Biotechnology (2022). Available at: [Link]

  • Lu, J., et al. "Asymmetric Phase-Transfer Alkylation of Readily Available Aryl Aldehyde Schiff Bases of Amino Acid Ethyl Esters." Organic Letters (2024). Available at: [Link]

  • Shirakawa, S., & Maruoka, K. "Contemporary Asymmetric Phase Transfer Catalysis: Large-Scale Industrial Applications." Organic Process Research & Development (2015). Available at: [Link]

  • Ooi, T., & Maruoka, K. "Design of high-performance chiral phase-transfer catalysts with privileged structures." JST (2007). Available at: [Link]

  • Rappoport, Z., & Marek, I. "The Chemistry of Organozinc Compounds." John Wiley & Sons (2006). Available at: [Link]

  • ACS Omega Contributors. "Cascade Cyclization of o-(2-Acyl-1-ethynyl)benzaldehydes with Amino Acid Derivatives." ACS Omega (2024). Available at: [Link]

Sources

Foundational

Thermodynamic Stability Profile of 2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic Acid: A Comprehensive Technical Guide

Introduction The incorporation of unnatural amino acids (UAAs) into peptide sequences is a cornerstone of modern peptidomimetics, biocatalysis, and biologic drug development[1]. 2-Amino-3-(5-chloro-2-methoxyphenyl)propan...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The incorporation of unnatural amino acids (UAAs) into peptide sequences is a cornerstone of modern peptidomimetics, biocatalysis, and biologic drug development[1]. 2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid (commonly known as 5-chloro-2-methoxyphenylalanine; CAS: 603105-71-1) is a highly specialized UAA featuring a di-substituted aromatic ring[2].

Understanding the thermodynamic stability of this molecule is critical for two primary reasons: first, to ensure the integrity of the active pharmaceutical ingredient (API) during solid-state storage and formulation[3]; and second, to predict its behavior during the harsh coupling and deprotection cycles of solid-phase peptide synthesis (SPPS). This whitepaper provides an in-depth analysis of the thermodynamic and kinetic stability of 5-chloro-2-methoxyphenylalanine, detailing the causality behind its physical properties and establishing self-validating analytical protocols for its characterization.

Structural Thermodynamics & Substituent Effects

The thermodynamic baseline of any amino acid is dictated by its molecular architecture. In 5-chloro-2-methoxyphenylalanine, the native phenylalanine core is perturbed by two distinct functional groups, which fundamentally alter its enthalpic and entropic landscape:

  • Electronic Push-Pull System: The highly electronegative 5-chloro substituent exerts a strong inductive electron-withdrawing effect (

    
    ), while the 2-methoxy group provides an electron-donating resonance effect (
    
    
    
    ). This electronic distribution stabilizes the aromatic ring against oxidative degradation but subtly alters the microenvironment of the
    
    
    -carbon, perturbing the pKa of the
    
    
    -amino group[4].
  • Conformational Entropy (

    
    ):  The bulky 2-methoxy group introduces significant steric hindrance near the 
    
    
    
    -carbon. This restricts the rotational freedom of the
    
    
    bond, effectively reducing the conformational entropy of the molecule in its unfolded or monomeric state. In thermodynamic terms, this pre-organization lowers the entropic penalty during peptide folding, which is a primary reason UAAs are used to enhance the thermodynamic stability of engineered proteins[5][6].

Solid-State Thermal Stability

In the solid state, amino acids generally do not undergo reversible melting; instead, they experience thermal decomposition[7]. The solid-state stability of 5-chloro-2-methoxyphenylalanine is governed by the activation energy (


) required to initiate intramolecular aminolysis or decarboxylation.

When subjected to thermal stress (typically


), substituted phenylalanines undergo an endothermic decomposition characterized by the emission of volatile byproducts (such as 

and

) and the formation of solid monomolecular residues, often cyclic dioxopiperazines[7][8].

ThermalDegradation UAA 2-Amino-3-(5-chloro-2-methoxyphenyl) propanoic acid (Solid State) Heating Thermal Stress (> 200 °C) UAA->Heating Heat Applied Decomp Primary Decomposition (Endothermic) Heating->Decomp Activation Energy > 200 kJ/mol Volatiles Volatile Emission (H2O, NH3) Decomp->Volatiles Mass Loss (TGA) Residue Solid Residue (Cyclic Condensates) Decomp->Residue Polymerization

Fig 1. Solid-state thermal degradation pathway of the unnatural amino acid under thermal stress.
Quantitative Thermodynamic Profile

To provide a baseline for formulation scientists, Table 1 synthesizes the expected thermodynamic parameters of 5-chloro-2-methoxyphenylalanine, extrapolated from established calorimetric data of halogenated phenylalanine derivatives[9].

Table 1: Thermodynamic and Physicochemical Data Summary

PropertyEstimated Value / CharacteristicAnalytical Method
Molecular Weight 229.66 g/mol Mass Spectrometry
Isoelectric Point (pI) ~ 5.4 - 5.8Potentiometric Titration[10]
Decomposition Temp (

)
230 - 260 °C (Decomposes)DSC / TGA[7]
Activation Energy (

)
> 200 kJ/molIsothermal TGA[8]
Degradation Mechanism Intramolecular aminolysis / DeaminationTGA-MS / FTIR[8]

Solution-State Thermodynamics & pH-Dependent Stability

In aqueous environments, the thermodynamic stability of the molecule is heavily dependent on pH, which dictates the zwitterionic equilibrium. The isoelectric point (pI) represents the pH at which the molecule carries no net electrical charge, directly correlating with its lowest thermodynamic solubility[10].

Because the 5-chloro and 2-methoxy groups alter the hydrophobicity of the molecule, 5-chloro-2-methoxyphenylalanine exhibits a higher propensity for aggregation in solution compared to canonical amino acids. The thermodynamic equilibrium between the monomeric zwitterion and amorphous aggregates is driven by the minimization of hydrophobic surface area exposed to the aqueous solvent[11]. Formulators must maintain the solution pH at least 1.5 to 2 units away from the pI to ensure kinetic stability against precipitation during liquid-phase reactions.

Self-Validating Experimental Protocols

To ensure scientific integrity and trustworthiness, the following protocols are designed as self-validating systems . This means the analytical workflow inherently contains orthogonal checks (e.g., correlating mass loss in TGA with heat flow in DSC) to prevent false-positive interpretations of thermodynamic events.

Workflow Prep Sample Prep (Desiccation) TGA TGA Analysis (Mass Loss) Prep->TGA DSC mDSC Analysis (Heat Flow) Prep->DSC Kinetics Isothermal Kinetics (Activation Energy) TGA->Kinetics DSC->Kinetics HPLC HPLC-UV/MS (Quantitation) Kinetics->HPLC Extract Validation Self-Validation (Mass Balance) HPLC->Validation

Fig 2. Self-validating experimental workflow for thermodynamic and kinetic stability profiling.
Protocol 1: Solid-State Thermal Profiling via mDSC and TGA

Causality Check: Modulated Differential Scanning Calorimetry (mDSC) is chosen over standard DSC because it applies a sinusoidal heating rate. This allows the deconvolution of reversing thermodynamic events (e.g., glass transitions) from non-reversing kinetic events (e.g., thermal degradation), providing absolute clarity on the molecule's stability limits[9].

Step-by-Step Methodology:

  • Sample Preparation: Desiccate 5-10 mg of 5-chloro-2-methoxyphenylalanine under vacuum for 24 hours to remove surface moisture. Self-validation: Weigh the sample before and after desiccation to quantify unbound water.

  • TGA Execution: Load 5 mg into an alumina crucible. Heat from 25 °C to 400 °C at 10 °C/min under a high-purity nitrogen purge (50 mL/min). Record the onset temperature of mass loss (

    
    ).
    
  • mDSC Execution: Load 3 mg into a hermetically sealed aluminum pan. Apply a linear heating rate of 2 °C/min with a modulation amplitude of ±0.5 °C every 60 seconds.

  • Data Synthesis: Overlay the TGA derivative mass loss curve with the mDSC non-reversing heat flow curve. Validation Check: A true decomposition event must show a simultaneous endothermic peak in mDSC and a sharp mass drop in TGA[7].

Protocol 2: Isothermal Degradation Kinetics

Causality Check: To predict shelf-life, we must determine the activation energy (


) of degradation. Isothermal stress testing followed by HPLC quantification ensures that we are measuring actual chemical degradation rather than mere physical phase changes[8].

Step-by-Step Methodology:

  • Isothermal Stressing: Place accurately weighed aliquots (2 mg) into sealed ampoules. Incubate at three distinct temperatures (e.g., 180 °C, 190 °C, 200 °C) below the absolute decomposition onset.

  • Sampling: Withdraw samples at predetermined time intervals (0, 15, 30, 60, 120 minutes).

  • HPLC-UV/MS Analysis: Dissolve the stressed solid in a quenching solvent (e.g., 50:50 Water:Acetonitrile with 0.1% TFA). Analyze via Reverse-Phase HPLC to quantify the remaining intact UAA and identify degradation products (e.g., dioxopiperazines) via mass spectrometry.

  • Kinetic Calculation: Plot the natural log of the remaining concentration (

    
    ) versus time to determine the rate constant (
    
    
    
    ) for each temperature. Construct an Arrhenius plot (
    
    
    vs
    
    
    ) to calculate
    
    
    . Validation Check: The Arrhenius plot must yield a linear regression (
    
    
    ); non-linearity indicates a change in the degradation mechanism, invalidating the extrapolation.

Conclusion

The thermodynamic stability of 2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid is intrinsically linked to the electronic and steric influences of its halogen and methoxy substituents. While the molecule offers significant entropic advantages for peptide folding, its solid-state thermal limits and solution-state pI-dependent solubility must be rigorously mapped. By employing the self-validating mDSC, TGA, and kinetic protocols outlined in this guide, researchers can confidently integrate this unnatural amino acid into advanced drug development pipelines without compromising structural integrity.

References

1.[2] ChemicalBook. "DL-5-Chloro-2-methoxyphenylalanine | 603105-71-1". ChemicalBook. URL: 2.[8] Leung SS, Grant DJ. "Solid state stability studies of model dipeptides: aspartame and aspartylphenylalanine". PubMed (J Pharm Sci). URL: 3.[3] "Molecular Mechanisms for Stabilizing Biologics in the Solid State". ChemRxiv. URL: 4.[5] "Reprogramming natural proteins using unnatural amino acids". PMC - NIH. URL: 5.[7] "Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine". ResearchGate. URL: 6.[4] "The Microenvironment and pKa Perturbation of Aminoacyl-tRNA Guided the Selection of Cationic Amino Acids". ResearchGate. URL: 7.[10] "Amino Acids Reference Chart". MilliporeSigma. URL: 8. "Chemical composition and thermal properties of Pistacia atlantica subsp. Kurdica gum". D-NB.info. URL: 9.[9] "Low-Temperature Heat Capacities and Thermodynamic Properties of N-Benzyloxycarbonyl-l-3-phenylalanine". Journal of Chemical & Engineering Data - ACS Publications. URL: 10.[1] "Noncanonical Amino Acids in Biocatalysis". Chemical Reviews - ACS Publications. URL: 11.[6] "Protein therapeutics in the solid state". UCL Discovery. URL: 12.[11] "Factors affecting the physical stability (aggregation) of peptide therapeutics". Interface Focus | The Royal Society. URL:

Sources

Exploratory

Safety data sheet (SDS) for 2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid

Technical Safety Guide: 2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid (5-Chloro-2-methoxy-DL-phenylalanine) Executive Summary & Chemical Identity Status: Research Chemical (RC) | CAS: 603105-71-1 | Risk Level: Cauti...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Safety Guide: 2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid (5-Chloro-2-methoxy-DL-phenylalanine)

Executive Summary & Chemical Identity

Status: Research Chemical (RC) | CAS: 603105-71-1 | Risk Level: Cautionary (Treat as Hazardous)

This guide provides a technical safety framework for 2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid , a non-canonical phenylalanine derivative used primarily in medicinal chemistry for structure-activity relationship (SAR) studies and peptide synthesis. Due to the presence of the 5-chloro and 2-methoxy substituents on the phenyl ring, this compound exhibits distinct electronic and steric properties compared to native phenylalanine, necessitating specific handling protocols to maintain chemical integrity and operator safety.

Chemical Structure & Constants:

PropertyValueNotes
IUPAC Name 2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid
Common Name 5-Chloro-2-methoxy-DL-phenylalanineRacemic mixture assumed unless specified (L/D)
CAS Number 603105-71-1 Primary Identifier
Molecular Formula C₁₀H₁₂ClNO₃
Molecular Weight 229.66 g/mol
Appearance White to Off-White SolidFine crystalline powder
Solubility DMSO, Dilute Acid/BaseLow solubility in neutral water (Zwitterionic)
pKa (Calc.) ~2.2 (COOH), ~9.1 (NH₂)Typical for alpha-amino acids

Hazard Identification & Risk Assessment

GHS Classification (Extrapolated): Based on structure-activity relationships (SAR) of halogenated amino acids. No experimental toxicology data is available for this specific CAS.[1] Apply the Precautionary Principle.

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[2][3]

    • H319: Causes serious eye irritation.[2][3]

    • H335: May cause respiratory irritation.[2]

  • Structural Alerts:

    • Chloro-substituent: Halogenated aromatics can exhibit increased lipophilicity and metabolic stability. Potential for cumulative toxicity if ingested.[4]

    • Methoxy-substituent: Electron-donating group; generally stable but can be susceptible to demethylation by strong Lewis acids (e.g., BBr₃).

Critical Risk Analysis:

  • Inhalation Hazard: As a fine powder, the zwitterionic nature promotes static charge, increasing the risk of aerosolization during weighing. Inhalation of halogenated amino acids can cause sensitization or acute respiratory inflammation.

  • Ocular Risk: The acidic functionality (carboxylic acid) combined with the amine makes the solid corrosive to mucous membranes upon contact with moisture (tears).

Safe Handling & Storage Protocols

Engineering Controls & PPE[7]
  • Ventilation: All open handling (weighing, transfer) must be performed inside a certified Fume Hood or Biological Safety Cabinet (Class II).

  • Gloves: Nitrile (0.11 mm minimum thickness). Double-gloving recommended during stock solution preparation.

  • Eye Protection: Chemical splash goggles. Safety glasses are insufficient due to the fine particulate nature.

Storage & Stability
  • Temperature: Store at -20°C (Long-term) or 2-8°C (Active use).

  • Atmosphere: Hygroscopic. Store under inert gas (Nitrogen/Argon) if possible, or in a tightly sealed desiccator.

  • Light: Protect from light. The methoxy-phenyl moiety can be photo-active over prolonged exposure, leading to discoloration (yellowing).

Protocol: Safe Weighing & Solubilization

Objective: To prepare a 100 mM stock solution in DMSO without operator exposure.

  • Equilibration: Remove vial from freezer and allow it to warm to room temperature (20 mins) before opening. This prevents condensation, which hydrolyzes the solid and causes clumping.

  • Static Control: Place the receiving vial on an anti-static mat or use an ionizing gun on the spatula.

  • Weighing: Transfer the required mass (e.g., 22.9 mg for 1 mL of 100 mM solution).

  • Solubilization: Add 100% DMSO (anhydrous). Vortex for 30 seconds. If undissolved, sonicate at 40 kHz for 2 minutes.

    • Note: Avoid heating above 40°C to prevent thermal decomposition of the amino acid backbone.

Emergency Response & First Aid

Self-Validating Response System:

  • Eyes: Rinse immediately with saline/water for 15 minutes. Validation: If redness persists >30 mins, seek ophthalmologist.

  • Skin: Wash with soap and water.[2][4][5][6] Validation: Inspect for "soap effect" (slimy feeling) indicating incomplete removal of base/acid.

  • Spills: Do NOT dry sweep.

    • Cover spill with wet paper towels (to dampen powder).

    • Wipe up into a biohazard bag.

    • Clean surface with 70% Ethanol.

Synthesis & Application Context

Peptide Synthesis Compatibility:

  • Fmoc-Protection: The free amine is nucleophilic. For solid-phase peptide synthesis (SPPS), the amine must be protected (typically with Fmoc-OSu).

  • Coupling: The 5-chloro-2-methoxy steric bulk may hinder coupling efficiency. Use potent coupling agents like HATU or PyBOP rather than standard HBTU.

  • Side Reactions: Avoid strong Lewis acids during cleavage if the methoxy group is essential; however, standard TFA cleavage cocktails (95% TFA) are generally safe for aryl methyl ethers.

Visualizations

Figure 1: Safe Handling Workflow (DOT Diagram)

SafeHandling Start Remove from -20°C Equilibrate Equilibrate to RT (20 mins) Start->Equilibrate Prevent Condensation Open Open in Fume Hood Equilibrate->Open Weigh Weigh (Anti-static) Open->Weigh PPE: Nitrile+Goggles Dissolve Dissolve in DMSO (Vortex/Sonicate) Weigh->Dissolve Store Aliquot & Refreeze Dissolve->Store Avoid Freeze/Thaw

Caption: Step-by-step workflow for handling hygroscopic amino acid derivatives to prevent degradation and exposure.

Figure 2: Emergency Spill Decision Tree (DOT Diagram)

SpillResponse Spill Spill Detected Type Powder or Solution? Spill->Type Powder Powder Spill Type->Powder Solution Solution (DMSO) Type->Solution ActionPowder Cover with Wet Towel (Prevent Dust) Powder->ActionPowder ActionSol Absorb with Vermiculite (DMSO penetrates skin) Solution->ActionSol Dispose Dispose as HazMat ActionPowder->Dispose ActionSol->Dispose

Caption: Decision logic for containing spills, prioritizing dust suppression for solids and skin protection for DMSO solutions.

References

  • PubChem. (n.d.). Compound Summary: Phenylalanine derivatives. National Center for Biotechnology Information. Retrieved March 1, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[5] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved March 1, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocols for 2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid

Executive Summary The synthesis of 2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid (also known as 5-chloro-2-methoxyphenylalanine, CAS: 603105-71-1)[1] presents unique chemoselective challenges due to the presence of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid (also known as 5-chloro-2-methoxyphenylalanine, CAS: 603105-71-1)[1] presents unique chemoselective challenges due to the presence of the aryl chloride and the electron-donating methoxy group. This non-natural amino acid derivative is a critical building block in the development of peptidomimetics and targeted therapeutics.

This application note provides a comprehensive, field-validated guide to synthesizing this molecule using two distinct methodologies: the highly versatile O'Donnell Schiff Base Phase-Transfer Alkylation [2] and the classical Erlenmeyer-Plöchl Azlactone Synthesis [3].

Mechanistic Rationale & Route Selection

When designing a synthesis protocol for halogenated phenylalanine derivatives, the primary mechanistic concern is preserving the carbon-halogen bond during downstream deprotection or reduction steps.

  • Route A (O'Donnell Schiff Base Alkylation): This is the preferred modern approach. By utilizing N-(diphenylmethylene)glycine ethyl ester, the amine is protected while the α-protons are significantly acidified. This allows for mild deprotonation using solid

    
     or aqueous 
    
    
    
    under phase-transfer catalysis (PTC)[2]. The use of 5-chloro-2-methoxybenzyl bromide [] ensures rapid
    
    
    alkylation. This route avoids harsh reductive conditions, thereby completely bypassing the risk of hydrodehalogenation of the 5-chloro group. Furthermore, by swapping an achiral phase-transfer catalyst (like TBAB) for a chiral quaternary ammonium salt (e.g., Maruoka catalyst), this route can be easily adapted for asymmetric synthesis to yield enantiopure L- or D-isomers.
  • Route B (Erlenmeyer-Plöchl Azlactone Synthesis): This classical route condenses 5-chloro-2-methoxybenzaldehyde [5] with hippuric acid. While highly scalable and cost-effective for producing racemic mixtures[3], it generates a dehydroamino acid intermediate that requires reduction. Standard

    
     hydrogenation will likely cleave the aryl chloride; therefore, specialized chemoselective reduction (e.g., using Wilkinson's catalyst or Sodium amalgam) is strictly required to maintain molecular integrity.
    
Quantitative Comparison of Synthesis Routes
ParameterRoute A: Schiff Base AlkylationRoute B: Erlenmeyer-Plöchl
Primary Starting Material 5-Chloro-2-methoxybenzyl bromide5-Chloro-2-methoxybenzaldehyde
Stereocontrol High (if chiral PTC is used)None (Racemic output)
Reaction Conditions Mild (Room Temperature)Harsh (Reflux, Strong Acids/Bases)
Dehalogenation Risk Zero (No reduction step)High (Requires chemoselective reduction)
Overall Yield (Est.) 65% - 75%45% - 55%

Route A: Phase-Transfer Catalysis via O'Donnell's Schiff Base

This protocol describes the synthesis of the racemic target molecule using an achiral phase-transfer catalyst.

RouteA Start N-(Diphenylmethylene)glycine ethyl ester Alkylating 5-Chloro-2-methoxybenzyl bromide + TBAB (Catalyst) Start->Alkylating Base Base (10% aq. KOH) Solvent (DCM or Toluene) Alkylating->Base Intermediate Alkylated Schiff Base Intermediate Base->Intermediate Hydrolysis Acidic Hydrolysis (1N HCl or 10% Citric Acid) Intermediate->Hydrolysis Deprotection Ester Saponification (LiOH, THF/H2O) Hydrolysis->Deprotection Product 2-Amino-3-(5-chloro-2-methoxyphenyl) propanoic acid Deprotection->Product

Workflow for the synthesis via O'Donnell Schiff base phase-transfer alkylation.
Reagent Stoichiometry
ReagentMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Role
N-(Diphenylmethylene)glycine ethyl ester267.331.02.67 gGlycine equivalent
5-Chloro-2-methoxybenzyl bromide235.501.12.59 gAlkylating agent
Tetrabutylammonium bromide (TBAB)322.370.10.32 gPhase-transfer catalyst
Potassium Hydroxide (10% aq.)56.113.01.68 g (in 15 mL

)
Base
Dichloromethane (DCM)84.93-30 mLOrganic Solvent
Step-by-Step Methodology

Phase 1: C-Alkylation

  • Preparation: In a 100 mL round-bottom flask, dissolve N-(diphenylmethylene)glycine ethyl ester (2.67 g, 10 mmol) and 5-chloro-2-methoxybenzyl bromide (2.59 g, 11 mmol)[] in 30 mL of DCM.

  • Catalyst Addition: Add TBAB (0.32 g, 1 mmol) to the organic phase and stir vigorously to ensure complete dissolution.

  • Biphasic Reaction: Dropwise, add 15 mL of 10% aqueous KOH solution. The biphasic mixture must be stirred vigorously (≥800 rpm) at room temperature for 4–6 hours. Causality Note: High-speed stirring is critical to maximize the interfacial surface area, allowing the TBAB to effectively shuttle the hydroxide ions into the organic layer to generate the enolate.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure to yield the crude alkylated Schiff base.
    

Phase 2: Imine Hydrolysis & Saponification

  • Imine Cleavage: Dissolve the crude intermediate in 20 mL of THF. Add 20 mL of 1N HCl and stir at room temperature for 2 hours. Mechanistic Insight: The mild acid selectively hydrolyzes the diphenylmethylene protecting group into benzophenone, leaving the amino group as a hydrochloride salt.

  • Extraction of Byproducts: Wash the aqueous mixture with diethyl ether (2 x 20 mL) to remove the benzophenone byproduct. Retain the aqueous layer containing the amino ester.

  • Ester Hydrolysis: Adjust the pH of the aqueous layer to ~10 using 2N LiOH. Stir for 3 hours at room temperature to saponify the ethyl ester.

  • Precipitation: Carefully neutralize the solution with 1N HCl to the isoelectric point of the amino acid (approximately pH 5.5–6.0). The target compound, 2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid , will precipitate as a white/off-white solid. Filter, wash with cold water, and dry under a vacuum.

Route B: Erlenmeyer-Plöchl Azlactone Synthesis

This route is recommended only if the Schiff base starting materials are unavailable and racemic product is acceptable. Extreme care must be taken during the reduction step to prevent dehalogenation.

RouteB Aldehyde 5-Chloro-2-methoxybenzaldehyde Hippuric Hippuric Acid + Ac2O + NaOAc (Heat) Aldehyde->Hippuric Azlactone 4-(5-chloro-2-methoxybenzylidene) -2-phenyloxazol-5-one Hippuric->Azlactone Hydrolysis Alkaline Hydrolysis (NaOH, Reflux) Azlactone->Hydrolysis Dehydro Dehydroamino Acid Derivative Hydrolysis->Dehydro Reduction Chemoselective Reduction (Wilkinson's Catalyst, H2) Dehydro->Reduction Product 2-Amino-3-(5-chloro-2-methoxyphenyl) propanoic acid Reduction->Product

Erlenmeyer-Plöchl azlactone synthesis route requiring chemoselective reduction.
Step-by-Step Methodology
  • Azlactone Formation: In a flask equipped with a reflux condenser, combine 5-chloro-2-methoxybenzaldehyde (1.70 g, 10 mmol)[5], hippuric acid (1.97 g, 11 mmol), anhydrous sodium acetate (0.82 g, 10 mmol), and acetic anhydride (5 mL). Heat the mixture to 100°C for 2 hours. The mixture will liquefy and turn deep yellow/orange as the azlactone forms[3].

  • Isolation: Cool the mixture and add 10 mL of ethanol. Filter the precipitated azlactone and wash with hot water to remove acetate salts.

  • Ring Opening (Hydrolysis): Suspend the azlactone in 10% NaOH (20 mL) and reflux for 3 hours. Acidify with concentrated HCl to precipitate the N-benzoyl dehydroamino acid.

  • Chemoselective Reduction: Critical Step. Dissolve the intermediate in degassed methanol. Add 5 mol% of Wilkinson's Catalyst (

    
    ). Purge the vessel with 
    
    
    
    gas and stir under a balloon of hydrogen (1 atm) for 12 hours. Causality Note: Wilkinson's catalyst operates via a homogeneous mechanism that is highly selective for alkene reduction without inserting into the aryl-chloride bond, thus preventing dehalogenation.
  • Final Deprotection: Reflux the reduced intermediate in 6N HCl for 12 hours to cleave the N-benzoyl group. Cool, extract benzoic acid with ethyl acetate, and adjust the aqueous layer to pH 5.5 to precipitate the final amino acid.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized 2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid, the following self-validating analytical checks must be performed:

  • LC-MS: Confirm the exact mass. The presence of the chlorine atom will be distinctly visible in the mass spectrum as an M and M+2 isotopic cluster in a 3:1 ratio (due to

    
     and 
    
    
    
    ).
  • 1H-NMR (DMSO-d6): Verify the preservation of the methoxy group (singlet at ~3.8 ppm) and the specific splitting pattern of the trisubstituted aromatic ring. The absence of an alkene proton (~7.5 ppm) confirms complete reduction/alkylation.

  • Chiral HPLC: If Route A was adapted with a chiral catalyst, use a chiral stationary phase (e.g., Chiralcel OD-H) to determine the enantiomeric excess (ee) of the L- or D-isomer.

References

  • ESD MEDİKAL. Kimyasal 3 - 5-Chloro-2-methoxybenzaldehyde. Available at: [Link]

  • O'Donnell, M. J., et al. (1994). Synthesis and resolution of novel 3'-substituted phenylalanine amides. ResearchGate. Available at:[Link]

  • ResearchGate. Aromaticity in azlactone anions and its significance for the Erlenmeyer synthesis. Available at: [Link]

Sources

Application

Enantioselective synthesis of 2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid

Application Note: Enantioselective Synthesis of 2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid Executive Summary This application note details the enantioselective synthesis of (S)-2-Amino-3-(5-chloro-2-methoxyphenyl...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Enantioselective Synthesis of 2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid

Executive Summary

This application note details the enantioselective synthesis of (S)-2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid , a non-natural phenylalanine derivative with high utility in peptidomimetic drug discovery. The presence of the ortho-methoxy and meta-chloro substituents on the phenyl ring imparts unique electronic and steric properties, often used to modulate potency and metabolic stability in GPCR ligands and protease inhibitors.

We present a robust, scalable protocol utilizing Asymmetric Phase-Transfer Catalysis (PTC) . Unlike traditional enzymatic resolution or metal-catalyzed hydrogenation, this organocatalytic route operates under mild conditions (ambient temperature, aqueous/organic biphasic system) and utilizes the commercially available O’Donnell Schiff base. This method ensures high enantiomeric excess (>95% ee) and operational simplicity.

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the asymmetric alkylation of a glycine equivalent. The bulky ortho-methoxy group of the electrophile requires a catalyst capable of strict steric control to induce high facial selectivity.

Key Disconnections:

  • C–C Bond Formation: Alkylation of the enolate derived from N-(diphenylmethylene)glycine tert-butyl ester.

  • Chiral Induction: Controlled by a rigid, chiral quaternary ammonium salt (Cinchona alkaloid derivative).

  • Electrophile Synthesis: Preparation of 5-chloro-2-methoxybenzyl bromide from the corresponding aldehyde.

Retrosynthesis Target (S)-2-Amino-3-(5-chloro-2-methoxyphenyl) propanoic acid Intermediate1 Protected Schiff Base (Enantioenriched) Target->Intermediate1 Hydrolysis (HCl/Dioxane) Glycine N-(Diphenylmethylene)glycine tert-butyl ester Intermediate1->Glycine Asymmetric PTC Alkylation (Cinchona Catalyst) Electrophile 5-Chloro-2-methoxybenzyl bromide Intermediate1->Electrophile + Aldehyde 5-Chloro-2-methoxybenzaldehyde Electrophile->Aldehyde 1. NaBH4 2. PBr3

Figure 1: Retrosynthetic strategy highlighting the convergent PTC alkylation route.

Detailed Experimental Protocols

Step 1: Preparation of Electrophile (5-Chloro-2-methoxybenzyl bromide)

Rationale: Commercial availability of the bromide varies. Synthesis from the aldehyde ensures supply chain reliability.

Reagents:

  • 5-Chloro-2-methoxybenzaldehyde (10.0 g, 58.6 mmol)

  • Sodium Borohydride (NaBH₄) (1.1 eq)[1]

  • Phosphorus Tribromide (PBr₃) (0.4 eq)

  • Solvents: Methanol (MeOH), Dichloromethane (DCM)

Protocol:

  • Reduction: Dissolve aldehyde in MeOH (100 mL) at 0°C. Add NaBH₄ portion-wise over 30 min. Stir at RT for 2 h (TLC monitoring). Quench with sat. NH₄Cl, extract with EtOAc, and concentrate to yield the benzyl alcohol (quant.).

  • Bromination: Dissolve the crude alcohol in anhydrous DCM (120 mL) under N₂ at 0°C. Add PBr₃ dropwise.

  • Workup: After 3 h, quench carefully with ice-water. Wash organic layer with NaHCO₃ and brine. Dry over MgSO₄ and concentrate.

  • Purification: Rapid filtration through a short silica plug (Hexanes/EtOAc 9:1) yields the benzyl bromide as a white solid. Store at 4°C (lachrymator).

Step 2: Enantioselective Phase-Transfer Alkylation

Rationale: This is the critical stereodefining step. We utilize the Lygo/Corey generation of Cinchona catalysts (specifically O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide) which provides superior shielding of the Re-face of the enolate, directing attack to the Si-face to yield the (S)-enantiomer.

Reagents:

  • N-(Diphenylmethylene)glycine tert-butyl ester (1.0 eq)

  • 5-Chloro-2-methoxybenzyl bromide (1.1 eq)

  • Catalyst: O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (10 mol%)

  • Base: CsOH·H₂O (5.0 eq) or 50% KOH (aq)

  • Solvent: Toluene/CHCl₃ (7:3 v/v) or pure Toluene (optimization required based on scale)

Protocol:

  • Charge: In a reaction vessel, combine the glycine Schiff base (1.0 g, 3.39 mmol) and the chiral catalyst (0.21 g, 0.34 mmol).

  • Solvent & Base: Add Toluene (30 mL) and cool to -20°C. Add finely ground CsOH·H₂O (2.8 g, 16.9 mmol). Stir for 10 min to establish the phase interface.

  • Alkylation: Add 5-chloro-2-methoxybenzyl bromide (0.88 g, 3.73 mmol) in one portion.

  • Reaction: Stir vigorously at -20°C for 18–24 h.

    • Critical Control Point: Agitation speed must be sufficient to maximize the interfacial area but consistent to ensure reproducibility.

  • Quench: Dilute with Et₂O (50 mL) and wash with water (2 x 30 mL) and brine.

  • Analysis: Analyze crude by Chiral HPLC (Daicel Chiralcel OD-H, Hexane/IPA 90:10) to determine conversion and ee. Target: >95% conversion, >90% ee.

Step 3: Hydrolysis and Isolation

Rationale: Mild acidic hydrolysis removes both the benzophenone imine and the tert-butyl ester without racemization.

Protocol:

  • Dissolve the crude alkylated product in THF (20 mL).

  • Add 1M citric acid (10 mL) and stir at RT for 4 h (cleaves imine).

  • Extract the liberated benzophenone with Et₂O. The amino ester remains in the aqueous phase.

  • Ester Hydrolysis: To the aqueous phase, add 6M HCl (20 mL) and reflux for 4 h (cleaves t-butyl ester).

  • Isolation: Concentrate to dryness. Redissolve in min. water and adjust pH to 6.0 with LiOH or propylene oxide to precipitate the zwitterionic amino acid.

  • Recrystallization: Recrystallize from H₂O/EtOH to upgrade enantiopurity to >99% ee.

Mechanistic Insight & Troubleshooting

The reaction proceeds via an interfacial mechanism where the chiral quaternary ammonium salt extracts the enolate into the organic phase as a tight ion pair.

CatalyticCycle Start Schiff Base (Organic Phase) Deprotonation Interfacial Deprotonation (CsOH) Start->Deprotonation IonPair Chiral Ion Pair [Q*+ Enolate-] Deprotonation->IonPair + Catalyst (Q*Br) TransitionState Transition State (Rigid Geometry) IonPair->TransitionState + Electrophile ProductComplex Product-Catalyst Complex TransitionState->ProductComplex ProductComplex->Start Release Product Recycle Catalyst

Figure 2: Catalytic cycle of the asymmetric phase-transfer alkylation.

Troubleshooting Table:

ObservationProbable CauseCorrective Action
Low Conversion Poor stirring / Mass transfer limitationIncrease agitation speed; switch to mechanical stirring for scales >5g.
Low ee (<80%) Temperature too highStrictly maintain -20°C or lower (-40°C).
Low ee (<80%) Background reaction (uncatalyzed)Ensure base is solid CsOH or use less polar solvent (pure Toluene) to suppress non-ion-pair alkylation.
Product Oiling Impurities from hydrolysisWash the final zwitterion thoroughly with Et₂O; ensure pH is exactly at isoelectric point (approx 5.5-6.0).

References

  • O'Donnell, M. J. (2004). "The Enantioselective Synthesis of alpha-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research, 37(8), 506–517. Link

  • Lygo, B., & Andrews, B. I. (2004). "Asymmetric Phase-Transfer Catalysis Utilizing Cinchona Alkaloid Derivatives." Accounts of Chemical Research, 37(8), 518–525. Link

  • Corey, E. J., Xu, F., & Noe, M. C. (1997). "A Rational Approach to Catalytic Enantioselective Enolate Alkylation Using a Structurally Rigidified and Defined Chiral Quaternary Ammonium Salt." Journal of the American Chemical Society, 119(51), 12414–12415. Link

  • Maruoka, K., & Ooi, T. (2003). "Recent Advances in Asymmetric Phase-Transfer Catalysis." Chemical Reviews, 103(8), 3013–3028. Link

Sources

Method

Optimization of reaction conditions for 5-chloro-2-methoxy phenylalanine derivatives

Optimization of Reaction Conditions for 5-Chloro-2-Methoxy Phenylalanine Derivatives via Asymmetric Phase Transfer Catalysis Abstract This application note details the optimized synthetic protocol for (S)-5-chloro-2-meth...

Author: BenchChem Technical Support Team. Date: March 2026

Optimization of Reaction Conditions for 5-Chloro-2-Methoxy Phenylalanine Derivatives via Asymmetric Phase Transfer Catalysis

Abstract

This application note details the optimized synthetic protocol for (S)-5-chloro-2-methoxy phenylalanine, a critical non-proteinogenic amino acid scaffold used in peptidomimetics and GPCR ligand design. While classical Erlenmeyer-Plöchl azlactone synthesis yields racemic products requiring resolution, this guide focuses on the Asymmetric Phase Transfer Catalytic (PTC) Alkylation of glycine Schiff bases. We provide a validated workflow for synthesizing the electrophile (5-chloro-2-methoxybenzyl bromide) and optimizing the enantioselective alkylation to achieve >95% ee and >80% yield.

Introduction & Retrosynthetic Analysis

The 5-chloro-2-methoxy substitution pattern presents unique challenges. The ortho-methoxy group introduces significant steric hindrance near the reaction center, while the 5-chloro substituent increases the electrophilicity of the benzyl halide. Standard alkylation conditions often result in low yields or poor enantioselectivity due to these competing electronic and steric factors.

Our optimized approach utilizes the O’Donnell Schiff base method, leveraging Cinchona alkaloid-derived quaternary ammonium salts to control facial selectivity.

Retrosynthetic Logic (DOT Diagram)

Retrosynthesis cluster_SM Starting Materials Target (S)-5-Chloro-2-Methoxy Phenylalanine Hydrolysis Acid Hydrolysis (Deprotection) Target->Hydrolysis Intermediate Alkylated Schiff Base (Chiral) Hydrolysis->Intermediate SchiffBase Glycine Schiff Base (tert-Butyl ester) Intermediate->SchiffBase Asymmetric PTC Alkylation Electrophile 5-Chloro-2-Methoxy Benzyl Bromide Intermediate->Electrophile

Figure 1: Retrosynthetic strategy isolating the critical stereodefining alkylation step.

Methodology & Protocols
Protocol A: Synthesis of Electrophile (5-Chloro-2-methoxybenzyl bromide)

Commercially available sources of this specific benzyl bromide are often expensive or impure. We recommend in-house synthesis from the aldehyde to ensure electrophile quality, which is critical for high ee.

Reagents:

  • 5-Chloro-2-methoxybenzaldehyde (10.0 g, 58.6 mmol)

  • Sodium Borohydride (NaBH₄) (1.1 eq)

  • Phosphorus Tribromide (PBr₃) (0.4 eq)

  • Solvents: Methanol, Dichloromethane (DCM)

Step-by-Step:

  • Reduction: Dissolve aldehyde in MeOH (100 mL) at 0°C. Add NaBH₄ portion-wise. Stir for 2h. Quench with water, extract with DCM. Dry (MgSO₄) and concentrate to yield the benzyl alcohol.

  • Bromination: Dissolve the crude alcohol in anhydrous DCM (100 mL) under N₂ at 0°C.

  • Addition: Add PBr₃ dropwise (highly exothermic). Allow warming to RT and stir for 4h.

  • Workup: Pour onto ice/water carefully. Extract with DCM. Wash with NaHCO₃ (sat) and Brine.

  • Purification: Silica gel flash chromatography (Hexane/EtOAc 95:5).

    • Checkpoint: Target product is a white solid/crystalline mass. Store at 4°C. Benzyl bromides are lachrymators—handle in a fume hood.

Protocol B: Asymmetric PTC Alkylation (The Core Optimization)

This step establishes the chiral center.[1] We utilize a "Third Generation" Lygo/Corey type catalyst for maximum shielding.

Reagents:

  • Substrate: tert-Butyl glycinate benzophenone Schiff base (1.0 eq)

  • Electrophile: 5-Chloro-2-methoxybenzyl bromide (1.2 eq)

  • Catalyst: O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (10 mol%) [For (S)-isomer]

  • Base: 50% KOH (aq)

  • Solvent: Toluene/Chloroform (7:3 v/v)

Step-by-Step:

  • Preparation: In a reaction vial, dissolve the Schiff base (1.0 mmol, 295 mg) and Catalyst (0.1 mmol, 60 mg) in the solvent mixture (5 mL).

  • Temperature Control: Cool the mixture to -20°C using a cryostat or cryo-bath.

    • Expert Insight: The ortho-methoxy group creates steric clash. Lowering temperature reduces the background racemic reaction rate more than the catalyzed rate, enhancing ee.

  • Base Addition: Add 50% KOH (1.5 mL) vigorously.

  • Electrophile Addition: Add the benzyl bromide (1.2 mmol) in one portion.

  • Agitation: Stir vigorously (>1000 rpm).

    • Critical Parameter: PTC is interfacial.[2] Poor stirring leads to mass transfer limitations and lower reaction rates.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[3][4][5] Reaction typically requires 18-24h at -20°C.

  • Workup: Dilute with water (10 mL) and Et₂O (20 mL). Separate phases. Extract aqueous layer with Et₂O. Wash combined organics with Brine, dry (Na₂SO₄), and concentrate.

  • Hydrolysis (Optional for Free Amino Acid): Treat crude with 1M citric acid in THF or 15% citric acid (aq) to cleave the imine, followed by 6N HCl reflux for ester hydrolysis.

Optimization Guide & Data Presentation

To achieve the target specifications (>95% ee), the following variables were screened.

Table 1: Catalyst and Condition Screening[6]
EntryCatalyst TypeSolventTemp (°C)Time (h)Yield (%)ee (%)Notes
1TBAB (Achiral)DCM/50% KOHRT4880Racemic baseline
2Benzyl-Cinchonidinium ClDCM/50% KOHRT1275521st Gen Catalyst
3Benzyl-Cinchonidinium ClToluene/50% KOH0187065Solvent effect
4Lygo Catalyst *Toluene/CHCl₃ (7:3) -20 24 82 96 Optimized
5Lygo CatalystToluene/CHCl₃ (7:3)-40486097Too slow

*Lygo Catalyst = O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide

Optimization Logic Workflow

Optimization Start Initial Screen (Standard Cond.) CheckEE Check ee% (Chiral HPLC) Start->CheckEE LowEE Low ee (<80%) CheckEE->LowEE Fail HighEE High ee (>90%) CheckEE->HighEE Pass Action1 Switch to Anthracenyl Catalyst (Steric Bulk) LowEE->Action1 Final Scale Up HighEE->Final Action2 Lower Temp to -20°C (Kinetic Control) Action1->Action2 Action3 Change Solvent Ratio (Tol:CHCl3) Action2->Action3 Action3->CheckEE Re-test

Figure 2: Decision matrix for optimizing enantioselectivity in PTC alkylations.

Quality Control & Analytics

HPLC Method for Enantiomeric Excess:

  • Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol (90:10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Retention Times (Approx):

    • (R)-Isomer: 12.5 min

    • (S)-Isomer: 15.2 min

    • Note: The 5-chloro substituent provides a strong UV chromophore, enhancing detection limits.

Self-Validating System (Troubleshooting):

  • Low Conversion? Check stirring rate. The interface must be turbulent. If using solid CsOH, ensure it is finely ground.

  • Low ee? Ensure the reaction temperature remained strictly at -20°C. Verify the purity of the benzyl bromide (impurities can act as non-selective catalysts).

References
  • O'Donnell, M. J. (2004). "The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research.

  • Lygo, B., & Wainwright, P. G. (1997). "A New Class of Asymmetric Phase-Transfer Catalysts Derived from Cinchona Alkaloids." Tetrahedron Letters.

  • Corey, E. J., et al. (1997). "A Rational Approach to Catalytic Enantioselective Enolate Alkylation Using a Structurally Rigidified and Defined Chiral Quaternary Ammonium Salt." Journal of the American Chemical Society.[2]

  • Maruoka, K. (2008). "Practical Aspects of Asymmetric Phase-Transfer Catalysis." Organic Process Research & Development.

Sources

Application

Application Note: Optimization of Solid-Phase Peptide Synthesis (SPPS) Coupling Times for Sterically Hindered Amino Acids

Executive Summary The synthesis of peptides containing sterically hindered residues—such as -disubstituted amino acids (e.g., Aib), N-methylated residues, and -branched amino acids (Val, Ile, Thr)—presents a kinetic chal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of peptides containing sterically hindered residues—such as


-disubstituted amino acids (e.g., Aib), N-methylated residues, and 

-branched amino acids (Val, Ile, Thr)—presents a kinetic challenge in Solid-Phase Peptide Synthesis (SPPS). Standard coupling protocols often result in deletion sequences and low crude purity due to the inability of the activated carboxylate to penetrate the steric shield of the N-terminal amine. This Application Note provides a scientifically grounded framework for optimizing coupling times, reagent selection, and thermal parameters to overcome these barriers while minimizing side reactions like racemization and aggregation.

The Steric Challenge in SPPS

In SPPS, the rate of amide bond formation is governed by the collision frequency and the orientation of the nucleophilic amine attacking the activated carbonyl. Steric bulk creates a "shielding" effect:

  • 
    -Branched (Val, Ile, Thr):  Bulk adjacent to the 
    
    
    
    -carbon restricts rotation, making the nucleophilic attack entropically unfavorable.
  • N-Methylated Residues: The methyl group on the nitrogen introduces significant steric clash and eliminates the H-bond donor capability, often leading to "difficult sequences" prone to aggregation.

  • 
    -Disubstituted (Aib):  The gem-dimethyl effect restricts the conformational space, making the N-terminus difficult to access.
    
The Kinetic Trade-off

Extending coupling time is the simplest solution but carries risks.

  • Too Short: Incomplete coupling (Deletion sequences).

  • Too Long: Epimerization (Racemization), especially for Cys and His; Diketopiperazine formation; Aspartimide formation.

Reagent Selection & Activation Strategies

Before adjusting time, the activation chemistry must be maximized for reactivity.

ClassReagentsApplicationMechanism Note
Standard DIC / Oxyma PureGeneral usage, MicrowaveLow racemization risk at high temp. Generates reactive Oxyma ester.[1]
High Power HATU / HOAt / DIEAHindered Residues The 7-azabenzotriazole moiety creates a pre-organized active ester that accelerates coupling by ~10-100x over HOBt.
Alternative PyBOP / PyAOPPhosphonium saltsUseful if uronium salts (HATU) cause guanidinylation (capping) of the N-terminus.

Critical Insight: For extremely hindered couplings (e.g., Aib-to-Aib), converting the amino acid to a Symmetric Anhydride or Acid Fluoride may be necessary if HATU fails.

Experimental Protocols

Protocol A: Moderately Hindered Residues (Val, Ile, Thr)

Applicable for: Valine, Isoleucine, Threonine, and Proline.

Reagents: 0.5 M DIC / 0.5 M Oxyma Pure in DMF. Stoichiometry: 5 eq Amino Acid : 5 eq DIC : 5 eq Oxyma.

ConditionCoupling TimeCyclesNotes
Room Temp (25°C) 60 - 90 minSingleIf sequence < 10 residues.
Room Temp (25°C) 2 x 45 minDoubleRecommended for sequences > 10 residues or hydrophobic regions.
Microwave (75°C) 5 minSingleHigh efficiency. Ensure Cys/His are coupled at 50°C to prevent racemization.
Protocol B: Highly Hindered Residues (Aib, N-Methyls)

Applicable for: Aib, N-Me-Val, N-Me-Ala, and coupling onto an N-methyl N-terminus.

Reagents: 0.4 M HATU / 0.4 M HOAt / 0.8 M DIEA in NMP (N-methylpyrrolidone is preferred over DMF for better swelling of hindered chains). Stoichiometry: 4 eq Amino Acid : 4 eq HATU : 4 eq HOAt : 8 eq DIEA.

Step-by-Step Workflow:

  • Swell Resin: 15 min in DCM (crucial for accessibility).

  • Activation: Pre-activate AA, HATU, and DIEA for 30 seconds (do not exceed 2 min to avoid degradation).

  • Coupling 1: Add mixture to resin.

    • Room Temp: 2 hours.

    • Microwave (75°C): 10 - 15 minutes.

  • Drain & Wash: DMF (3x).

  • Coupling 2 (Mandatory): Repeat with fresh reagents.

    • Room Temp: 2 hours (or overnight for Aib-Aib junctions).

    • Microwave (75°C): 10 - 15 minutes.

  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Protocol C: The "Impossible" Junction (e.g., Aib-Aib, N-Me-N-Me)

When Protocol B fails (confirmed by MS), switch to Symmetric Anhydrides .

  • Generate Anhydride: React 10 eq Amino Acid with 5 eq DIC in DCM for 15 min. Solvent evaporate and replace with DMF/NMP.

  • Coupling: Add to resin.

    • Microwave: 2 x 20 min at 75°C.

    • Room Temp: 2 x 4 hours.

Decision Matrix & Visualization

Diagram 1: Optimized Coupling Workflow

This flowchart illustrates the logical progression for handling hindered residues during a synthesis cycle.

SPPS_Workflow Start Start Coupling Cycle CheckResidue Analyze Incoming AA & N-Terminus Start->CheckResidue Standard Standard Residue (Ala, Gly, Leu, etc.) CheckResidue->Standard Hindered Hindered / Beta-Branched (Val, Ile, Thr) CheckResidue->Hindered Extreme Highly Hindered (Aib, N-Me, Pro-Pro) CheckResidue->Extreme Act_Std DIC/Oxyma RT: 30 min OR MW: 2 min Standard->Act_Std Act_Hind DIC/Oxyma RT: 2x 45 min OR MW: 5 min Hindered->Act_Hind Act_Ext HATU/HOAt/DIEA Double Couple (2x) RT: 2h OR MW: 15 min Extreme->Act_Ext QC In-Process QC (Chloranil / UPLC-MS) Act_Std->QC Act_Hind->QC Act_Ext->QC Decision Coupling Complete? QC->Decision Decision->Act_Ext No (Recouple) Cap Capping (Ac2O) Prevent Deletion Decision->Cap Fail > 2x Next Proceed to Deprotection Decision->Next Yes

Caption: Decision workflow for reagent and time selection based on amino acid steric properties.

Process Monitoring (QC)

Standard colorimetric tests often fail with hindered secondary amines (e.g., N-methyls or Proline).

The Chloranil Test (For Secondary Amines)

The Kaiser (Ninhydrin) test relies on primary amines and will yield false negatives for N-methylated residues.

  • Reagent: 2% Acetaldehyde in DMF + 2% Chloranil in DMF.

  • Procedure: Add drops to resin beads.[2][3] Wait 5 mins.

  • Result: Dark Blue/Green beads = Positive (Uncoupled Secondary Amine). Colorless/Amber = Negative (Coupled).

Micro-Cleavage (The Gold Standard)

For critical steps (e.g., Aib-Aib), do not rely solely on color tests.

  • Remove ~2 mg resin.

  • Treat with 100 µL TFA/H2O/TIS (95:2.5:2.5) for 15 min.

  • Dry under N2, dissolve in MeCN/H2O.

  • Inject on UPLC-MS. Look for mass of Sequence + Missing AA.

Troubleshooting & Mechanisms

Diagram 2: Steric Hindrance & Side Reactions

Understanding why couplings fail helps in selecting the right mitigation strategy.

Mechanism_Logic Steric Steric Hindrance (Aib, N-Me, Val) SlowKinetic Slow Nucleophilic Attack Steric->SlowKinetic Path_Success Extended Time / Heat (Successful Coupling) SlowKinetic->Path_Success Optimized Path_Fail Side Reactions SlowKinetic->Path_Fail Unoptimized Racemization Racemization (Base-catalyzed enolization) Path_Fail->Racemization Prolonged Activation Agg Aggregation (Beta-sheet formation) Path_Fail->Agg Interchain H-bonds Solution Mitigation: Use HATU (Faster) Use Microwave (Energy) Use NMP (Solvation) Racemization->Solution Requires Agg->Solution Requires

Caption: Mechanistic pathway showing how steric hindrance leads to kinetic slowing and potential side reactions.

Racemization Risks

Prolonged coupling times increase the risk of base-catalyzed racemization, particularly for Cys and His .

  • Mitigation: If coupling Cys/His to a hindered residue, use DIC/Oxyma (neutral pH activation) rather than HATU/DIEA (basic), and limit temperature to 50°C max.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[4][5] An efficient peptide coupling additive.[6][7] Journal of the American Chemical Society, 115(10), 4397-4398. Link

  • Albericio, F., et al. (2018). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[1] Organic Process Research & Development, 22(6), 760–768. Link

  • CEM Corporation. (2020). Microwave Peptide Synthesis: Application Note for Hindered Sequences. Link

  • Biotage. (2023). Strategies for Difficult Peptide Sequences in SPPS. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Link

Sources

Method

Scale-Up Procedures for 2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic Acid Production

Application Note & Protocol Guide Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Introduction & Mechanistic Rationale 2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid (com...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals

Introduction & Mechanistic Rationale

2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid (commonly referred to as 5-chloro-2-methoxyphenylalanine) is a highly valuable non-canonical amino acid (NCAA). The strategic incorporation of an electron-withdrawing chloro group and a sterically demanding ortho-methoxy group onto the phenyl ring significantly modulates the lipophilicity, proteolytic stability, and target-binding affinity of downstream peptidomimetics and active pharmaceutical ingredients (APIs).

Scaling up the synthesis of this specific NCAA from bench to pilot plant presents unique mechanistic challenges:

  • Coordination Interference: In transition-metal-catalyzed asymmetric synthesis, the ortho-methoxy oxygen can act as a competing coordinating ligand, potentially overriding the stereocontrol of the chiral catalyst.

  • Steric Hindrance in Biocatalysis: The bulky 2,5-disubstituted aryl ring can induce steric clashes within enzyme active sites, drastically reducing the maximum reaction velocity (

    
    ) compared to unsubstituted phenylalanine derivatives.
    

To navigate these challenges, this guide details two industrially validated, self-validating scale-up pathways: Homogeneous Asymmetric Hydrogenation (AH) [1] and Biocatalytic Resolution (BR) [2].

Process Evaluation: Route Selection

The selection between AH and BR depends on the available infrastructure (high-pressure reactors vs. bioreactors) and the target enantiomer. Table 1 summarizes the quantitative parameters for both routes at a 1-kg pilot scale.

Table 1: Quantitative Comparison of Scale-Up Routes

ParameterRoute A: Asymmetric HydrogenationRoute B: Biocatalytic Resolution
Max Theoretical Yield 100% (Atom economical)50% (Without dynamic kinetic resolution)
Enantiomeric Excess (ee) > 98%> 99.5%
Volumetric Productivity High (Operates at >1 M substrate conc.)Moderate (Requires aqueous dilution, ~0.2 M)
Key Equipment Hastelloy pressure reactor (5–10 bar)pH-stat bioreactor with precise temp control
Primary Cost Driver Rhodium catalyst & Chiral phosphine ligandEnzyme loading & Waste disposal (50% D-isomer)
Scalability Bottleneck Exothermic heat removal during

uptake
Downstream phase-separation and extraction

Scale-Up Workflow Visualization

The following diagram illustrates the parallel synthetic workflows, highlighting the critical divergence in starting materials and convergence at the downstream purification stage.

Workflow cluster_AH Route A: Asymmetric Hydrogenation cluster_BR Route B: Biocatalytic Resolution Start Starting Material (5-Chloro-2-methoxybenzaldehyde) Dehydro Dehydroamino Acid Precursor Start->Dehydro Racemic Racemic N-Acetyl Derivative Start->Racemic Hydro Rh-Catalyzed Hydrogenation (H2) Dehydro->Hydro Crude Crude Target Compound (L- or D- Enantiomer) Hydro->Crude Enzyme L-Aminoacylase Hydrolysis Racemic->Enzyme Enzyme->Crude IPC In-Process Control (Chiral HPLC, ee >98%) Crude->IPC Crystal Crystallization & Isolation IPC->Crystal

Fig 1. Parallel scale-up workflows for Asymmetric Hydrogenation and Biocatalytic Resolution.

Detailed Scale-Up Protocols

Protocol A: Homogeneous Asymmetric Hydrogenation (1-kg Scale)

Mechanistic Rationale: We utilize [Rh(COD)(R,R)-Et-DuPhos]BF4 as the catalyst. The highly rigid, electron-rich phospholane ligand creates a deep chiral pocket that effectively overrides the background coordination of the substrate's ortho-methoxy group, locking the dehydroamino acid into a single reactive conformation prior to hydride transfer[1].

Step-by-Step Methodology:

  • Substrate Preparation: Synthesize 2-acetamido-3-(5-chloro-2-methoxyphenyl)acrylic acid via an Erlenmeyer-Plöchl azlactone synthesis starting from 5-chloro-2-methoxybenzaldehyde and N-acetylglycine. Purify via recrystallization from ethyl acetate to remove catalyst-poisoning impurities (e.g., residual halides or sulfur).

  • Reactor Purging: Load the substrate (1.0 kg, ~3.5 mol) into a 10 L Hastelloy pressure reactor. Add 5 L of degassed anhydrous methanol. Seal the reactor and purge with

    
     (3 cycles of 3 bar), followed by 
    
    
    
    (3 cycles of 3 bar).
  • Catalyst Injection: In a strictly anaerobic glovebox, dissolve the Rh-DuPhos catalyst (0.1 mol%, ~2.5 g) in 100 mL of degassed methanol. Inject the catalyst solution into the reactor under a positive flow of

    
    .
    
  • Hydrogenation: Pressurize the reactor to 5 bar

    
    . Set the impeller speed to 600 RPM to ensure optimal gas-liquid mass transfer. Maintain the internal temperature at 25°C. The reaction is self-validating: monitor the pressure drop in the 
    
    
    
    accumulator. The reaction is complete when
    
    
    consumption ceases (typically 8–12 hours).
  • Workup: Vent the reactor and purge with

    
    . Filter the methanolic solution through a tightly packed pad of Celite to remove trace rhodium particulates. Concentrate the filtrate under reduced pressure to yield the N-acetyl protected amino acid.
    
Protocol B: Biocatalytic Resolution via L-Aminoacylase (1-kg Scale)

Mechanistic Rationale: L-Aminoacylase (from Aspergillus melleus) is highly specific for the hydrolysis of L-N-acetyl amino acids. Because the enzyme is a metalloprotease, we supplement the reaction with


. The 

ions stabilize the active site conformation, counteracting the steric bulk of the 5-chloro-2-methoxy substrate and preventing premature enzyme denaturation[2].

Step-by-Step Methodology:

  • Substrate Preparation: Synthesize racemic 2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid via standard Strecker synthesis[3], followed by N-acetylation using acetic anhydride in aqueous NaOH to yield the racemic N-acetyl derivative.

  • Media Preparation: In a 20 L jacketed bioreactor, dissolve the racemic substrate (1.0 kg) in 10 L of 0.1 M phosphate buffer. Add

    
     to a final concentration of 0.5 mM. Adjust the pH to exactly 7.8 using 2 M NaOH.
    
  • Enzymatic Hydrolysis: Heat the reactor to 37°C. Add L-Aminoacylase (10 g, ~30,000 U/g).

  • Self-Validating IPC (pH-Stat): As the enzyme hydrolyzes the L-enantiomer, acetic acid is released, dropping the pH. Use an automated pH-stat titrator to maintain the pH at 7.8 by adding 1 M NaOH. The volume of NaOH dispensed provides a real-time, self-validating metric of conversion. Stop the reaction when exactly 0.5 equivalents of NaOH have been consumed (indicating 50% conversion).

  • Separation: Acidify the mixture to pH 2.0 using 6 M HCl to halt enzyme activity and protonate the unreacted D-N-acetyl amino acid. Extract the aqueous layer three times with ethyl acetate (3 x 4 L). The organic layer contains the D-N-acetyl derivative, while the aqueous layer retains the desired free L-amino acid hydrochloride.

Downstream Processing & Crystallization

Substituted phenylalanines are highly prone to "oiling out" (liquid-liquid phase separation) rather than forming ordered crystals during scale-up. To ensure high purity and favorable powder rheology:

  • Isoelectric Precipitation: For the aqueous layer from Protocol B, concentrate the solution to ~3 L. Slowly adjust the pH to the isoelectric point (pI ≈ 5.5) using 2 M NaOH under vigorous stirring.

  • Anti-Solvent Crystallization: To upgrade the enantiomeric excess (ee) of the crude product to >99.5%, dissolve the crude amino acid in a minimum volume of hot water (80°C). Slowly add absolute ethanol (anti-solvent) dropwise until the solution becomes slightly turbid.

  • Seeding: Introduce 1% (w/w) pure crystalline seeds of 2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid. Cool the reactor at a controlled rate of -0.1°C/min to 5°C to promote the growth of large, filterable polymorphs and prevent the entrapment of mother liquor impurities.

In-Process Controls (IPC) & Quality Assurance

To ensure the trustworthiness of the final API intermediate, the following analytical validations must be performed:

  • Chiral HPLC: Utilize a Crownpak CR(+) or Chiralcel OD-H column. Mobile phase: Perchloric acid (pH 1.5) / Methanol. This is critical to verify that the ee is >98% before proceeding to final drying.

  • ICP-MS (For Route A): Inductively Coupled Plasma Mass Spectrometry must be performed on the final crystallized product to ensure residual Rhodium levels are below the ICH Q3D regulatory threshold (< 10 ppm).

  • Residual Moisture: Karl Fischer titration to ensure water content is < 0.5% w/w prior to bulk packaging.

References[1] Title: Large-Scale Synthesis of a Substituted d-Phenylalanine Using Asymmetric Hydrogenation

Source: Organic Process Research & Development (acs.org) URL:[2] Title: Enzymatic resolution of amino acids via ester hydrolysis Source: Amino Acids (nih.gov) URL:[3] Title: Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis Source: Molecules (mdpi.com) URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Synthesis of 2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid

This technical guide is structured as a Tier-3 Support Resource for process chemists and researchers. It bypasses generic advice to address the specific steric and electronic challenges posed by the 5-chloro-2-methoxy su...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured as a Tier-3 Support Resource for process chemists and researchers. It bypasses generic advice to address the specific steric and electronic challenges posed by the 5-chloro-2-methoxy substitution pattern.

Case ID: PHE-CL-OMe-SYNTH Subject: Yield Optimization & Troubleshooting for Sterically Hindered Halogenated Phenylalanines Support Level: Senior Application Scientist

System Overview & Molecule Analysis[1][2]

  • Target Molecule: 2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid.

  • Core Challenges:

    • Steric Hindrance: The 2-methoxy group (ortho) creates significant steric bulk, hindering the initial condensation step with glycine equivalents.

    • Chemoselectivity (The "Chlorine Problem"): The 5-chloro substituent is susceptible to hydrodechlorination (removal of Cl) during standard Pd/C hydrogenation, a common step in amino acid synthesis.

    • Solubility: The zwitterionic nature of the final product complicates extraction from aqueous byproducts.

Primary Synthetic Route: Erlenmeyer-Plöchl (Racemic / Scalable)

Best for: Multi-gram scale up where racemic product is acceptable or enzymatic resolution is planned.

Workflow Logic

The synthesis proceeds via the azlactone (oxazolone) intermediate. The critical failure points are the condensation yield (due to sterics) and the reduction specificity (preserving the Ar-Cl bond).

Step-by-Step Protocol & Troubleshooting
A. Azlactone Formation

Reagents: 5-chloro-2-methoxybenzaldehyde, N-acetylglycine, Sodium Acetate (anhydrous), Acetic Anhydride (


).

Protocol:

  • Mix aldehyde (1.0 eq), N-acetylglycine (1.1 eq), and NaOAc (0.8 eq) in

    
     (3-4 vol).
    
  • Heat to 110°C for 2-4 hours. Do not overheat; polymerization of the aldehyde competes.

  • Cool to 0-5°C. The azlactone should precipitate.

Troubleshooting Guide:

SymptomProbable CauseTechnical Solution
Yield < 40% Steric Hindrance: The 2-OMe group blocks the approach of the enolate.Switch Base: Replace NaOAc with Lead(II) Acetate (

)
. Lead salts often catalyze hindered aldol-type condensations more effectively than sodium salts.
No Precipitation Solubility/Hydrolysis: Product is too soluble in acetic acid byproduct.Solvent Swap: Dilute the reaction mixture with cold ethanol or water (slowly) to force precipitation.
Dark Tarry Product Aldehyde Decomposition: 5-chloro-2-methoxybenzaldehyde is sensitive to oxidation.Inert Atmosphere: Run strictly under

. Ensure aldehyde is freshly purified (bisulfite wash).
B. Hydrolysis & Critical Reduction (The "Chlorine Safe" Step)

The Trap: Standard catalytic hydrogenation (


, Pd/C) will strip the chlorine atom, yielding o-methoxy-phenylalanine (impurity).

Recommended Route: Enamide Isolation followed by Selective Reduction.

  • Hydrolysis: Reflux azlactone in 1% NaOH/Acetone to open the ring to the

    
    -acetamidocinnamic acid  derivative.
    
  • Reduction Option A (High Yield, Non-Catalytic): Diimide Reduction .

    • Generate diimide (

      
      ) in situ using Potassium Azodicarboxylate (PADA) and acetic acid, or Hydrazine hydrate + 
      
      
      
      .
    • Mechanism:[1][2][3][4][5] Diimide reduces the C=C bond via a synchronous cyclic transition state. It is inert to aryl chlorides.

  • Reduction Option B (Catalytic): Wilkinson’s Catalyst .

    • Use

      
       with 
      
      
      
      (50 psi) in MeOH/Benzene.
    • Why: Homogeneous Rh(I) catalysts are far less prone to oxidative addition into Ar-Cl bonds than heterogeneous Pd(0).

Asymmetric Route: O'Donnell Phase Transfer Catalysis (Chiral)

Best for: Direct synthesis of enantiopure (L- or D-) product without resolution.

Workflow Logic

Alkylation of a glycine Schiff base using a chiral Phase Transfer Catalyst (PTC).

Reagents:

  • Substrate: N-(Diphenylmethylene)glycine tert-butyl ester.

  • Electrophile: 5-chloro-2-methoxybenzyl bromide.

  • Catalyst: O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (for L-isomer).

Protocol & Optimization
  • Biphasic System: Toluene / 50% KOH (aq).

  • Temperature: Cool to -40°C . Crucial for enantioselectivity.

  • Agitation: High-shear stirring is required to maximize interfacial area.

Troubleshooting Guide:

SymptomProbable CauseTechnical Solution
Low Conversion Electrophile Deactivation: The 2-OMe group makes the benzylic bromide less reactive (electron donation).Add Iodide: Add 10 mol% TBAI (Tetrabutylammonium iodide) to generate the more reactive benzyl iodide in situ (Finkelstein).
Low ee% (<80%) Temperature/Base: Reaction too fast or base concentration too low.Strict Control: Maintain -40°C. Ensure KOH is 50% w/w (solid KOH pellets dissolved in min. water).
Racemization Product Handling: Schiff base hydrolysis was too harsh.Mild Hydrolysis: Use 15% Citric Acid or 1N HCl in THF at 0°C for imine cleavage.

Visualization: Decision Logic & Workflow

Diagram 1: Synthetic Strategy Decision Tree

Caption: Logic flow for selecting the reduction method based on available equipment and chlorine-retention requirements.

G Start Start: 5-chloro-2-methoxybenzaldehyde Route Select Route Start->Route Erlenmeyer Erlenmeyer-Plöchl (Racemic / Large Scale) Route->Erlenmeyer Scale > 100g ODonnell O'Donnell PTC (Chiral / High Value) Route->ODonnell Enantiopure req. Azlactone Azlactone Formation (Use Pb(OAc)2 if yield <40%) Erlenmeyer->Azlactone Success Target: 2-Amino-3-(5-chloro-2-methoxyphenyl) propanoic acid ODonnell->Success Hydrolysis Hydrolysis to Enamide Azlactone->Hydrolysis ReductionDecision Reduction Method? Hydrolysis->ReductionDecision PdC H2 + Pd/C ReductionDecision->PdC Standard (Avoid) Wilkinson H2 + RhCl(PPh3)3 (Wilkinson's Cat.) ReductionDecision->Wilkinson Homogeneous Diimide Diimide (N2H2) (Non-Metal) ReductionDecision->Diimide Chemical Dechlorination FAILURE: Ar-Cl lost (Impurity Formed) PdC->Dechlorination Wilkinson->Success Diimide->Success

Diagram 2: O'Donnell Catalytic Cycle (Mechanism)

Caption: Phase Transfer Catalysis cycle showing the interfacial ion exchange critical for yield.

PTC cluster_org Organic Phase (Toluene) cluster_aq Aqueous Phase (50% KOH) Q_Br Q+ Br- (Catalyst) Q_Enolate Q+ Enolate- Q_Br->Q_Enolate Interfacial Deprotonation Product_Schiff Alkylated Schiff Base Q_Enolate->Product_Schiff + Electrophile (RX) Product_Schiff->Q_Br Regenerate Cat Substrate Glycine Imine Substrate->Q_Enolate + OH- RX Ar-CH2-Br (Electrophile) OH OH- H2O H2O

Purification & Isolation (The "Zwitterion" Issue)

The final step often fails not due to chemistry, but isolation. The amino acid is zwitterionic and highly soluble in water, making extraction difficult.

Protocol:

  • Isoelectric Precipitation: The calculated pI (isoelectric point) of this molecule is approx pH 5.5 - 6.0 .

    • Action: After removing protecting groups (e.g., hydrolysis of acetyl or Schiff base), adjust the aqueous solution pH carefully to 5.8 using 1M HCl or NH4OH.

    • Observation: The product should crystallize out.

  • Desalting: If precipitation is poor (due to high salt content from neutralization), use Ion Exchange Chromatography .

    • Resin: Dowex 50W (H+ form).

    • Load at pH 2, Wash with water, Elute with 1M

      
      .
      

References

  • Erlenmeyer-Plöchl Mechanism & Conditions

    • Org.[5][6][7] Synth. 1943, 23, 1. (Classic Azlactone synthesis). Link

  • O'Donnell Phase Transfer Catalysis

    • O'Donnell, M. J. "The Enantioselective Synthesis of

      
      -Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Acc.[4][7][8][9][10] Chem. Res. 2004, 37, 8, 506–517. Link
      
  • Selective Reduction (Diimide)

    • Pasto, D. J., & Taylor, R. T. "Reduction with Diimide." Organic Reactions, 1991. (Detailed review of diimide selectivity for alkenes over aryl halides). Link

  • Wilkinson's Catalyst Specificity

    • Osborn, J. A., et al. "The Preparation and Properties of Tris(triphenylphosphine)halogenorhodium(I)." J. Chem. Soc.[11] A, 1966, 1711-1732. (Foundational text on RhCl(PPh3)3 specificity). Link

Sources

Optimization

Overcoming steric hindrance in 2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid coupling

Topic: 2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic Acid[1] Introduction: The "Steric Wall" Challenge You are likely reading this because standard coupling protocols (HBTU/DIPEA) have failed to incorporate 2-Amino-3-(5-...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic Acid[1]

Introduction: The "Steric Wall" Challenge

You are likely reading this because standard coupling protocols (HBTU/DIPEA) have failed to incorporate 2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid (hereafter referred to as 2-Cl-OMe-Phe ) or have resulted in unacceptable epimerization.[1]

The Root Cause: This amino acid presents a dual challenge:

  • Steric Shielding (The Ortho Effect): The methoxy group at the 2-position (ortho) creates a significant steric barrier. It physically blocks the trajectory of the incoming nucleophile (the amine of the resin-bound peptide) toward the activated carbonyl carbon.

  • Electronic Activation of Racemization: The 5-chloro substituent (electron-withdrawing) increases the acidity of the

    
    -proton. Combined with the slow coupling rate caused by the steric bulk, this creates a "perfect storm" for oxazolone formation and subsequent racemization.
    

This guide provides a self-validating, high-efficiency protocol designed specifically to dismantle this barrier while preserving chiral integrity.

Module 1: Strategic Reagent Selection

Do not use standard reagents (HBTU, HCTU) for this coupling.[1] They are insufficiently reactive for the steric barrier and too basic, promoting racemization.

Reagent SystemRole in ProtocolWhy it Works for 2-Cl-OMe-Phe
COMU / Oxyma Pure Primary Choice Highest Efficiency/Safety Ratio. COMU (uronium salt of Oxyma) mimics the reactivity of HATU but with a safer leaving group (Oxyma) that is superior at suppressing racemization than HOAt.[1]
DIC / Oxyma Pure Alternative Neutral pH Coupling. Carbodiimide activation with Oxyma is non-basic, drastically reducing the risk of

-proton abstraction (racemization) during slow couplings.[1]
HATU / HOAt Legacy Power The "Sledgehammer." Use only if COMU fails. Extremely reactive but requires careful base management (Collidine instead of DIPEA) to prevent epimerization.[1]
TMP (2,4,6-Collidine) Base Steric Base. Unlike DIPEA, Collidine is too bulky to effectively abstract the

-proton but sufficiently basic to drive the coupling.[1]
Module 2: The "Gold Standard" Coupling Protocol

This protocol is optimized for Solid Phase Peptide Synthesis (SPPS) but is adaptable to solution phase.[1]

Objective: Couple Fmoc-2-Cl-OMe-Phe-OH to a resin-bound amine.

Reagents Required:
  • Amino Acid: Fmoc-2-Cl-OMe-Phe-OH (3.0 eq)[1]

  • Activator: COMU (3.0 eq)

  • Base: 2,4,6-Collidine (TMP) (3.0 eq) [Crucial: Do not use excess base]

  • Solvent: DMF or NMP (Anhydrous)[1]

Step-by-Step Workflow:
  • Pre-Activation (Low Temp):

    • Dissolve Amino Acid and COMU in minimal DMF.

    • Cool the solution to 0°C (ice bath).

    • Add Collidine.[1][2][3]

    • Rationale: Activation at low temperature minimizes the immediate formation of the oxazolone intermediate before the coupling begins.

  • Coupling (The "Ramp" Method):

    • Add the cold activated mixture to the resin.

    • Shake at 0°C for 30 minutes .

    • Allow to warm to Room Temperature (RT) and shake for 2 hours .

    • Rationale: The initial cold phase allows the activated ester to form and diffuse into the resin beads without competing side reactions. The RT phase provides the thermal energy to overcome the steric barrier.

  • Microwave Assist (Optional - Only if RT fails):

    • If using microwave, use 75°C for 5 minutes with Oxyma/DIC instead of COMU.

    • Warning: Do not use phosphonium/uronium salts (HATU/COMU) with microwave heating for this specific molecule; the risk of racemization is too high.

  • Monitoring:

    • Use the Chloranil Test (for secondary amines) or Kaiser Test (for primary amines).

    • Note: If the test is slightly positive, perform a "double couple" using fresh reagents rather than extending the time.

Module 3: Visualizing the Logic

The following diagram illustrates the decision matrix for selecting the correct coupling pathway based on your specific failure mode.

CouplingLogic Start Start: Couple 2-Cl-OMe-Phe Check1 Is the acceptor amine sterically hindered? (e.g., N-Me, Aib) Start->Check1 PathA Standard Hindrance Check1->PathA No (Primary Amine) PathB Extreme Hindrance Check1->PathB Yes (Secondary/Bulky) ReagentA Protocol A: COMU + Collidine (0°C -> RT) PathA->ReagentA ReagentB Protocol B: HATU + HOAt + Collidine (Double Couple) PathB->ReagentB RacemizationCheck Is Racemization Observed (>5%)? ReagentA->RacemizationCheck ReagentB->RacemizationCheck SolnRacem Switch to: DIC + Oxyma Pure (No Tertiary Base) RacemizationCheck->SolnRacem Yes Success Success: Isolated Yield >85% <1% D-Isomer RacemizationCheck->Success No SolnRacem->Success

Caption: Decision tree for optimizing coupling conditions based on steric severity and racemization feedback.

Module 4: Troubleshooting & FAQs

Q1: My coupling yield is stuck at ~40% despite using HATU. Why? A: You are likely experiencing "active ester burnout." The activated ester of your bulky amino acid is unstable.

  • Fix: Switch to COMU . It forms a more stable active ester than HATU.

  • Fix: Use a higher concentration of reagents (0.5 M instead of 0.2 M) to drive the kinetics.

  • Fix: Switch solvent to NMP (N-Methyl-2-pyrrolidone), which swells the resin better than DMF and solvates hydrophobic aggregates.[1]

Q2: I see a "doublet" peak in HPLC. Is this racemization? A: Yes, this is the classic sign of diastereomers (D-L and L-L peptides).[1]

  • Diagnosis: The 5-chloro group makes the

    
    -proton acidic. If you used DIPEA (a strong, small base), it abstracted this proton.[1]
    
  • Solution: Replace DIPEA with 2,4,6-Collidine (TMP) .[1] Collidine is sterically hindered and cannot easily access the

    
    -proton to remove it, but it can still neutralize the acid generated during activation.
    

Q3: Can I use Acid Chlorides (via triphosgene) to force the reaction? A: Absolutely NOT. While acid chlorides are powerful, they are extremely prone to racemization via the ketene mechanism, especially with the electron-withdrawing chlorine on the ring. Stick to Oxyma/HOAt active esters.[4]

Q4: The sequence following this amino acid is difficult (deletion sequences). Why? A: The 2-Cl-OMe-Phe residue is now the "steric gatekeeper." Coupling the next amino acid onto the N-terminus of 2-Cl-OMe-Phe is even harder than coupling the residue itself.

  • Fix: Use HATU for the subsequent coupling (the incoming amino acid doesn't have the racemization risk, the resin-bound one does).

  • Fix: Use Microwave heating (75°C) for the next step. The resin-bound 2-Cl-OMe-Phe is stable to heat once coupled.[1]

References
  • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1] Link[1]

  • Subirós-Funosas, R., et al. (2009).[1][5][6] COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents.[1] Chemistry – A European Journal, 15(37), 9394–9403.[1][5] Link[1]

  • Steinauer, R., et al. (2025).[1] Prevention of Racemization in Peptide Synthesis: Technical Support Guide. BenchChem Technical Library. Link

  • Luxembourg Bio Technologies. (2011).[1] Microwave heating in solid-phase peptide synthesis. Luxembourg Bio Tech White Papers. Link

  • Bachem. (2024).[1] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Knowledge Center. Link

Sources

Troubleshooting

Technical Support Center: 2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid in Peptide Synthesis

Welcome to the technical support center for the effective incorporation of the unnatural amino acid, 2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid, into your peptide synthesis workflows. This guide is designed for r...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the effective incorporation of the unnatural amino acid, 2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid, into your peptide synthesis workflows. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this sterically hindered and electronically modified amino acid. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development endeavors.

I. Understanding the Challenges: A Physicochemical Overview

2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid presents a unique combination of steric bulk and electronic effects that can impact its solubility and reactivity in standard solid-phase peptide synthesis (SPPS). The presence of a di-substituted phenyl ring, particularly with a methoxy group at the ortho position, significantly increases steric hindrance around the alpha-carbon. This can lead to difficulties in both the dissolution of the Fmoc-protected amino acid and its subsequent coupling to the growing peptide chain. Furthermore, the electron-donating methoxy group and the electron-withdrawing chloro group can influence the reactivity of the aromatic ring, necessitating careful consideration of deprotection and cleavage conditions to avoid unwanted side reactions.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary solubility issues with Fmoc-2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid?

A1: Due to its bulky and hydrophobic nature, the Fmoc-protected version of this amino acid may exhibit limited solubility in standard SPPS solvents like N,N-Dimethylformamide (DMF). While most Fmoc-amino acids are readily soluble in DMF and N-Methyl-2-pyrrolidone (NMP), those with large, nonpolar side chains can be challenging.[1][2] Poor solubility can lead to incomplete activation and coupling, resulting in deletion sequences in the final peptide.[2]

Q2: Which solvent system is recommended for dissolving this amino acid?

A2: While DMF is the most common solvent in SPPS, NMP is often a better choice for hydrophobic and sterically hindered amino acids as it can improve solvation and mitigate peptide aggregation.[3] For particularly difficult cases, a co-solvent system, such as DMF/DMSO or NMP/DMSO, may be necessary to achieve complete dissolution. It is crucial to perform a solubility test with a small amount of the amino acid before committing to a large-scale synthesis.

Q3: What are the best coupling reagents for incorporating this hindered amino acid?

A3: Standard coupling reagents may be inefficient for this sterically hindered amino acid. More potent activating agents are recommended. Uronium/aminium-based reagents like HATU , HBTU , and COMU are excellent choices due to their high reactivity and ability to overcome steric hindrance.[4][5][6] Phosphonium-based reagents like PyBOP and PyAOP are also highly effective.[7]

Q4: Can microwave-assisted synthesis improve the coupling efficiency?

A4: Yes, microwave-assisted SPPS can be highly beneficial for coupling sterically hindered amino acids. The application of microwave energy can accelerate reaction kinetics and drive difficult couplings to completion in shorter times and with higher efficiency.

Q5: Are there any anticipated side reactions associated with the chloro and methoxy groups?

A5: The 5-chloro and 2-methoxy substituents are generally stable under standard Fmoc-SPPS conditions. The aromatic chlorine is unlikely to undergo nucleophilic substitution with piperidine during Fmoc deprotection. However, during the final TFA cleavage, the electron-rich methoxy-substituted phenyl ring can be susceptible to electrophilic attack by carbocations generated from side-chain protecting groups. This necessitates the use of an optimized cleavage cocktail with appropriate scavengers.

Q6: How does this amino acid affect peptide aggregation?

A6: The incorporation of bulky, hydrophobic unnatural amino acids can increase the propensity for peptide aggregation.[8][9] The substituted phenyl ring contributes to the overall hydrophobicity of the peptide, which can lead to the formation of secondary structures like β-sheets that hinder subsequent synthesis steps.[10]

Q7: What is the recommended cleavage cocktail for a peptide containing this residue?

A7: A standard cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) may be sufficient if the peptide does not contain other sensitive residues. However, due to the electron-rich nature of the methoxy-substituted ring, it is prudent to include a scavenger that can effectively trap carbocations and protect this residue. A robust, general-purpose cleavage cocktail like Reagent K (TFA/Phenol/Water/Thioanisole/EDT) is a good starting point.[4][11][12] The phenol in this mixture can help protect electron-rich aromatic rings.[11]

III. Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered when using 2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid.

Problem 1: Poor Solubility of the Fmoc-Amino Acid
Symptom Potential Cause Recommended Solution
The Fmoc-protected amino acid does not fully dissolve in DMF at the desired concentration.High hydrophobicity and steric bulk of the substituted phenyl ring.1. Switch to NMP: NMP has better solvating properties for hydrophobic compounds.[3] 2. Use a Co-solvent: Prepare the amino acid solution in a mixture of DMF/DMSO or NMP/DMSO (e.g., 1:1 v/v). 3. Gentle Warming and Sonication: Warm the solution to 30-40°C and sonicate to aid dissolution. Avoid prolonged heating. 4. Reduce Concentration: If possible, use a lower concentration of the amino acid and a larger volume of solvent.
Problem 2: Incomplete or Slow Coupling Reactions
Symptom Potential Cause Recommended Solution
Positive Kaiser test after coupling, indicating unreacted free amines.1. Steric hindrance of the amino acid. 2. Inefficient coupling reagent. 3. Peptide aggregation on the resin.1. Use a Potent Coupling Reagent: Employ HATU, HBTU, or COMU with a base like DIPEA or 2,4,6-collidine.[4][5][6] 2. Double Coupling: Perform a second coupling step with a fresh solution of the activated amino acid.[4] 3. Increase Reaction Time and Temperature: Extend the coupling time to 2-4 hours or increase the temperature to 30-40°C. 4. Microwave-Assisted Coupling: If available, use a microwave peptide synthesizer to enhance coupling efficiency. 5. Address Aggregation: See Problem 3 for strategies to disrupt peptide aggregation.
Problem 3: Evidence of Peptide Aggregation
Symptom Potential Cause Recommended Solution
Resin beads clumping together, reduced swelling, and slow solvent flow. Incomplete deprotection and coupling reactions.The growing peptide chain, containing the bulky hydrophobic residue, is folding and aggregating on the solid support.[10]1. Solvent Disruption: Switch the synthesis solvent to NMP or use a DMF/DMSO mixture. 2. Chaotropic Agents: Incorporate a wash step with a solution of a chaotropic salt (e.g., 0.5 M LiCl in DMF) before the coupling step to disrupt secondary structures. 3. Backbone Protection: If the sequence allows, consider incorporating a pseudoproline dipeptide or a Dmb/Hmb protecting group at a strategic position to disrupt aggregation.[10]
Problem 4: Unexpected Side Products After Cleavage
Symptom Potential Cause Recommended Solution
Mass spectrometry analysis shows unexpected masses, potentially corresponding to alkylation of the peptide.The electron-rich methoxy-substituted phenyl ring is susceptible to modification by carbocations generated during TFA cleavage.1. Optimize Scavengers: Use a cleavage cocktail with scavengers that can protect electron-rich aromatic residues. Reagent K (TFA/Phenol/Water/Thioanisole/EDT) is a good starting point.[11][12] 2. Test Cleavage: Perform a small-scale test cleavage on a sample of the peptide-resin and analyze the products by LC-MS to confirm the integrity of the target peptide before proceeding with the full-scale cleavage.

IV. Experimental Protocols

Protocol 1: Solubility Testing of Fmoc-2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid
  • Weigh approximately 5 mg of the Fmoc-amino acid into a small glass vial.

  • Add the primary solvent (e.g., DMF or NMP) in 100 µL increments.

  • After each addition, vortex the vial for 30 seconds. If the solid has not dissolved, gently warm the vial to 30-40°C and sonicate for 2 minutes.

  • Continue adding solvent until the solid is completely dissolved.

  • Record the total volume of solvent required to calculate the approximate solubility.

  • If solubility is poor in the primary solvent, repeat the procedure with a co-solvent mixture (e.g., 1:1 DMF/DMSO).

Protocol 2: Optimized Coupling of a Sterically Hindered Amino Acid
  • Deprotection: Swell the peptide-resin in DMF or NMP. Perform Fmoc deprotection using 20% piperidine in DMF/NMP (2 x 10 min). Wash the resin thoroughly with DMF/NMP.

  • Activation: In a separate vial, dissolve 3-5 equivalents of Fmoc-2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid and 3-5 equivalents of HATU in DMF or NMP.

  • Add 6-10 equivalents of DIPEA or 2,4,6-collidine to the activation mixture and allow it to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Allow the coupling reaction to proceed for 2-4 hours at room temperature with agitation.

  • Monitoring: Take a small sample of the resin beads and perform a Kaiser test to check for the presence of free primary amines.

  • If the Kaiser test is positive, drain the reaction solution and perform a second coupling (double coupling) with a freshly prepared activated amino acid solution for another 1-2 hours.

  • Once the Kaiser test is negative, wash the resin thoroughly with DMF/NMP to remove excess reagents.

Protocol 3: Test Cleavage from Resin
  • Dry a small amount of the peptide-resin (approx. 20 mg) under vacuum.

  • Prepare 1 mL of the desired cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol).[12]

  • Add the cleavage cocktail to the dried resin in a microcentrifuge tube.

  • Allow the reaction to proceed at room temperature for 2-3 hours with occasional vortexing.

  • Centrifuge the tube and transfer the supernatant containing the cleaved peptide to a new tube.

  • Precipitate the peptide by adding 10 volumes of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

  • Dry the peptide pellet and dissolve it in a suitable solvent (e.g., 50% acetonitrile/water) for LC-MS analysis to verify the mass and purity.

V. Visualizations

Troubleshooting Workflow for Poor Coupling

G start Positive Kaiser Test (Incomplete Coupling) reagent Use Potent Coupling Reagent (e.g., HATU, COMU) start->reagent aggregation Check for Aggregation (Clumped Resin) start->aggregation double_couple Perform Double Coupling reagent->double_couple If still positive extend_time Increase Time & Temperature double_couple->extend_time If still positive retest Retest with Kaiser double_couple->retest microwave Use Microwave Assistance extend_time->microwave If available extend_time->retest microwave->retest aggregation_solution Address Aggregation (Chaotropic Wash, NMP/DMSO) aggregation->aggregation_solution aggregation_solution->double_couple retest->start If still positive, reconsider strategy G resin Dry Peptide-Resin cocktail Add Cleavage Cocktail (e.g., Reagent K with scavengers) resin->cocktail incubate Incubate 2-3 hours at Room Temperature cocktail->incubate filter Filter to Remove Resin incubate->filter precipitate Precipitate Peptide with Cold Diethyl Ether filter->precipitate wash Wash Peptide Pellet precipitate->wash dry Dry Purified Peptide wash->dry analyze Analyze by LC-MS dry->analyze

Caption: Standard workflow for the final cleavage and deprotection of the synthesized peptide.

VI. References

  • Sivakamasundari, C., Nandakumar, S., & Nagaraj, R. (2012). Effect of replacing phenylalanine residues by para-substituted phenylalanines on the aggregation behavior of aβ16-22. Protein & Peptide Letters, 19(5), 551-558.

  • CEM Corporation. (n.d.). Application Note: Peptide Cleavage and Protected Cleavage Procedures.

  • AAPPTEC. (n.d.). Coupling Reagents.

  • BenchChem. (2025). TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization.

  • Rasmussen, J. H. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins. Polypeptide.

  • BenchChem. (2025). A Comparative Guide: Enhancing Peptide Stability with 3-Phenyl-L-serine versus Phenylalanine.

  • Fridkin, M., Gilon, C., & Houghten, R. A. (2019). 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages. Green Chemistry, 21(24), 6693-6698.

  • Merck. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.

  • Rani, N., & Sharma, A. (2021). Controlled Aggregation of Peptide Substituted Perylene-Bisimides. ChemRxiv.

  • BenchChem. (2025). Application Notes and Protocols: A Step-by-Step Guide to Using Fmoc-Glu(O-2-PhiPr)-OH in Manual Solid-Phase Peptide Synthesis.

  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(3), 255-266.

  • Jad, Y. E., et al. (2021). Evaluation of greener solvents for solid-phase peptide synthesis. RSC Advances, 11(8), 4536-4545.

  • Li, W., et al. (2024). Elucidating the aggregation rules for short peptides. Drug Target Review.

  • Fields, C. G., & Fields, G. B. (1991). Acid cleavage and deprotection in Fmoc/tBu solid-phase peptide synthesis. Peptide Research, 4(2), 95-101.

  • BenchChem. (2025). A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis.

  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.

  • PubChem. (n.d.). 4-Chloroanisole. National Center for Biotechnology Information.

  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis.

  • Bachem. (n.d.). Peptide Manufacturing: Step-By-Step Guide.

  • ChemPep. (n.d.). Overview of Fmoc Amino Acids.

  • Lund University Publications. (n.d.). Greening peptide chemistry by using NBP as solvent for SPPS.

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).

  • Kumar, A., et al. (2025). Microwave-Assisted Precise Synthesis of Alkyl/Aryl-Modified Triazolyl-Phenylalanine Hybrids and Peptide Modifications through Multicomponent Reaction. Organic Letters.

  • Luxembourg Bio Technologies. (n.d.). Coupling Reagents.

  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.

  • Kent, S. B. H., et al. (2012). Synthesis of Thiophenylalanine-Containing Peptides via Cu(I)-mediated Cross-Coupling. Angewandte Chemie International Edition, 51(5), 1164-1168.

  • Fields, G. B. (2011). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 17(5), 336-346.

  • Mukaiyama, T., et al. (2008). Microwave-Assisted Esterification of N-Acetyl-L-Phenylalanine Using Modified Mukaiyama's Reagents: A New Approach Involving Ionic Liquids. International Journal of Molecular Sciences, 9(1), 133-145.

  • Sigma-Aldrich. (n.d.). 4-Chloroanisole 99%.

  • Capot Chemical. (2008). Material Safety Data Sheet: 4-Chloroanisole.

  • Thermo Fisher Scientific. (n.d.). Peptide Design: Principles & Methods.

  • Rajak, H., & Mishra, P. (n.d.). Microwave–assisted combinatorial chemistry: The potential approach for acceleration of drug discovery.

  • Beller, M., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(16), 4998.

  • Houghten, R. A., et al. (2008). Methods for the synthesis of cyclic peptides. Google Patents.

  • Albericio, F., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Methods and Protocols, 6(6), 108.

  • Fields, G. B. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate.

  • HPC Standards. (n.d.). 4-Chloroanisole.

  • Albericio, F., et al. (n.d.). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT.

  • Suhr, H., et al. (1975). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2, (11), 1165-1168.

  • Kent, S. B. H. (2025). Native Chemical Ligation at Phenylalanine via 2-Mercaptophenylalanine. ChemRxiv.

  • Shelke, G. M., et al. (2015). Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles. Synlett, 26(03), 404-407.

  • Reddy, B. V. S., et al. (2016). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 9(4), 693-697.

  • Reddy, B. V. S., et al. (2016). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. ResearchGate.

  • Crystal, A. S., et al. (2021). Crystallographic Analysis of Short Helical Peptides Containing Homologs of Phenylalanine. Chemistry – An Asian Journal, 16(23), 3934-3940.

  • ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C.

  • Thermo Fisher Scientific. (n.d.). Peptide Synthesis.

Sources

Optimization

Technical Support Center: Purification of 2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid

Case ID: 5-Cl-2-OMe-Phe-PURIFICATION Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Executive Summary You are working with 2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid , a halog...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: 5-Cl-2-OMe-Phe-PURIFICATION Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

You are working with 2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid , a halogenated phenylalanine derivative. This molecule presents unique purification challenges due to the competing electronic effects of the electron-withdrawing chlorine (C5) and the electron-donating methoxy group (C2) on the zwitterionic core.

This guide addresses the three most common failure modes reported by researchers working with this scaffold:

  • "Sticky Solid" Syndrome: The product oils out during recrystallization instead of precipitating.

  • Isoelectric Trapping: Difficulty determining the optimal pH for maximum precipitation.

  • Trace Impurity Persistence: Retention of des-chloro or regioisomeric by-products.

Module 1: The "Sticky Solid" & Oiling Out

User Issue: "I cooled my reaction mixture, but instead of white crystals, a yellow oil separated at the bottom. It won't solidify."[1]

Technical Diagnosis: This is a classic "oiling out" phenomenon, common with methoxy-substituted amino acids. It occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Solubility boundary. The presence of lipophilic impurities (unreacted aldehydes or cinnamic acid derivatives) depresses the melting point of your hydrated zwitterion below the solvent's boiling point.

Troubleshooting Protocol: The "Cloud Point" Method

Do not simply add more ice. Follow this thermodynamic reset:

  • Re-dissolution: Re-heat the mixture until the oil fully dissolves (add minimal ethanol if necessary).

  • Seeding at Metastable Zone: Cool the solution slowly to exactly 5°C above the temperature where oiling occurred previously.

  • Seed Addition: Add pure seed crystals (0.1 wt%). If no seeds exist, scratch the glass interface vigorously.

  • Controlled Cooling: Use a cooling ramp of 5°C per hour. Fast cooling traps impurities and forces oiling.

Recommended Solvent Systems

Based on the lipophilicity conferred by the 5-chloro and 2-methoxy groups, standard water recrystallization often fails.

Solvent SystemRatio (v/v)SuitabilityNotes
Water / Ethanol 80:20 to 60:40High Best balance. Ethanol solubilizes the aromatic ring; water forces zwitterion lattice formation.
Water / Acetic Acid 90:10MediumGood for initial crude cleanup, but yield is lower due to salt formation.
Methanol / MTBE 10:90LowUse only for removing non-polar organic impurities (starting materials).

Module 2: Isoelectric Point (pI) Optimization

User Issue: "Yield is low. I neutralized to pH 7.0, but I suspect I'm losing product in the mother liquor."

Technical Diagnosis: Phenylalanine has a pI of ~5.[2][3][4][5]48. However, your molecule has a 5-chloro group (electron-withdrawing, lowers amine pKa) and a 2-methoxy group (steric bulk + induction).

  • Predicted pI Shift: The electron-withdrawing chlorine reduces the basicity of the amine, shifting the zwitterionic point slightly more acidic.

  • Target pH: The theoretical solubility minimum is likely between pH 4.8 and 5.2 , not pH 7.0.

Workflow: The "Zeta-Potential" Precipitation

Do not rely on litmus paper. Use a calibrated pH meter.

PurificationWorkflow Crude Crude Reaction Mixture (Usually Alkaline pH > 10) Acidify Acidify to pH 2.0 (HCl) Crude->Acidify Extract Wash with Ethyl Acetate (Removes Non-Zwitterionic Impurities) Acidify->Extract Aqueous Aqueous Phase (Contains Product as HCl Salt) Extract->Aqueous Discard Org Layer Adjust Slow Neutralization to pH 5.0 (Use 2N NaOH) Aqueous->Adjust Filter Collect Precipitate (Zwitterion) Adjust->Filter Precipitation Recryst Recrystallize (EtOH/Water) Filter->Recryst

Caption: Optimized Acid-Base Workup for Halogenated Phenylalanines.

Step-by-Step:

  • Acidify: Bring crude mixture to pH 1–2 using 6N HCl. The amino acid becomes cationic (

    
    ) and highly water-soluble.
    
  • Organic Wash: Extract this acidic aqueous phase with Ethyl Acetate.

    • Why? Unreacted aldehydes and neutral organic by-products will partition into the organic layer. The amino acid stays in the water.

  • Neutralize: Separate the aqueous layer. Slowly add 2N NaOH while stirring.

  • Stop Point: Monitor pH. Heavy precipitation should start around pH 4.5. Stop adding base exactly at pH 5.0–5.2 .

  • Age: Let the slurry stir at 0°C for 2 hours to mature the crystal lattice.

Module 3: Removing Specific Impurities

User Issue: "HPLC shows a 2% impurity eluting just before the main peak. It has the same mass."

Technical Diagnosis: This is likely the Regioisomer (4-chloro-2-methoxy) or the Des-chloro analog .

  • Regioisomers: Often formed if the starting material wasn't 100% pure 5-chloro-2-methoxybenzaldehyde.

  • Enantiomers: If you used an enzymatic route, this could be the D-isomer.

Advanced Purification Techniques
1. Chemical Reprocessing (For Regioisomers)

Standard recrystallization often fails to separate isomers with similar lattice energies.

  • Method: Convert the amino acid to its Hydrochloride Salt .

  • Protocol: Dissolve the zwitterion in minimum hot 6N HCl. Cool slowly. The HCl salts of isomers often have vastly different solubility profiles compared to their zwitterionic forms.

2. Enantiomeric Enrichment (For Optical Purity)

If ee% is <98%:

  • Method: Diastereomeric Salt Formation.

  • Agent: Use (S)-Mandelic acid or L-Tartaric acid .

  • Mechanism: The (L-Amino Acid)-(S-Acid) salt will have different solubility than the (D-Amino Acid)-(S-Acid) salt in ethanol.

References & Grounding

  • Solubility Mechanisms: Mettler Toledo Recrystallization Guide. Explains the thermodynamics of "oiling out" and solvent selection for organic solids.

  • Phenylalanine Derivative Synthesis: European Patent EP0373583B1. Details the recovery of L-phenylalanine derivatives and the impact of pH on solubility. (Note: Generalized link to EPO database for patent verification).

  • Halogenated Amino Acids: Neuroprotective Action of Halogenated Derivatives of L-Phenylalanine. Discusses the synthesis and biological handling of halogenated phenylalanine analogs.

  • Isoelectric Focusing: Khan Academy Biochemistry. Fundamental principles of pI calculation for zwitterions.

Disclaimer: This guide assumes standard laboratory safety protocols. 2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid is a bioactive intermediate; handle with appropriate PPE to avoid inhalation or skin contact.

Sources

Troubleshooting

Technical Support Center: Handling, Storage, and Degradation of 2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid (also k...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid (also known as 5-chloro-2-methoxyphenylalanine).

Because this unnatural amino acid features three distinct reactive motifs—a chlorinated aromatic ring, an electron-donating methoxy group, and a chiral alpha-carbon—its stability is highly dependent on strict environmental controls. This guide will walk you through the causality of its degradation, self-validating handling protocols, and targeted troubleshooting for your assays.

Part 1: Mechanistic Degradation Pathways

Q: Why is this specific compound so sensitive to environmental degradation compared to standard amino acids?

A: The vulnerability of 2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid stems from the synergistic effects of its functional groups, which open three distinct degradation pathways:

  • Photodehalogenation (UV Sensitivity): Halogenated aromatic compounds are highly susceptible to UV-induced degradation. When exposed to light, the compound undergoes homolytic cleavage of the C-Cl bond, generating highly reactive aryl radicals[1]. These radicals can subsequently react with solvents to form phenol derivatives or dimerize, destroying the structural integrity of your molecule[2].

  • Aromatic Oxidation: The methoxy (

    
    ) group is strongly electron-donating. It increases the electron density of the phenyl ring, making the molecule a prime target for electrophilic attack by reactive oxygen species (ROS) or trace transition metals. This typically results in the formation of colored quinone-like byproducts.
    
  • Alpha-Carbon Racemization: Like all chiral amino acids, the alpha-carbon proton is slightly acidic. Under basic conditions or elevated temperatures, this proton can be abstracted to form an achiral enolate intermediate. When reprotonated, the molecule can form the D-enantiomer, leading to a racemic mixture that will likely fail to bind selectively to stereospecific biological targets[3][4].

Degradation A 2-Amino-3-(5-chloro-2-methoxyphenyl) propanoic acid B Photodehalogenation (UV Exposure) A->B C-Cl Cleavage D Aromatic Oxidation (ROS / O2) A->D Methoxy Activation F Alpha-Carbon Racemization (Base / Heat) A->F Deprotonation C Aryl Radicals & Phenol Derivatives B->C E Quinone-like Byproducts (Colored) D->E G D-Enantiomer Formation F->G

Mechanistic degradation pathways of 5-chloro-2-methoxyphenylalanine.

Part 2: Storage Protocols & Quantitative Stability

Q: What are the optimal storage conditions to prevent these degradation pathways?

A: To arrest photolysis, oxidation, and racemization, the compound must be isolated from light, oxygen, moisture, and thermal energy. The table below summarizes the quantitative stability profiles across different storage environments.

Quantitative Stability Matrix
Storage ConditionTemperatureLight ExposureAtmosphereExpected Shelf LifePrimary Degradation Risk
Optimal (Long-term) -20°CDark (Amber/Foil)Argon/Nitrogen> 24 MonthsNone
Working Stock (Solid) 4°CDarkDesiccated Air3 - 6 MonthsSlow Oxidation
Aqueous Solution (Neutral pH) 4°CAmbient Lab LightAir1 - 2 WeeksPhotodehalogenation
Aqueous Solution (High pH >8) 37°CAmbient Lab LightAir< 24 HoursRacemization & Oxidation

Note: Chemical degradation reactions proceed exponentially faster at higher temperatures; maintaining strict temperature control is essential for long-term viability[3].

Part 3: Self-Validating Quality Control Methodology

Q: How can I definitively validate the integrity of my stored batch before running a costly in vivo or cellular experiment?

A: Never assume compound integrity based on age alone. Implement the following self-validating Chiral LC-MS protocol to confirm both structural and enantiomeric purity.

Protocol: Pre-Experiment Batch Integrity Validation

Causality Focus: This protocol uses acidic conditions to freeze the chiral state and employs mass spectrometry to detect the specific loss of the chlorine atom.

Step 1: Visual Inspection

  • Examine the lyophilized powder. A pristine batch is white to off-white.

  • Validation: Any shift to yellow or brown immediately confirms oxidative degradation of the methoxy-aromatic ring. Do not proceed if colored.

Step 2: Sample Preparation

  • Dissolve 1 mg of the compound in 1 mL of degassed, LC-MS grade Water:Acetonitrile (50:50 v/v) containing 0.1% Formic Acid.

  • Causality: Formic acid maintains a low pH environment. High pH accelerates base-catalyzed racemization[3]; the acidic buffer ensures the enantiomeric ratio remains stable during the analysis window.

Step 3: Chromatographic Separation

  • Inject 5 µL onto a chiral stationary phase column (e.g., Chiralpak zwitterionic phase) optimized for amino acids. Run an isocratic elution.

  • Causality: Standard C18 reverse-phase columns cannot resolve L- and D-enantiomers. A chiral column is mandatory to detect if thermal or pH-induced racemization has occurred.

Step 4: Mass Spectrometry Detection

  • Monitor the intact mass in positive ion mode (

    
    ).
    
  • Validation: Look for the characteristic chlorine isotope pattern (M and M+2 peaks in a ~3:1 ratio). Scan for a mass shift of -34 Da (loss of Cl, addition of H), which definitively confirms photodehalogenation has occurred[1][2].

Step 5: Data Interpretation

  • Verify the L-enantiomer peak accounts for >98% of the total Area Under Curve (AUC). If the mass is intact and the enantiomeric excess is confirmed, the batch is validated for use.

QCWorkflow S1 Visual Inspection S2 Sample Prep (Inert Buffer) S1->S2 S3 Chiral LC-MS Analysis S2->S3 D1 Enantiomeric Purity >98%? S3->D1 D2 Mass Intact? (No -Cl loss) D1->D2 Yes Fail Discard / Purify D1->Fail No Pass Proceed to Assay D2->Pass Yes D2->Fail No

Self-validating quality control workflow for batch integrity verification.

Part 4: Troubleshooting & FAQs

Q: I am observing unexpected off-target toxicity in my cellular assays. Could this be related to compound degradation? A: Yes, highly likely. If your compound was exposed to ambient UV light during the assay preparation, photodehalogenation generates highly reactive aryl cations and radicals. These transient species possess a high affinity for biomolecules and will covalently bind to off-target proteins (especially at tryptophan and tyrosine residues), causing artifactual toxicity or photoallergic cellular responses[1][5]. Always prepare solutions in amber tubes.

Q: Does the pH of my biological assay buffer affect the stability of the compound during a 48-hour incubation? A: Yes. Biological assays often run at pH 7.4 to 8.0 at 37°C. While this is physiological, these slightly alkaline, warm conditions slowly catalyze the deprotonation of the alpha-carbon[3]. Over 48 hours, a measurable percentage of your pure L-enantiomer will convert to the D-enantiomer (racemization)[4]. If your target receptor is highly stereospecific, this will manifest as an apparent drop in compound potency over time.

Q: My lyophilized compound clumped together in the vial. Is it still good? A: Clumping indicates moisture ingress. Because the compound is hygroscopic, moisture creates micro-environments where localized hydrolysis and base-catalyzed degradation can occur[3]. You must run the Chiral LC-MS validation protocol before using this batch. To prevent this, always allow the vial to equilibrate to room temperature inside a desiccator before opening it to prevent ambient condensation.

References

1.[1] Studies on photodegradation process of psychotropic drugs: a review (SciSpace). Available at: 2.[5] Studies on photodegradation process of psychotropic drugs: a review (PMC). Available at: 3.[3] Peptide Storage and Stability for Research Applications (MapleResearchLabs). Available at: 4.[2] Control of Aromatic Disinfection Byproducts in Potable Reuse Water by the UV222/H2O2 vs UV254/H2O2 Advanced Oxidation Processes (ACS Publications). Available at: 5.[4] Amino acid dating (Wikipedia). Available at:

Sources

Optimization

Technical Support Center: HPLC Troubleshooting for Chlorinated Phenylalanine Derivatives

Welcome to the Technical Support Center for the chromatographic analysis of chlorinated phenylalanine (Cl-Phe) derivatives. These unnatural amino acids are critical in drug design and peptidomimetics due to their unique...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chromatographic analysis of chlorinated phenylalanine (Cl-Phe) derivatives. These unnatural amino acids are critical in drug design and peptidomimetics due to their unique steric, electronic, and hydrophobic properties. However, their zwitterionic nature combined with the highly polarizable carbon-chlorine bond often leads to complex high-performance liquid chromatography (HPLC) challenges, particularly regarding retention time (RT) reproducibility.

Mechanistic Background: The Chemistry of Retention

Before adjusting pump settings or replacing columns, it is critical to understand the physicochemical behavior of chlorinated phenylalanine derivatives in a chromatographic system.

Hydrophobicity & Halogen Bonding: The substitution of hydrogen with chlorine on the phenyl ring significantly increases the van der Waals volume and hydrophobicity of the molecule. In reversed-phase HPLC (RP-HPLC), 1[1]. Furthermore, the electron-withdrawing nature of chlorine can induce halogen bonding with residual silanols on the stationary phase, leading to unpredictable retention time shifts if the mobile phase is not strictly controlled.

Zwitterionic Sensitivity: Like all amino acids, Cl-Phe derivatives possess both a primary amine (pKa ~9.1) and a carboxylic acid (pKa ~2.2). At typical RP-HPLC pH ranges (pH 2.5 - 4.0), the molecule exists predominantly as a zwitterion. Minor fluctuations in mobile phase pH drastically alter the ionization state, directly impacting retention and peak shape.

Retention Time Diagnostic Flowchart

Use the following decision tree to isolate whether your RT shift is a mechanical system failure or a chemical equilibrium issue.

RTTroubleshooting Start Observe Retention Time (RT) Shift for Cl-Phe Derivatives CheckT0 Does the void volume (t0) marker also shift? Start->CheckT0 T0ShiftYes Yes: System/Flow Issue CheckT0->T0ShiftYes Yes T0ShiftNo No: Chemical/Column Issue CheckT0->T0ShiftNo No FlowCheck Check Pump Flow Rate, Leaks, and Check Valves T0ShiftYes->FlowCheck TrendCheck Is the RT shift continuous (drifting) OR random (fluctuating)? T0ShiftNo->TrendCheck Drift Continuous Drift TrendCheck->Drift Drift Random Random Fluctuations TrendCheck->Random Random Equilibration 1. Inadequate Equilibration 2. Stationary Phase Loss 3. Temperature Drift Drift->Equilibration Chemistry 1. Buffer pH Fluctuation 2. Mobile Phase Evaporation 3. Matrix Effects Random->Chemistry

Diagnostic flowchart for isolating the root cause of HPLC retention time shifts.

Troubleshooting FAQs

Q1: My retention times for 4-chloro-L-phenylalanine are continuously drifting later with each injection. What is causing this? Causality & Solution: Continuous RT drift usually indicates an un-equilibrated system or a gradual change in the stationary phase surface. If you are using ion-pairing reagents (like trifluoroacetic acid, TFA) to retain the polar amine group,2[2]. A minimum of 10-20 column volumes is required, but ion-pairing methods may require up to 50 column volumes[2]. Alternatively, check for the selective evaporation of the organic modifier (e.g., acetonitrile) from your mobile phase reservoir, which slowly increases the aqueous composition, thereby increasing the retention of hydrophobic Cl-Phe derivatives.

Q2: I am seeing random retention time shifts between runs, but my void volume marker (t0) is stable. How do I fix this? Causality & Solution: 3[3]. Random shifts are almost exclusively caused by chemical variations, specifically 4[4]. Because Cl-Phe is zwitterionic, a pH shift of even 0.1 units near its pKa will change the ratio of ionized to neutral species, causing RT fluctuations. Ensure you are using a buffered mobile phase (e.g., 10-20 mM ammonium formate) rather than just adjusting pH with a dilute acid.

Q3: I cannot separate the positional isomers (2-chloro vs. 4-chlorophenylalanine). They co-elute. What stationary phase should I use? Causality & Solution: Standard C18 columns rely primarily on hydrophobic dispersion forces, which are often insufficient to resolve positional halogen isomers that have nearly identical LogP values. Switch to a stationary phase that offers orthogonal retention mechanisms.5[5]. Fluorinated phases (e.g., Pentafluorophenyl, PFP) are also recommended, as they provide enhanced dipole-dipole and pi-pi interactions that are exquisitely sensitive to the steric positioning of the chlorine atom.

Quantitative Data: Halogenation and Retention Correlation

The following table summarizes the relationship between halogen substitution, calculated hydrophobicity (MlogP), and typical reversed-phase retention behavior. This demonstrates why halogenated derivatives require careful organic modifier calibration compared to native phenylalanine.

Amino Acid DerivativeCalculated MlogPRelative HydrophobicityRP-HPLC Retention Time (min)
Native L-Phenylalanine-1.374Baseline14.38
4-Fluoro-L-phenylalanine-0.953Low Increase15.44
3,5-Difluoro-L-phenylalanine-0.535Moderate Increase16.15
2,3,5,6-Tetrafluoro-L-phenylalanine0.293High Increase18.57
4-Iodo-2,3,5,6-tetrafluoro-L-phenylalanine0.846Very High Increase19.99

Data synthesized from standardized RP-HPLC assays demonstrating retention time as a dimension of hydrophobicity for halogenated phenylalanine derivatives[1].

Self-Validating Experimental Protocols

Protocol 1: System Suitability and Equilibration Validation

Inadequate column equilibration is the leading cause of RT drift[2]. To ensure your system is ready for reproducible Cl-Phe analysis, follow this self-validating equilibration protocol.

Step 1: Preparation Prepare fresh Mobile Phase A (e.g., 0.1% TFA in Water) and Mobile Phase B (0.1% TFA in Acetonitrile) gravimetrically to ensure exact composition.

Step 2: Purge & Prime Purge all pump lines for 5 minutes at 5 mL/min to remove microscopic air bubbles,6[6].

Step 3: Equilibration Flush the analytical column with the starting gradient composition for exactly 20 column volumes (CV). (Calculation: CV ≈


, where 

is column radius and

is length).

Step 4: Validation (The Self-Check) Inject a standard solution of 4-chlorophenylalanine three consecutive times. Calculate the Relative Standard Deviation (RSD) of the retention time.

  • Pass: If RT RSD is <0.1%, the system is equilibrated.

  • Fail: If RT RSD is >0.1%, the system is not equilibrated. Continue flushing for another 10 CVs and repeat the triplicate injection until the RSD threshold is met.

Protocol 2: pH-Stabilized Mobile Phase Preparation for Zwitterions

Because Cl-Phe derivatives are zwitterionic, their retention is highly sensitive to pH[5]. This protocol prevents the random RT shifts caused by improper buffer preparation.

Step 1: Buffer Selection Select a buffer with a pKa within 1 unit of your target pH (e.g., Formic acid/Ammonium formate for pH 3.8).

Step 2: Aqueous Preparation Dissolve the required mass of buffer salt in 900 mL of HPLC-grade water.

Step 3: pH Adjustment Insert a calibrated pH probe. Titrate with the corresponding acid/base to the exact target pH. Crucial Causality: Always adjust pH in the purely aqueous phase before adding any organic solvents, as organic modifiers alter the dielectric constant and shift the apparent pH.

Step 4: Volume Adjustment Transfer to a 1 L volumetric flask and bring to volume with HPLC-grade water.

Step 5: Filtration Filter through a 0.2 µm membrane to remove particulates that could cause pressure spikes or check-valve leaks.

References

*[2] Title: Troubleshooting HPLC Column Retention Time Drift. Source: Hawach. URL: *[4] Title: Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach. Source: Chromatography Today. URL: *[6] Title: Why Your HPLC Baseline Drifts—And How to Stop It. Source: Separation Science. URL: *[3] Title: Causes of Retention Time Drift in HPLC. Source: Element Lab Solutions. URL: *[5] Title: Phenylalanine. Source: SIELC Technologies. URL: *[1] Title: The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation. Source: PMC (NIH). URL:

Sources

Troubleshooting

Technical Support Center: Optimizing pH for 2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid Extraction

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the principles and practices for optimizing pH conditions during the extraction of 2-Amino-3-(5-ch...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the principles and practices for optimizing pH conditions during the extraction of 2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid.

Fundamental Principles: The Amphoteric Nature of Your Molecule

2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid is a substituted derivative of the amino acid phenylalanine. Its structure contains both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). This dual functionality makes it an amphoteric molecule, meaning it can react as either an acid or a base. This behavior is the cornerstone of a successful pH-driven extraction strategy.[1]

The key to optimizing the extraction is to control the ionization state (charge) of these functional groups by adjusting the pH of the aqueous solution.[2][3] The molecule can exist in three primary forms:

  • Cationic Form (Low pH): In a strongly acidic solution (pH < 2), the amino group is protonated (-NH₃⁺) and the carboxylic acid group is also protonated (-COOH). The molecule carries a net positive charge and is generally soluble in the aqueous phase.[1][4]

  • Zwitterionic Form (at the Isoelectric Point, pI): At a specific intermediate pH, known as the isoelectric point (pI), the amino group is protonated (-NH₃⁺) and the carboxylic acid is deprotonated (-COO⁻). The molecule has no net charge but is highly polar. For many amino acids, solubility in water is at its minimum at the pI.

  • Anionic Form (High pH): In a strongly basic solution (pH > 10), the amino group is in its neutral form (-NH₂) and the carboxylic acid group is deprotonated (-COO⁻). The molecule carries a net negative charge and is typically soluble in the aqueous phase.[4][5]

To effectively move the target molecule from the aqueous phase to an organic phase, it must be converted into its most non-polar, neutral form. This is achieved by protonating the carboxylate group to form the neutral -COOH group, which makes the overall molecule a cation but significantly less polar than the zwitterion or anion.

Estimating pKa Values
  • pKa₁ (α-carboxyl group): For phenylalanine, this is approximately 1.83 .[1][6][7][8]

  • pKa₂ (α-ammonium group): For phenylalanine, this is approximately 9.13 .[1][6][7][8]

The substituents on the phenyl ring (5-chloro and 2-methoxy) will slightly alter these values due to their electronic effects, but these pKa values for phenylalanine serve as an excellent starting point for optimization.

Data Summary: pH-Dependent Properties
pH RangePredominant SpeciesNet ChargeExpected SolubilityRecommended Phase for Analyte
pH < 1.8 Cationic (R-NH₃⁺, R-COOH)Positive (+)High in AqueousAqueous
pH ≈ 5.5 Zwitterionic (R-NH₃⁺, R-COO⁻)Neutral (0)Minimum in AqueousPotential for Precipitation
pH > 9.2 Anionic (R-NH₂, R-COO⁻)Negative (-)High in AqueousAqueous

Experimental Protocol: pH-Mediated Extraction and Purification

This protocol outlines a liquid-liquid extraction procedure to separate 2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid from neutral or basic impurities.

Workflow Diagram

ExtractionWorkflow start Crude Reaction Mixture add_base Dissolve in Aqueous Base (e.g., 1M NaOH, pH > 11) start->add_base wash1 Wash with Organic Solvent (e.g., Ethyl Acetate, DCM) add_base->wash1 separate1 Separate Layers wash1->separate1 organic1 Organic Layer 1: Neutral/Basic Impurities (Discard) separate1->organic1 aqueous1 Aqueous Layer 1: Deprotonated Analyte (Anion) separate1->aqueous1 acidify Acidify Aqueous Layer (e.g., 1M HCl, pH < 2) aqueous1->acidify extract Extract with Organic Solvent (e.g., Ethyl Acetate) x 3 acidify->extract separate2 Separate Layers extract->separate2 aqueous2 Aqueous Layer 2: (Discard) separate2->aqueous2 organic2 Combined Organic Layers: Protonated Analyte separate2->organic2 dry Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) organic2->dry evaporate Evaporate Solvent dry->evaporate product Purified Product evaporate->product

Caption: Workflow for purification via pH-swing extraction.

Step-by-Step Methodology

Objective: To isolate the acidic target compound from neutral or basic impurities.

  • Initial Dissolution (Creating the Anion):

    • Begin with your crude product mixture.

    • Add an aqueous basic solution, such as 1M Sodium Hydroxide (NaOH), and adjust the pH to be greater than 10 (e.g., pH 11-12).[9][10] This deprotonates the carboxylic acid, forming the water-soluble sodium carboxylate salt.

    • Ensure the mixture is fully dissolved in the aqueous phase.

  • Removal of Neutral/Basic Impurities:

    • Transfer the basic aqueous solution to a separatory funnel.

    • Add an equal volume of a water-immiscible organic solvent (e.g., Ethyl Acetate, Dichloromethane).

    • Shake the funnel vigorously, venting frequently to release pressure.

    • Allow the layers to separate. The top layer is typically the organic solvent (confirm density if unsure).

    • Drain the lower aqueous layer containing your target compound into a clean flask. Discard the organic layer, which contains neutral and basic impurities.[3]

    • Repeat this wash step 1-2 more times for thorough removal of impurities.

  • Protonation and Extraction of Target Compound:

    • Return the aqueous layer to the separatory funnel.

    • Slowly add a strong acid, such as 1M Hydrochloric Acid (HCl), while monitoring the pH.[3] Adjust the pH to be less than 2 (e.g., pH 1-1.5). This will protonate the carboxylate group, making the molecule significantly more non-polar and thus more soluble in an organic solvent.

    • Add a fresh portion of organic solvent (e.g., Ethyl Acetate).

    • Shake vigorously, venting frequently.

    • Allow the layers to separate. Drain the lower aqueous layer and keep the organic layer, which now contains your desired product.

    • Perform two more extractions on the aqueous layer with fresh organic solvent to maximize yield.[4]

  • Final Workup:

    • Combine all organic extracts from Step 3.

    • Wash the combined organic layer with a saturated sodium chloride solution (brine) to help remove dissolved water.

    • Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter to remove the drying agent.

    • Remove the organic solvent using a rotary evaporator to yield the purified 2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the extraction process in a direct question-and-answer format.

Q1: My extraction yield is very low. What went wrong?

  • A1: Incorrect pH is the most likely cause. The partitioning of your compound between the aqueous and organic phases is critically dependent on pH.[11]

    • Check Your pH: Use a calibrated pH meter, not pH paper, for accurate measurements. Ensure you are well below pKa₁ (~1.8) during the acidic extraction and well above pKa₂ (~9.1) during the initial basic wash.

    • Insufficient Extractions: A single extraction is often incomplete. For the main extraction step (Step 3), it is critical to perform at least three separate extractions and combine the organic layers.

    • Improper Solvent Choice: If your compound has some residual polarity, a solvent like Ethyl Acetate might be more effective than a very non-polar solvent like hexane.

Q2: An emulsion formed between the two layers, and they won't separate. How can I fix this?

  • A2: Emulsion formation is a common problem in liquid-liquid extractions. [11] It is often caused by vigorous shaking or the presence of surfactants.

    • Be Patient: Allow the separatory funnel to stand undisturbed for some time (10-30 minutes).[12]

    • Add Brine: Add a small amount of saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, which can help break the emulsion.[12]

    • Gentle Stirring: Gently swirl the funnel or stir the emulsion with a glass rod.[12]

    • Filtration: As a last resort, you can filter the mixture through a pad of Celite or glass wool to help break up the suspended droplets.[12]

Q3: Why do I need to perform a "back-extraction"?

  • A3: The process described in the protocol is a form of back-extraction. You first extract unwanted impurities into an organic solvent (Step 2), leaving your desired compound in the aqueous phase. Then, you alter the pH to make your compound soluble in a fresh organic phase, effectively extracting it "back" out of the water. This is a powerful purification technique.[13]

Q4: Can I just precipitate the product at its isoelectric point (pI)?

  • A4: Yes, isoelectric precipitation is an alternative purification method. After the basic wash (Step 2), you could slowly acidify the aqueous solution to the pI of the molecule (estimated to be around pH 5.5). At this pH, the molecule is a zwitterion and should have its minimum water solubility, causing it to precipitate out of the solution.[14] The solid can then be collected by filtration. However, this method can sometimes trap impurities (co-precipitation), and liquid-liquid extraction often gives a cleaner product.

Q5: What if my sample contains acidic impurities?

  • A5: The standard protocol removes neutral and basic impurities. If you have acidic impurities, their separation will depend on the difference in their pKa values compared to your target compound. If the pKa values are significantly different, you might be able to selectively protonate/deprotonate and extract them by carefully controlling the pH at intermediate values. If the pKa values are very similar, a chromatographic method like HPLC would be required for separation.

References

  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction.
  • University of York. Problems with extractions. Chemistry Teaching Labs.
  • Wijaya, C. J., et al. (2024, June 8). Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins. PMC.
  • Wikipedia. Liquid–liquid extraction.
  • Wijaya, C. J., et al. (2024, June 1). Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins. ResearchGate.
  • Koch Modular. Troubleshooting Liquid-Liquid Extraction Columns Evaluating Column Efficiency.
  • Welch Materials. (2025, October 17). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide.
  • Thermo Fisher Scientific. Chromatography Troubleshooting Guides-Solid Phase Extractions.
  • Element Lab Solutions. Liquid-Liquid Extraction Techniques Principles and Optimisation.
  • Chemistry LibreTexts. (2023, August 29). 1: Liquid-Liquid Extraction.
  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Organic Chemistry Data.
  • Williams, R. pKa Data Compiled by R. Williams page-1.
  • Kargari, A., et al. (2010, June 22). Study and Optimization of Amino Acid Extraction by Emulsion Liquid Membrane.
  • E3S Web of Conferences. Quick extraction and direct determination of amino acids from plants by hydrophilic interaction liquid chromatography (HILIC) an.
  • de Lourdes Mendes, M., et al. (2024, March 15). Optimization and Characterization of Protein Extraction from Asparagus Leafy By-Products.
  • Tiei Extraction. (2022, December 7). Liquid-liquid extraction for neutral, acidic and basic compounds.
  • Isca Biochemicals. Amino acid pKa and pKi values.
  • Reddit. (2022, June 21). Role of Ph in liquid-liquid extraction. r/chemistry.
  • Chegg.com. (2016, September 11). Solved The pKa values for phenylalanine are 1.83 (carboxyl | Chegg.com.
  • University of Calgary. Ch27 pKa and pI values. Chemistry.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H NMR Spectral Analysis of 2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid

This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid, a substituted aromatic amino acid of interest in drug discovery and development. We will delve into t...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid, a substituted aromatic amino acid of interest in drug discovery and development. We will delve into the theoretical prediction of its ¹H NMR spectrum, offer a comparative analysis with analogous structures, and present a comprehensive protocol for acquiring high-quality spectral data. Furthermore, we will explore complementary analytical techniques that, in conjunction with ¹H NMR, provide unambiguous structural elucidation.

Theoretical ¹H NMR Spectral Analysis: Predicting the Signature

The structure of 2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid dictates a unique ¹H NMR fingerprint. Based on established principles of nuclear magnetic resonance, we can predict the chemical shifts, multiplicities, and integration values for each proton.[1][2] The acidic and basic nature of the amino and carboxylic acid groups, respectively, means the appearance of the spectrum will be highly dependent on the pH and solvent used.[3][4][5]

Here is a predicted ¹H NMR spectrum for 2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid:

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Justification
Aromatic H (H-3, H-4, H-6)6.8 - 7.3Multiplet (m)3HThe electron-donating methoxy group and electron-withdrawing chloro group will influence the chemical shifts of the aromatic protons.[6] The H-6 proton, ortho to the methoxy group, is expected to be the most shielded (lowest ppm). The H-3 and H-4 protons will exhibit splitting patterns based on their coupling with each other.
Methine H (α-H)3.8 - 4.2Doublet of doublets (dd)1HThis proton is adjacent to the chiral center and is coupled to the two diastereotopic methylene protons (β-H). Its chemical shift is influenced by the adjacent amino and carboxylic acid groups.[7]
Methoxy H (-OCH₃)3.7 - 3.9Singlet (s)3HThe three equivalent protons of the methoxy group will appear as a sharp singlet, as there are no adjacent protons to cause splitting.[8]
Methylene H (β-H)2.9 - 3.3Multiplet (m) or two doublets of doublets (dd)2HThese two protons are diastereotopic due to the adjacent chiral center. They will couple with each other and with the α-proton, resulting in a complex multiplet or two distinct doublet of doublets.
Amine H (-NH₂)Variable (broad)Singlet (s) or broad singlet (br s)2HThe chemical shift of the amine protons is highly variable and depends on solvent, concentration, and temperature. They often appear as a broad signal due to quadrupole broadening and exchange with the solvent. In D₂O, this signal will disappear due to proton-deuterium exchange.[9]
Carboxylic Acid H (-COOH)Variable (broad)Singlet (s) or broad singlet (br s)1HSimilar to the amine protons, the carboxylic acid proton's chemical shift is highly variable and often appears as a broad singlet. This signal will also disappear in D₂O.[9][10]

Comparative Spectral Analysis: Distinguishing from Alternatives

To underscore the importance of precise spectral interpretation, let's compare the expected ¹H NMR spectrum of our target molecule with two potential isomeric alternatives.

Alternative 1: 2-Amino-3-(4-chloro-2-methoxyphenyl)propanoic acid

In this isomer, the chloro and methoxy groups have swapped positions on the aromatic ring. This would lead to significant changes in the aromatic region of the ¹H NMR spectrum. The coupling patterns and chemical shifts of the three aromatic protons would be distinctly different due to the altered substituent effects.

Alternative 2: 2-Amino-3-(3-chloro-4-methoxyphenyl)propanoic acid

Here, the substitution pattern on the aromatic ring is again different. This would result in a unique set of chemical shifts and coupling constants for the aromatic protons, readily distinguishable from our target molecule and Alternative 1.

The aliphatic region (α-H and β-H protons) would likely show more subtle differences between these isomers, making the aromatic region the key diagnostic window for differentiation.

Experimental Protocol for High-Quality ¹H NMR Data Acquisition

To obtain a definitive ¹H NMR spectrum, the following experimental protocol is recommended:

  • Sample Preparation:

    • Dissolve 5-10 mg of the solid 2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or MeOD). The choice of solvent can significantly impact the chemical shifts of exchangeable protons (-NH₂ and -COOH).[11]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS) at 0 ppm, for accurate chemical shift referencing.[9]

    • Filter the solution into a clean 5 mm NMR tube.

  • Instrument Parameters (for a 400 MHz Spectrometer):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16 to 64 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): A range of -2 to 12 ppm is typically sufficient to cover all proton signals.

    • Temperature: 298 K (25 °C).

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Perform baseline correction.

    • Integrate all signals.

    • Reference the spectrum to the internal standard (TMS at 0.00 ppm).

Workflow for ¹H NMR Analysis

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Analysis Dissolve Dissolve Add_Standard Add_Standard Dissolve->Add_Standard Filter Filter Add_Standard->Filter Acquire_FID Acquire_FID Filter->Acquire_FID Insert into Spectrometer Fourier_Transform Fourier_Transform Acquire_FID->Fourier_Transform Phase_Correction Phase_Correction Fourier_Transform->Phase_Correction Baseline_Correction Baseline_Correction Phase_Correction->Baseline_Correction Integration Integration Baseline_Correction->Integration Chemical_Shift_Referencing Chemical_Shift_Referencing Integration->Chemical_Shift_Referencing Structural_Elucidation Structural_Elucidation Chemical_Shift_Referencing->Structural_Elucidation

Caption: Workflow for obtaining and analyzing the ¹H NMR spectrum.

Complementary Analytical Techniques for Structural Confirmation

While ¹H NMR is a powerful tool, relying on a single analytical technique is not best practice for definitive structural elucidation. The following techniques provide complementary data to confirm the structure of 2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid.

  • ¹³C NMR Spectroscopy: This technique provides information about the carbon skeleton of the molecule. The number of signals in the ¹³C NMR spectrum corresponds to the number of unique carbon environments, which can help to confirm the overall structure and symmetry of the molecule.[2]

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to piece together the spin systems within the molecule (e.g., the connection between the α-H and β-H protons).[7]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, allowing for the unambiguous assignment of proton signals to their corresponding carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, providing crucial information about the connectivity of different fragments within the molecule.

  • Mass Spectrometry (MS): Provides the accurate molecular weight of the compound and information about its fragmentation pattern, which can be used to confirm the elemental composition and structural fragments.

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the carboxylic acid (O-H and C=O stretches) and the amine (N-H stretch).

Logical Relationship of Analytical Techniques

G HNMR ¹H NMR (Proton Framework) TwoD_NMR 2D NMR (Connectivity) HNMR->TwoD_NMR Structure Definitive Structure HNMR->Structure CNMR ¹³C NMR (Carbon Skeleton) CNMR->TwoD_NMR CNMR->Structure TwoD_NMR->Structure MS Mass Spec (Molecular Weight & Formula) MS->Structure IR IR Spec (Functional Groups) IR->Structure

Caption: Interrelation of analytical techniques for structural elucidation.

By employing a combination of these powerful analytical methods, researchers can confidently determine and verify the structure of 2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid, ensuring the integrity of their scientific findings.

References

  • Williamson, M. P., & Craven, C. J. (2002). ¹H-NMR parameters of common amino acid residues measured in aqueous solutions of the linear tetrapeptides Gly-Gly-X-Ala at pressures between 0.1 and 200 MPa. Biophysical Chemistry, 96(2-3), 129–140. [Link]

  • Donaldson, L. W., Skrynnikov, N. R., & Kay, L. E. (2001). Assigning the NMR spectra of aromatic amino acids in proteins: analysis of two Ets pointed domains. Biochemistry and Cell Biology, 79(4), 447–456. [Link]

  • Rüdinger, M., et al. (2023). Quantitative ¹H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Molecules, 28(3), 1146. [Link]

  • Cavanagh, J., Fairbrother, W. J., Palmer, A. G., & Skelton, N. J. (2007). Protein NMR Spectroscopy: Principles and Practice. Academic Press.
  • Kultaev, B., et al. (2023). Revisiting the influence of pH on ¹JCαH and chemical shifts of glycine and alanine short oligopeptides. Royal Society Open Science, 10(10), 230799. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • Unknown. (n.d.). The very basics of NMR of proteins. [Link]

  • Henzler-Wildman, K. A., & Ramamoorthy, A. (2007). NMR spectroscopy of basic/aromatic amino acid clusters in membrane proteins. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1768(12), 3125–3136. [Link]

  • Lee, J. H., et al. (2014). ¹H NMR spectra indicate the change of chemical shift of methoxy group... ResearchGate. [Link]

  • University of Puget Sound. (2022, March 9). ¹H NMR Chemical Shifts. [Link]

  • TheElkchemist. (2024, September 17). Interpreting H-NMR Spectra Aromatic Molecule [Video]. YouTube. [Link]

  • Jasperse, C. (n.d.). Short Summary of ¹H-NMR Interpretation. [Link]

  • Doc Brown's Chemistry. (n.d.). low/high resolution ¹H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting. [Link]

  • Reddit. (2022, April 6). Any help with this nmr spectra? It should be 2,3-dibromo-3-phenylpropanoic acid , I'm trying to figure it out, the first broad peak with 4 H I don't understand from where it could come? the reactant? [Online forum post]. Reddit. [Link]

  • Griffiths, L. (2005). PREDICTION OF ¹H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES [Doctoral dissertation, The University of Liverpool]. The University of Liverpool Repository. [Link]

Sources

Comparative

Technical Comparison Guide: Mass Spectrometry Profiling of 5-Chloro-2-Methoxy-Phenylalanine

Executive Summary This guide provides a technical analysis of 2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid (referred to herein as 5-Cl-2-OMe-Phe ), a non-canonical amino acid utilized in peptide engineering to enha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of 2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid (referred to herein as 5-Cl-2-OMe-Phe ), a non-canonical amino acid utilized in peptide engineering to enhance metabolic stability and receptor binding.

Accurate mass spectrometry (MS) characterization of this building block is critical for validating peptide synthesis and conducting pharmacokinetic studies. This guide compares the MS performance of 5-Cl-2-OMe-Phe against its structural analogs—Phenylalanine (Phe) and 4-Chlorophenylalanine (4-Cl-Phe) —highlighting the unique ionization behaviors and fragmentation pathways driven by the ortho-methoxy and meta-chloro substituents.

Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8][9]

The introduction of halogen and methoxy groups significantly alters the physicochemical profile compared to the native phenylalanine, impacting both chromatographic retention and ionization efficiency.

Feature5-Cl-2-OMe-Phe (Target)4-Chlorophenylalanine (Analog)L-Phenylalanine (Control)
Formula C₁₀H₁₂ClNO₃C₉H₁₀ClNO₂C₉H₁₁NO₂
Monoisotopic Mass 229.05 Da199.04 Da165.08 Da
[M+H]⁺ (m/z) 230.06 200.05166.09
LogP (Predicted) ~1.8 - 2.1~1.5-1.38
Electronic Effect e⁻ withdrawing (Cl) + e⁻ donating (OMe)e⁻ withdrawing (Cl)Neutral

Key Insight: The ortho-methoxy group in 5-Cl-2-OMe-Phe acts as an intramolecular base during gas-phase fragmentation, facilitating unique rearrangement pathways not seen in the para-chloro analog [1].

Mass Spectrometry Characterization

Ionization Efficiency (ESI+)

While chlorine is generally electron-withdrawing (reducing proton affinity), the ortho-methoxy group in 5-Cl-2-OMe-Phe provides a localized site of high electron density.

  • Observation: 5-Cl-2-OMe-Phe typically exhibits higher ESI response than 4-Cl-Phe due to the methoxy group's ability to stabilize the protonated molecular ion.

  • Isotopic Pattern: The presence of a single chlorine atom imparts a distinct 3:1 isotopic ratio at m/z 230 (³⁵Cl) and m/z 232 (³⁷Cl), serving as a definitive spectral fingerprint for identification in complex matrices [2].

Fragmentation Pathway (MS/MS)

Collision-Induced Dissociation (CID) reveals a fragmentation pattern distinct from native phenylalanine.

  • Primary Loss (-17 Da): Loss of ammonia (NH₃) to form the acylium ion (m/z 213).

  • Secondary Loss (-46 Da): Loss of HCOOH (formic acid) from the precursor to form the immonium ion (m/z 184).

  • Diagnostic Ion (Benzyl Cation): Cleavage of the Cα-Cβ bond generates the substituted benzyl cation.

    • Phe: m/z 91 (Tropylium ion).

    • 5-Cl-2-OMe-Phe: m/z 155 (5-chloro-2-methoxybenzyl cation).

  • Tertiary Rearrangement: The m/z 155 fragment often undergoes loss of a methyl radical (-15 Da) or CO (-28 Da) due to the labile methoxy group, yielding ions at m/z 140 or 127.

Visualization: Fragmentation Pathway

The following diagram illustrates the proposed fragmentation mechanism for 5-Cl-2-OMe-Phe under positive ESI conditions.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 230.06 (35Cl) AmmoniaLoss Acylium Ion [M+H - NH3]+ m/z 213.03 Precursor->AmmoniaLoss - NH3 (17 Da) Immonium Immonium Ion [M+H - HCOOH]+ m/z 184.05 Precursor->Immonium - HCOOH (46 Da) BenzylCation Diagnostic Benzyl Cation (5-Cl-2-OMe-Benzyl)+ m/z 155.02 Immonium->BenzylCation Cα-Cβ Cleavage Quinoid Quinoid Fragment [Benzyl - CH3•]+ m/z 140.00 BenzylCation->Quinoid - CH3• (15 Da)

Figure 1: Proposed MS/MS fragmentation pathway for 5-Cl-2-OMe-Phe. The m/z 155 ion is the primary diagnostic fragment distinguishing it from other isomers.

Experimental Protocol: LC-MS/MS Profiling

This protocol is designed to maximize sensitivity and separate 5-Cl-2-OMe-Phe from potential isobaric impurities.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of 5-Cl-2-OMe-Phe in 1 mL of 50:50 Water:Methanol (v/v).

  • Working Standard: Dilute to 1 µM in 0.1% Formic Acid (aq).

    • Note: Avoid using 100% aqueous solvent for stock as the chlorinated ring increases lipophilicity.

LC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

MS Parameters (Triple Quadrupole)
  • Source: Electrospray Ionization (ESI) Positive Mode.[1]

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 350°C.

  • MRM Transitions (Quantification):

    • Quantifier: 230.1 → 155.0 (Collision Energy: ~20 eV).

    • Qualifier: 230.1 → 184.1 (Collision Energy: ~15 eV).

Visualization: Experimental Workflow

Workflow Sample Sample Prep (1 µM in 50% MeOH) LC LC Separation (C18, 5-95% ACN) Sample->LC Ionization ESI Source (+3.5 kV) LC->Ionization Q1 Q1 Filter (m/z 230.1) Ionization->Q1 Collision Collision Cell (CID, N2 Gas) Q1->Collision Q3 Q3 Filter (m/z 155.0) Collision->Q3 Detector Detection (Chromatogram) Q3->Detector

Figure 2: Workflow for the targeted MRM analysis of 5-Cl-2-OMe-Phe.

Comparative Performance Analysis

The following table summarizes why a researcher might choose 5-Cl-2-OMe-Phe over standard phenylalanine derivatives and how to detect it.

ParameterL-Phenylalanine4-Cl-Phenylalanine5-Cl-2-OMe-Phenylalanine
Retention Time (C18) Early Eluting (Polar)Mid-ElutingLate Eluting (Hydrophobic)
Detection Sensitivity HighModerate (Cl suppression)High (OMe enhancement)
Specificity Low (Endogenous background)ModerateHigh (Unique Mass + Isotope)
Metabolic Stability Low (Rapid degradation)ModerateHigh (Blocked metabolism)

Scientific Verdict: For drug development applications requiring enhanced metabolic stability, 5-Cl-2-OMe-Phe is superior to Phe and 4-Cl-Phe. However, its increased hydrophobicity requires modified LC gradients (higher organic content) to prevent carryover. The specific m/z 155 fragment allows for interference-free quantification even in biological matrices containing endogenous phenylalanine [3].

References

  • Harrison, A. G. (2018). Chemical Ionization Mass Spectrometry. CRC Press. (Mechanisms of ortho-effect fragmentation in substituted aromatics).

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Isotopic patterns of halogenated compounds).

  • Kiontke, A., et al. (2016). "Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors." PLOS ONE. (Analysis of ionization efficiency in polar/non-polar amino acids).

Sources

Validation

High-Performance Liquid Chromatography (HPLC) Purity Verification of 2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid

Executive Summary 2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid is a highly specialized unnatural amino acid, often utilized as a chiral building block in the synthesis of peptide therapeutics and small-molecule inh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid is a highly specialized unnatural amino acid, often utilized as a chiral building block in the synthesis of peptide therapeutics and small-molecule inhibitors. Its structural complexity—featuring a phenylalanine scaffold modified with both electron-withdrawing (chloro) and electron-donating (methoxy) substituents—presents unique chromatographic challenges.

Standard C18 methods often fail to adequately resolve its critical impurities, particularly regioisomers (e.g., 4-chloro analogs) and enantiomers (D-isomer contamination).[1] This guide objectively compares standard alkyl-bonded phases against phenyl-based stationary phases for chemical purity, and evaluates ligand-exchange vs. macrocyclic antibiotic phases for chiral purity.

Chemical Context & Impurity Profiling

To validate purity, one must first understand the "impurity fate" derived from the synthesis pathway.[1] The compound is typically synthesized via the acetamidomalonate route or enzymatic resolution of the corresponding aldehyde.

Table 1: Critical Impurity Profile
Impurity TypeSpecific AnalyteOrigin/CauseDetection Challenge
Regioisomer 2-Amino-3-(4-chloro-2-methoxyphenyl)propanoic acidContaminated starting material (aldehyde isomer).High: Co-elutes on C18 due to identical hydrophobicity.
Precursor 5-Chloro-2-methoxybenzaldehydeUnreacted starting material.Low: Distinct UV spectrum and retention.
Intermediate N-Acetyl-2-amino-3-(...)propanoic acidIncomplete hydrolysis (Acetamidomalonate route).Medium: More hydrophobic; elutes later.
Enantiomer D-Isomer (R-configuration)Racemization during hydrolysis or poor enzymatic selectivity.Critical: Requires Chiral HPLC.
De-halogenated 2-Amino-3-(2-methoxyphenyl)propanoic acidHydrogenolysis side-reaction (if Pd/C used).Medium: Elutes earlier (less hydrophobic).

Comparative Analysis: Achiral Purity (Chemical Purity)

The Challenge: Orthogonality in Selectivity

While C18 columns are the industry workhorse, they rely primarily on hydrophobic subtraction.[1] For halogenated aromatic amino acids, Phenyl-Hexyl phases offer superior selectivity due to


 interactions with the electron-deficient chlorobenzene ring.
Comparison Guide: C18 vs. Phenyl-Hexyl
  • Method A (Standard): C18 Column (3.0 x 150 mm, 3.5 µm), 0.1% TFA in Water/ACN.[1]

  • Method B (Recommended): Phenyl-Hexyl Column (3.0 x 150 mm, 3.5 µm), 0.1% Formic Acid in Water/MeOH.[1]

Experimental Data Summary (Simulated based on structural analogs)
ParameterMethod A (C18)Method B (Phenyl-Hexyl)Analysis
Retention Time (

)
8.4 min10.2 minPhenyl-Hexyl shows stronger retention for aromatic analytes.
Resolution (

) - Regioisomer
1.2 (Partial overlap)2.8 (Baseline)

interactions discriminate the Cl-position better than hydrophobicity alone.
Peak Symmetry (

)
1.41.1Methanol (Method B) often reduces silanol interactions for amines.
Selectivity (

) - Des-chloro
1.051.15Better separation of de-halogenated impurities.

Expert Insight: The Phenyl-Hexyl phase is the superior choice for this specific molecule. The methoxy and chloro groups on the phenyl ring create a specific electron density map that interacts uniquely with the phenyl-ring of the stationary phase, providing separation leverage that a C18 alkyl chain cannot offer.

Comparative Analysis: Chiral Purity (Enantiomeric Excess)

The Challenge: Zwitterionic Separation

Separating the D- and L-enantiomers of underivatized amino acids requires a mechanism that can handle zwitterions.

Comparison Guide: Crown Ether vs. Teicoplanin
  • Option 1: Crown Ether (e.g., Crownpak CR-I(+)) [1]

    • Mechanism: Host-guest complexation with the primary ammonium group (

      
      ). Requires acidic mobile phase (pH < 2).
      
  • Option 2: Teicoplanin (e.g., Chirobiotic T) [1][2]

    • Mechanism: Multiple interactions (H-bonding, inclusion) with the macrocyclic antibiotic.[1] Works in MeOH/Water.[3][4]

Experimental Data Summary
ParameterCrown Ether (Crownpak CR-I(+))Teicoplanin (Chirobiotic T)Analysis
Mobile Phase Perchloric acid (pH 1.5)MeOH:Water (50:50)Crown ether requires corrosive pH; Teicoplanin is milder.
Resolution (

)
> 3.5 1.8 - 2.2Crown ethers provide exceptional separation for primary amino acids.
Load Capacity LowHighTeicoplanin is better for preparative purification.
Robustness High (for this class)Medium (Sensitive to MeOH %)Crown ether retention is highly predictable for

-amino acids.

Recommendation: For analytical purity verification , use the Crown Ether method due to its unmatched resolution for primary amino acids. For purification , use Teicoplanin to avoid strong acids.[1]

Detailed Experimental Protocols

Protocol A: Achiral Purity (Phenyl-Hexyl Method)

Objective: Quantify regioisomers and synthetic byproducts.

  • Column: Phenyl-Hexyl, 150 x 3.0 mm, 2.7 µm (Fused-Core or equivalent).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: 100% Methanol.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar impurities)

    • 2-15 min: 5%

      
       60% B
      
    • 15-18 min: 60%

      
       95% B
      
    • 18-20 min: 95% B

    • 20.1 min: Re-equilibrate at 5% B.

  • Flow Rate: 0.5 mL/min.

  • Temperature: 40°C (Improves mass transfer).

  • Detection: UV at 215 nm (Amide/Carboxyl band) and 280 nm (Aromatic ring).

  • Sample Diluent: Initial Mobile Phase (95:5 Water:MeOH).

Protocol B: Chiral Purity (Crown Ether Method)

Objective: Determine Enantiomeric Excess (% ee).

  • Column: Crownpak CR-I(+) (Daicel) or equivalent, 150 x 3.0 mm, 5 µm.[1]

  • Mobile Phase: Perchloric Acid (HClO

    
    ) pH 1.5 in Water (approx. 16.3 g 60% HClO
    
    
    
    per liter). Note: Methanol (10%) can be added to reduce retention if necessary.[1]
  • Flow Rate: 0.4 mL/min.

  • Temperature: 25°C (Lower temperature often improves chiral resolution).

  • Detection: UV at 210 nm.

  • System Suitability: Resolution (

    
    ) between D- and L-isomers must be 
    
    
    
    .

Visualizations

Diagram 1: Impurity Fate Mapping

This diagram traces the origin of impurities to guide method development.

ImpurityFate Start 5-Chloro-2-methoxy benzaldehyde Step1 Condensation (N-Acetylglycine) Start->Step1 Imp1 Impurity A: Regioisomer (4-Cl) Start->Imp1 Isomer Contam. Intermediate Acyl-Enamine Intermediate Step1->Intermediate Step2 Hydrolysis & Reduction Intermediate->Step2 Product Target: 2-Amino-3-(5-chloro-2-methoxy phenyl)propanoic acid Step2->Product Imp2 Impurity B: N-Acetyl Derivative Step2->Imp2 Incomplete Hydrolysis Imp3 Impurity C: D-Enantiomer Step2->Imp3 Racemization

Caption: Impurity Fate Map identifying the origin of critical impurities requiring separation.[1]

Diagram 2: Method Logic Flowchart

Decision tree for selecting the correct verification method.

MethodLogic Start Start Verification Q1 Goal? Start->Q1 Branch1 Chemical Purity (Regioisomers/Byproducts) Q1->Branch1 Branch2 Chiral Purity (Enantiomers) Q1->Branch2 StepA1 Select Phenyl-Hexyl Column Branch1->StepA1 StepB1 Select Crown Ether Column Branch2->StepB1 StepA2 Mobile Phase: 0.1% Formic Acid / MeOH StepA1->StepA2 StepB2 Mobile Phase: pH 1.5 HClO4 (Aq) StepB1->StepB2

Caption: Decision matrix for selecting the optimal HPLC mode based on analytical requirements.

References

  • Lomenova, A. et al. "Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases." Food Analytical Methods, 2018.[1][5] Available at: [Link]

  • Helix Chromatography. HPLC Methods for analysis of Phenylalanine and Derivatives. Available at: [Link][1]

  • National Institutes of Health (NIH). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients. Available at: [Link][1]

Sources

Comparative

A Comparative Guide to the Bioactivity of 5-Chloro-2-Methoxyphenylalanine vs. Unsubstituted Phenylalanine

Introduction In the landscape of drug discovery and chemical biology, the strategic modification of endogenous molecules like amino acids provides a powerful lever for modulating biological activity. Phenylalanine, an es...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of drug discovery and chemical biology, the strategic modification of endogenous molecules like amino acids provides a powerful lever for modulating biological activity. Phenylalanine, an essential aromatic amino acid, serves not only as a fundamental building block for proteins but also as a precursor to critical neurotransmitters and metabolites.[1][] Its phenyl ring offers a versatile scaffold for chemical modification. This guide provides a comparative analysis of unsubstituted L-phenylalanine against a synthetically modified analog, 5-chloro-2-methoxyphenylalanine.

The introduction of halogen and methoxy groups can profoundly alter the physicochemical properties of the parent molecule, influencing its steric profile, lipophilicity, and electronic distribution.[3] These changes, in turn, can dramatically impact biological interactions, including transporter recognition, receptor binding affinity, and metabolic stability. While direct, extensive experimental data for 5-chloro-2-methoxyphenylalanine is limited in publicly available literature, this guide will build a robust comparative framework based on established principles of medicinal chemistry and structure-activity relationships (SAR) for related halogenated and methoxylated compounds.[3][4] We will explore the foundational bioactivity of phenylalanine and extrapolate the anticipated biological impact of these specific substitutions, providing researchers with a predictive tool and a guide for empirical validation.

Physicochemical Properties: The Foundation of Bioactivity

The biological fate and activity of a molecule are dictated by its physical and chemical properties. The addition of a chlorine atom and a methoxy group to the phenylalanine ring introduces significant changes.

PropertyL-Phenylalanine5-Chloro-2-Methoxyphenylalanine (Predicted)Rationale for Predicted Change
Molecular Weight ( g/mol ) 165.19229.66Addition of Chlorine (35.45) and Methoxy (-OCH3) group (31.03) minus two Hydrogens.
LogP (Hydrophobicity) ~ -1.4[3]> -1.4The chloro group is hydrophobic, and the methoxy group has a mixed character but generally increases lipophilicity compared to a hydroxyl group. This is expected to increase overall hydrophobicity.
Electronic Character Neutral aromatic ring.Electron-withdrawing chloro group; Electron-donating methoxy group.The chlorine atom at the meta-position to the alanine side chain and the methoxy group at the ortho-position create a complex electronic environment, potentially influencing cation-π interactions and hydrogen bonding capacity.[5]

These fundamental shifts are critical, as they can alter how the molecule is recognized by cellular machinery. For instance, increased hydrophobicity may enhance membrane permeability but could also lead to non-specific binding or sequestration in lipid-rich environments.

Metabolic Pathways and Cellular Uptake: A Divergence in Fate

Unsubstituted Phenylalanine: The Natural Pathway

Unsubstituted L-phenylalanine is an essential amino acid, meaning it must be obtained from the diet.[1][6] Its primary metabolic fates are:

  • Protein Synthesis: Incorporation into polypeptides.[6]

  • Conversion to Tyrosine: The rate-limiting step in its catabolism, catalyzed by phenylalanine hydroxylase (PAH). Tyrosine is a precursor for neurotransmitters like dopamine and norepinephrine.[1][7]

  • Transamination: Conversion to phenylpyruvate, an alternative pathway that becomes more prominent in cases of PAH deficiency, such as in phenylketonuria (PKU).[6][7]

Cellular uptake is primarily mediated by L-type amino acid transporters (LATs), particularly LAT1, which is often overexpressed in cancer cells to meet their high demand for amino acids.[8][9]

Phenylalanine_Metabolism Phe L-Phenylalanine Protein Protein Synthesis Phe->Protein Tyr L-Tyrosine Phe->Tyr Major Pathway PP Phenylpyruvate Phe->PP Minor Pathway Diet Dietary Intake Diet->Phe Neuro Dopamine, Norepinephrine Tyr->Neuro PAH Phenylalanine Hydroxylase (PAH) PAH->Tyr Metabolites Other Metabolites PP->Metabolites Transaminase Transaminase Transaminase->PP

Caption: Major metabolic pathways of unsubstituted L-phenylalanine.

5-Chloro-2-Methoxyphenylalanine: An Altered Recognition

The substitutions on the phenyl ring are highly likely to alter its interaction with transporters and enzymes.

  • Cellular Uptake: Studies on other halogenated phenylalanine analogs have shown that substitutions can significantly affect affinity and selectivity for LAT1 and LAT2.[4][10] For example, an iodine substituent at the 2-position (ortho) was found to markedly improve LAT1 affinity and selectivity compared to unsubstituted phenylalanine.[4][10] The presence of substituents at both the 2- (ortho) and 5- (meta) positions on 5-chloro-2-methoxyphenylalanine suggests a high probability of altered transport kinetics. It may be a substrate, a competitive inhibitor, or be ignored by the transporter altogether. This altered uptake is a critical first step in determining its differential bioactivity.

  • Metabolic Stability: The primary metabolic enzyme, PAH, hydroxylates phenylalanine at the 4-position (para). The existing substitutions on 5-chloro-2-methoxyphenylalanine may render it a poor substrate or an inhibitor of PAH, thereby increasing its metabolic stability and intracellular residence time compared to the parent amino acid. This resistance to degradation is a common strategy in drug design to prolong a compound's effect.

Comparative Bioactivity Analysis

Receptor and Transporter Interactions

The most immediate difference in bioactivity will likely arise from how the two molecules interact with cell surface transporters and receptors.

  • Amino Acid Transporters (LAT1/LAT2): As discussed, the substituted analog is expected to have a different binding affinity for LATs. A study on various halogenated phenylalanines demonstrated that the position and size of the halogen group significantly influence interactions with LAT1 and LAT2.[4] It is plausible that 5-chloro-2-methoxyphenylalanine could act as a selective LAT1 inhibitor, a property sought after in oncology, as cancer cells often rely on LAT1 for nutrients.[8][9]

  • Calcium-Sensing Receptor (CaSR): L-phenylalanine is a positive allosteric modulator of the CaSR, enhancing its sensitivity to calcium.[11][12] This interaction has been implicated in physiological processes, including pulmonary hypertension.[11] The substituted ring of 5-chloro-2-methoxyphenylalanine, with its altered electronic and steric profile, may exhibit modified (either enhanced or reduced) binding to the L-phenylalanine binding pocket on the CaSR, leading to a different modulatory effect.

Enzyme Inhibition

Beyond its own metabolic enzymes, phenylalanine and its analogs can inhibit other enzymes.

  • Digestive Enzymes: Some synthetic amino acid derivatives have shown inhibitory potential against digestive enzymes like pancreatic lipase and α-amylase.[13] The increased hydrophobicity of 5-chloro-2-methoxyphenylalanine could potentially enhance its binding to the active sites of such enzymes, making it a candidate for investigation as an anti-obesity or hypoglycemic agent.

  • Other Enzymes: Unnatural amino acids are widely used to probe or inhibit enzyme function. For example, replacing a key phenylalanine residue with p-bromophenylalanine in dihydrofolate reductase was shown to reduce the binding affinity of an inhibitor, demonstrating the nuanced effects of halogenation.[14] It is conceivable that 5-chloro-2-methoxyphenylalanine could act as a competitive or non-competitive inhibitor for various enzymes that recognize phenylalanine as a substrate or regulator.[15]

Cellular and Physiological Effects

The culmination of altered transport and molecular interactions is a distinct cellular phenotype.

  • Neuroactivity: Halogenated derivatives of L-phenylalanine have been shown to possess neuroprotective properties by depressing excitatory glutamatergic synaptic transmission.[16] Given this precedent, 5-chloro-2-methoxyphenylalanine could be explored for similar effects in models of brain ischemia or other neurological disorders characterized by glutamate overactivation.

  • Anticancer Potential: Phenylalanine deprivation has been shown to inhibit the proliferation of multiple myeloma cells by inducing endoplasmic reticulum stress.[17] A molecule like 5-chloro-2-methoxyphenylalanine, which could potentially compete with natural phenylalanine for uptake via LAT1 without being a useful metabolic substrate, could mimic this deprivation effect. This strategy, known as the "Trojan horse" approach, is a promising avenue in cancer therapy. Furthermore, other 5-chloro-2-methoxy benzamide derivatives have demonstrated anticancer activity by inducing cell cycle arrest and apoptosis.[18]

Experimental Protocols for Comparative Analysis

To empirically validate the predicted differences, a series of well-defined experiments are necessary.

Protocol 1: Cellular Uptake Assay

This protocol determines the rate at which cells import the amino acid analogs, a crucial first step in assessing bioactivity. A competitive uptake assay using a labeled substrate can quantify the interaction of the test compounds with amino acid transporters.

Uptake_Assay_Workflow A 1. Seed Cells (e.g., HeLa, PC3 with high LAT1 expression) in 96-well plates. B 2. Incubate cells (24-48h) to form a monolayer. A->B C 3. Wash cells with Hanks' Balanced Salt Solution (HBSS). B->C D 4. Pre-incubate with Test Compounds (Unsubstituted Phe, 5-Cl-2-MeO-Phe) at various concentrations for 30 min. C->D E 5. Add Labeled Substrate (e.g., ³H-Leucine or a fluorescent analog) and incubate for a defined period (e.g., 5-10 min). D->E F 6. Stop Uptake by washing with ice-cold HBSS. E->F G 7. Lyse Cells and measure internalized label. F->G H 8. Analyze Data Calculate IC50 for inhibition of labeled substrate uptake. G->H

Caption: Workflow for a competitive amino acid uptake assay.

Step-by-Step Methodology:

  • Cell Culture: Seed a cell line known to express the transporter of interest (e.g., HeLa or PC3 cells for LAT1) in a 96-well plate at an appropriate density.[9] Allow cells to adhere and grow for 24-48 hours.

  • Preparation: Aspirate the culture medium and wash the cells twice with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

  • Inhibition: Add transport buffer containing various concentrations of the test compounds (unsubstituted phenylalanine or 5-chloro-2-methoxyphenylalanine) or a known inhibitor (e.g., BCH) to the wells. Incubate at 37°C for 30 minutes.

  • Uptake: Add a known concentration of a radiolabeled or fluorescent LAT1 substrate (e.g., ³H-Leucine or a fluorescent amino acid analog).[19] Incubate for a short period (e.g., 5-10 minutes) where uptake is linear.

  • Termination: Stop the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold transport buffer.

  • Quantification: Lyse the cells and measure the amount of internalized substrate using a scintillation counter (for radiolabels) or a fluorescence plate reader.[8][9]

  • Analysis: Plot the percentage of inhibition against the concentration of the test compound and determine the IC50 value.

Protocol 2: Receptor Binding Assay

This assay quantifies the affinity of the compounds for a specific receptor, such as the Calcium-Sensing Receptor (CaSR).

Step-by-Step Methodology:

  • Cell Culture: Use HEK293 cells stably expressing the human CaSR.

  • Assay Principle: Monitor changes in intracellular calcium ([Ca²⁺]i) as a functional readout of receptor activation. Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Measurement: Use a fluorescence plate reader or microscope to measure baseline fluorescence.

  • Stimulation: Add a fixed, sub-maximal concentration of Ca²⁺ to the cells. Then, add varying concentrations of L-phenylalanine or 5-chloro-2-methoxyphenylalanine and record the change in fluorescence, which corresponds to [Ca²⁺]i mobilization.[12]

  • Data Analysis: Generate dose-response curves by plotting the change in fluorescence against the compound concentration. Calculate the EC50 (effective concentration for 50% of maximal response) for each compound to compare their potencies as allosteric modulators.

Protocol 3: Cell Viability/Proliferation Assay

This assay assesses the downstream effect of the compounds on cell health and growth, particularly relevant for cancer cell lines.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., multiple myeloma RPMI-8226 cells) in 96-well plates in complete medium.[17]

  • Treatment: After 24 hours, replace the medium with a custom phenylalanine-free medium supplemented with dialyzed serum. Add varying concentrations of either L-phenylalanine or 5-chloro-2-methoxyphenylalanine.

  • Incubation: Incubate the cells for a defined period (e.g., 48-72 hours).

  • Quantification: Measure cell viability using a standard method, such as an MTT, MTS (e.g., CellTiter-Glo®), or crystal violet assay.

  • Analysis: Compare the viability of cells treated with the substituted analog to those treated with unsubstituted phenylalanine. A reduction in viability would indicate a cytotoxic or anti-proliferative effect.[17]

Conclusion and Future Directions

The comparison between unsubstituted phenylalanine and 5-chloro-2-methoxyphenylalanine offers a compelling case study in structure-activity relationships. While L-phenylalanine is a vital substrate for numerous physiological processes, the strategic addition of chloro and methoxy groups is predicted to transform it into a molecule with a distinct biological profile. Key anticipated differences include altered cellular uptake kinetics, increased metabolic stability, and the potential for novel or enhanced interactions with protein targets like amino acid transporters and the calcium-sensing receptor.

These modifications may convert the amino acid from a metabolic fuel into a specific inhibitor or modulator, opening therapeutic possibilities in oncology and neurology. The experimental protocols outlined in this guide provide a clear roadmap for researchers to empirically test these hypotheses. Future work should focus on synthesizing 5-chloro-2-methoxyphenylalanine and performing these direct, head-to-head comparisons to validate its bioactivity and elucidate its precise mechanisms of action. Such studies are essential for harnessing the full potential of synthetic amino acids in the development of next-generation therapeutics.

References

  • MetwareBio. Phenylalanine: Essential Roles, Metabolism, and Health Impacts. [Link]

  • PubChem. Phenylalanine and Tyrosine Metabolism | Pathway. [Link]

  • Frontiers. Biosynthesis and Metabolic Fate of Phenylalanine in Conifers. [Link]

  • Kaufman, S. A model of human phenylalanine metabolism in normal subjects and in phenylketonuric patients. Proceedings of the National Academy of Sciences. [Link]

  • WikiPathways. Phenylalanine metabolic pathway. [Link]

  • Dojindo Molecular Technologies. Amino Acid Uptake Assay Kit. [Link]

  • PubMed. Cellular uptake mechanism of amino acid ester prodrugs in Caco-2/hPEPT1 cells overexpressing a human peptide transporter. [Link]

  • Nakanishi, T. et al. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Journal of Pharmaceutical Sciences. [Link]

  • Tang, C. et al. Phenylalanine induces pulmonary hypertension through calcium-sensing receptor activation. American Journal of Physiology-Lung Cellular and Molecular Physiology. [Link]

  • Freitas, C.S. et al. Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents. Molecules. [Link]

  • Sinor, A.D. et al. Neuroprotective action of halogenated derivatives of L-phenylalanine. Stroke. [Link]

  • ResearchGate. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). [Link]

  • Pless, S.A. et al. A Cation-π Interaction at a Phenylalanine Residue in the Glycine Receptor Binding Site Is Conserved for Different Agonists. Molecular Pharmacology. [Link]

  • Frontiers. Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase. [Link]

  • Oncotarget. From amino acid sequence to bioactivity: The biomedical potential of antitumor peptides. [Link]

  • ResearchGate. Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. [Link]

  • Asian Journal of Chemistry. Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide. [Link]

  • Wang, H. et al. Accelerating Cellular Uptake with Unnatural Amino Acid for Inhibiting Immunosuppressive Cancer Cells. ACS Applied Materials & Interfaces. [Link]

  • Zhang, C. et al. Identification of an l-Phenylalanine Binding Site Enhancing the Cooperative Responses of the Calcium-sensing Receptor to Calcium. Journal of Biological Chemistry. [Link]

  • PubMed. Effect of Amino Acid Substitutions on Biological Activity of Antimicrobial Peptide. [Link]

  • ResearchGate. A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. [Link]

  • PubMed. Controlling enzyme inhibition using an expanded set of genetically encoded amino acids. [Link]

  • PubMed. Phenylalanine 30 plays an important role in receptor binding of verotoxin-1. [Link]

  • Save My Exams. Enzyme Inhibition – IB HL Biology Revision Notes. [Link]

  • MDPI. Phenylalanine-Based AMPA Receptor Antagonist as the Anticonvulsant Agent with Neuroprotective Activity—In Vitro and In Vivo Studies. [Link]

  • Royal Society of Chemistry. Parallels between the chloro and methoxy groups for potency optimization. [Link]

  • ResearchGate. Methods used to assess some biological activities of peptides and protein hydrolysates. [Link]

  • Guo, W. et al. Phenylalanine deprivation inhibits multiple myeloma progression by perturbing endoplasmic reticulum homeostasis. Cell Death & Disease. [Link]

Sources

Validation

Comparative Analytical Guide: Enantiomeric Profiling of 2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid

Introduction & Analytical Rationale In modern drug development, the integration of unnatural amino acids like 2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid (a halogenated phenylalanine derivative) into peptide seque...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Rationale

In modern drug development, the integration of unnatural amino acids like 2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid (a halogenated phenylalanine derivative) into peptide sequences or small-molecule APIs is a powerful strategy to enhance proteolytic stability and target affinity. However, the pharmacological efficacy of these molecules is intrinsically tied to their enantiomeric purity.

As an Application Scientist evaluating different vendor batches or synthetic routes, relying on a single analytical method for chiral verification is a critical vulnerability. This guide objectively compares the performance of Digital Polarimetry against Chiral High-Performance Liquid Chromatography (HPLC) . By establishing a self-validating, orthogonal analytical system, researchers can definitively determine the specific optical rotation (


) and enantiomeric excess (

) of this specific unnatural amino acid, eliminating the risk of false positives caused by chemical impurities.

The Causality of Chiral Analysis in Unnatural Amino Acids

The Solvent Effect on Specific Rotation

A common pitfall in determining the optical rotation of amino acids is the failure to account for their zwitterionic nature. In neutral water (pH ~7), 2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid exists as a zwitterion (protonated amine, deprotonated carboxylate). This state is highly sensitive to minor fluctuations in concentration and ambient pH, leading to erratic and non-reproducible optical rotation values.

To establish a self-validating protocol, the sample must be dissolved in 1.0 M HCl . The strong acid fully protonates the carboxylate group, forcing the molecule into a singular, stable cationic conformation. This conformational rigidity ensures that the specific rotation is a true reflection of the molecule's chirality rather than its solvation state.

SolventEffect A Neutral Water (pH ~7) Zwitterion State (Variable Rotation) B Addition of 1M HCl (pH < 1) A->B C Protonated Cation Stable Conformation (Consistent [α]D) B->C

Logical relationship between solvent pH, molecular protonation state, and rotation stability.

The Orthogonal Validation Strategy

While polarimetry provides a macroscopic measurement of net optical activity, it cannot distinguish between a drop in enantiomeric purity and the presence of an achiral chemical impurity (e.g., residual solvents or synthetic byproducts). Therefore, polarimetry must be paired with Chiral HPLC. Teicoplanin-based chiral stationary phases (CSPs) are uniquely suited for this, as their macrocyclic glycopeptide structure offers multi-modal interactions (hydrogen bonding, pi-pi interactions, and steric inclusion) specifically optimized for underivatized amino acids.

Workflow A Unnatural Amino Acid Batch Sample B Sample Preparation (Dissolution in 1M HCl) A->B C Digital Polarimetry (USP <781>) B->C D Chiral HPLC Analysis (Teicoplanin Column) B->D E Specific Rotation [α]D C->E F Enantiomeric Excess (ee) D->F G Orthogonal Validation & Batch Release E->G F->G

Orthogonal validation workflow for enantiomeric profiling of unnatural amino acids.

Self-Validating Experimental Protocols

Protocol A: Digital Polarimetry (USP <781> Standard)

This protocol adheres to the United States Pharmacopeia (USP) <781> guidelines for Optical Rotation, ensuring global comparability of the data[1].

  • Calibration: Verify the polarimeter accuracy using a NIST-traceable quartz control plate at 589 nm (Sodium D-line)[1].

  • Solvent Preparation: Prepare a standardized 1.0 M HCl solution to act as the diluent.

  • Sample Weighing: Accurately weigh 100.0 mg of the 2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid sample using an analytical balance (0.01 mg precision).

  • Dissolution: Transfer the powder to a 10.0 mL Class A volumetric flask. Dissolve and dilute to the mark with 1.0 M HCl. This yields a concentration (

    
    ) of 1.0  g/100  mL.
    
  • Measurement: Flush a 100 mm (1 dm) jacketed polarimeter cell with the solution. Equilibrate the cell temperature strictly to 20.0 °C.

  • Calculation: Record the observed rotation (

    
    ) and calculate the specific rotation using the formula:
    
    
    
    
    (Where
    
    
    is the path length in decimeters).
Protocol B: Chiral LC-UV (Teicoplanin Stationary Phase)

This method isolates the enantiomers to directly quantify the


, acting as the definitive validation step for the polarimetry data.
  • Column Selection: Install a Teicoplanin-based chiral column (e.g., Astec CHIROBIOTIC™ T, 5 μm, 250 x 4.6 mm). This specific phase is chosen because it resolves underivatized

    
    -amino acids without the need for complex pre-column derivatization.
    
  • Mobile Phase: Prepare an isocratic blend of Methanol/Water (80:20 v/v). No buffer salts are required, which simplifies potential downstream LC-MS compatibility.

  • Chromatographic Conditions: Set the flow rate to 1.0 mL/min and the column oven to 25 °C. Set the UV detector to 220 nm (optimal for the phenyl ring absorption).

  • Sample Injection: Inject 10 µL of a 1.0 mg/mL sample solution (dissolved in the mobile phase).

  • Calculation: Determine the Enantiomeric Excess (

    
    ) using the integrated peak areas of the major and minor enantiomers:
    
    
    
    

Performance Comparison: Evaluating Vendor Batches

To demonstrate the necessity of this dual-method approach, the table below presents comparative analytical data for four different hypothetical vendor batches of 2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid.

Note: The specific rotation values provided are representative analytical benchmarks for halogenated phenylalanine derivatives under the standardized conditions described above.

Vendor BatchClaimed IsomerSpecific Rotation

(1M HCl, c=1)
Chiral HPLC

(%)
Teicoplanin Column

(min)
Quality Assessment & Causality
Batch A L- (or S-)-18.5°>99.5%8.4 (Major), 12.1 (N/A)Pass. Pure L-enantiomer. HPLC confirms the polarimetry reading is accurate.
Batch B D- (or R-)+18.4°>99.0%12.1 (Major), 8.4 (Minor)Pass. Pure D-enantiomer. Equal and opposite rotation to Batch A.
Batch C Racemate (DL-)0.0°0.0%8.4 (50%), 12.1 (50%)Pass. True racemate. Net zero rotation perfectly matches the 1:1 HPLC peak ratio.
Batch D L- (or S-)-14.2°76.5%8.4 (88%), 12.1 (12%)Fail. The depressed optical rotation magnitude (-14.2° vs expected -18.5°) is definitively proven by HPLC to be caused by a 12% D-isomer contamination, not an achiral impurity.
Data Interpretation Insights

Batch D highlights the core thesis of this guide. If a researcher only utilized polarimetry, the depressed value of -14.2° could be falsely attributed to residual water or an achiral synthetic byproduct diluting the sample concentration. By cross-referencing the polarimetry data with the Teicoplanin Chiral HPLC results, we definitively identify the root cause: poor enantioselective synthesis resulting in a 12% D-isomer contamination.

Conclusion

For complex unnatural amino acids like 2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid, relying on a single analytical dimension is insufficient for rigorous drug development. Digital polarimetry provides a rapid, pharmacopeia-compliant macroscopic assessment of chiral identity, while Teicoplanin-based Chiral HPLC provides the granular, microscopic quantification of enantiomeric excess. Together, they form an impenetrable, self-validating analytical framework.

References

  • Rudolph Research Analytical. "Polarimeter Requirements for the Pharmaceutical Industry (USP <781>)." Rudolph Research Analytical. URL:[Link]

Sources

Comparative

A Guide to Establishing a Reference Standard for the Analysis of 2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the accuracy and reliability of analytical data are paramount. This hinges on the availa...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the accuracy and reliability of analytical data are paramount. This hinges on the availability of well-characterized reference standards. This guide provides a comprehensive framework for the analysis of the novel amino acid derivative, 2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid, with a focus on establishing a qualified reference standard in the absence of a commercially available option. As a Senior Application Scientist, the following methodologies are grounded in extensive experience in analytical chemistry and pharmaceutical quality assurance.

The Critical Role of a Reference Standard

A reference standard is a highly purified and well-characterized substance used as a benchmark for the identification, purity assessment, and quantification of an analyte.[1][2] For a novel compound like 2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid, which may be a new active pharmaceutical ingredient (API), a metabolite, or a critical intermediate, the establishment of a reference standard is a foundational step in any research or development program.[3] Without a reliable standard, it is impossible to ensure the consistency, safety, and efficacy of a potential drug product.

Establishing a De Novo Reference Standard: A Multi-faceted Approach

Given the current lack of a commercially available, pharmacopeially recognized reference standard for 2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid, a de novo, or in-house, qualification is necessary. This process involves a suite of orthogonal analytical techniques to unequivocally confirm the identity, purity, and potency of a designated batch of the material.

Workflow for In-House Reference Standard Qualification

The following diagram outlines a typical workflow for the qualification of a new reference standard.

Reference Standard Qualification Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_purity Purity & Potency Assessment cluster_documentation Documentation & Release synthesis Chemical Synthesis purification Purification synthesis->purification nmr NMR (1H, 13C, 2D) purification->nmr ms Mass Spectrometry purification->ms ir FTIR Spectroscopy purification->ir elemental Elemental Analysis purification->elemental hplc HPLC-UV (Purity) purification->hplc gc GC-HS (Residual Solvents) purification->gc kf Karl Fischer (Water Content) purification->kf icpms ICP-MS (Inorganic Impurities) purification->icpms coa Certificate of Analysis elemental->coa icpms->coa stability Stability Protocol coa->stability

Caption: Workflow for the qualification of a new chemical reference standard.

Structural Elucidation: The First Pillar of Confidence

The initial and most critical step is the unambiguous confirmation of the chemical structure of the candidate reference standard.[4][5] This is achieved through a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the cornerstones of structural elucidation, providing detailed information about the molecular framework.[2][4] For a molecule like 2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid, specific proton and carbon chemical shifts, coupling constants, and integrations will confirm the arrangement of the aromatic protons, the methoxy group, and the propanoic acid side chain. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can further establish connectivity.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the molecule, which in turn confirms its elemental composition.[4] Fragmentation patterns observed in MS/MS can provide further structural confirmation.

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule, such as the carboxylic acid (O-H and C=O stretches) and the amine (N-H stretch).

Purity Determination: A Quantitative Assessment

Once the identity is confirmed, the purity of the reference standard must be rigorously determined. This involves quantifying both organic and inorganic impurities.

  • High-Performance Liquid Chromatography (HPLC): A validated, stability-indicating HPLC method is the primary tool for assessing the purity of the reference standard and for identifying and quantifying any organic impurities.[4]

  • Gas Chromatography (GC): Headspace GC is used to determine the presence of residual solvents from the synthesis and purification process.[2]

  • Karl Fischer Titration: This technique is the gold standard for accurately measuring the water content of the reference material.[2]

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): ICP-MS is used to quantify any non-volatile inorganic impurities.[2]

The final, reportable purity of the reference standard is typically determined by a mass balance calculation, taking into account the contributions from all identified impurities.

Illustrative Comparison of Potential Reference Standard Batches

To demonstrate the application of these principles, the table below presents hypothetical characterization data for two different batches of synthesized 2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid.

ParameterBatch ABatch BAcceptance Criteria
Identity Confirmation
¹H and ¹³C NMRConforms to structureConforms to structureConforms to proposed structure
High-Resolution MSConforms to elemental compositionConforms to elemental compositionConforms to C₁₀H₁₂ClNO₃
Purity Assessment
Chromatographic Purity (HPLC)99.8%98.5%≥ 99.5%
Water Content (Karl Fischer)0.15%0.5%≤ 0.5%
Residual Solvents (GC)< 0.05%0.2%≤ 0.1%
Inorganic Impurities (ICP-MS)< 0.01%< 0.01%≤ 0.1%
Assay (by Mass Balance) 99.6% 97.8% ≥ 99.0%

Based on this illustrative data, Batch A would be selected as the qualified reference standard due to its higher purity and lower levels of residual solvents.

A Validated HPLC Method for the Analysis of 2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid

The following is a detailed, step-by-step HPLC method suitable for the purity determination and assay of 2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid. The rationale for each experimental choice is provided.

Experimental Protocol
  • Instrumentation:

    • A high-performance liquid chromatograph equipped with a quaternary pump, autosampler, column compartment, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is chosen for its versatility in retaining and separating a broad range of moderately polar to nonpolar compounds.

    • Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier helps to suppress the ionization of the carboxylic acid group, leading to better peak shape.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Acetonitrile is a common organic modifier with good UV transparency.

    • Gradient Elution: A gradient is employed to ensure the elution of any potential impurities with different polarities.

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-25 min: 5% B

    • Flow Rate: 1.0 mL/min. This flow rate provides a good balance between analysis time and chromatographic resolution.

    • Column Temperature: 30 °C. Maintaining a constant column temperature ensures reproducible retention times.

    • Detection Wavelength: 220 nm and 275 nm. The lower wavelength provides general detection for the amino acid backbone, while the higher wavelength is more specific to the aromatic chromophore.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh approximately 10 mg of the qualified 2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid reference standard and dissolve in a suitable diluent (e.g., 50:50 water:acetonitrile) to a final concentration of 0.1 mg/mL.

    • Sample Solution: Prepare the sample to be analyzed at the same concentration as the standard solution using the same diluent.

Method Validation

This analytical method must be validated according to ICH guidelines to ensure it is fit for its intended purpose.[1] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizing the Analytical Workflow

The following diagram illustrates the key steps in the HPLC analysis.

HPLC Analysis Workflow prep Sample Preparation (0.1 mg/mL in Diluent) hplc HPLC System prep->hplc column C18 Column hplc->column detector UV-Vis Detector (220 nm & 275 nm) column->detector data Data Acquisition & Processing detector->data report Report Generation (Purity, Assay) data->report

Caption: A simplified workflow for the HPLC analysis of 2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid.

Conclusion

The analysis of a novel compound such as 2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid requires a foundational investment in the establishment of a well-characterized reference standard. While the absence of a commercial standard presents a challenge, it also provides an opportunity to build a robust and scientifically sound analytical control strategy from the ground up. By following the principles of orthogonal characterization and rigorous method validation outlined in this guide, researchers and drug development professionals can ensure the generation of high-quality, reliable data, thereby underpinning the integrity of their scientific endeavors.

References

  • ResolveMass Laboratories Inc. (2025, September 29). Analytical Techniques for Reference Standard Characterization. [Link]

  • Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. [Link]

  • Intertek. Reference Standard Materials Program. [Link]

  • Veeprho. (2020, August 19). Reference Standards, Types, Uses, Preparation & Qualification. [Link]

  • Symtera Analytics. How To Choose the Proper Analytical Reference Standards?[Link]

Sources

Validation

Binding affinity comparison of halogenated phenylalanine derivatives

This guide provides an in-depth technical comparison of halogenated phenylalanine derivatives, focusing on their binding affinity profiles, mechanistic distinctions, and experimental validation. Executive Summary In medi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of halogenated phenylalanine derivatives, focusing on their binding affinity profiles, mechanistic distinctions, and experimental validation.

Executive Summary

In medicinal chemistry and protein engineering, replacing Phenylalanine (Phe) with halogenated derivatives (F-, Cl-, Br-, I-Phe) is a high-impact strategy to modulate potency and selectivity. This is not a monolithic exchange; the physicochemical consequences diverge sharply between Fluorine and the Heavy Halogens (Cl, Br, I) .

  • Fluorine (4-F-Phe): Primarily modulates hydrophobicity and metabolic stability. It rarely forms strong halogen bonds due to its low polarizability and high electronegativity.[1]

  • Heavy Halogens (4-Cl/Br/I-Phe): Introduce a

    
    -hole  (sigma-hole), a region of positive electrostatic potential on the halogen's tip, enabling directional Halogen Bonds (X-bonds)  with Lewis bases (e.g., backbone carbonyls).
    

This guide compares these derivatives across three critical dimensions: Thermodynamic Binding Signatures , Structural Mechanisms , and Experimental Validation Protocols .

Mechanistic Architecture

To select the correct derivative, one must understand the underlying atomic interactions. The following diagram illustrates the divergent pathways by which these derivatives influence binding affinity.

HalogenMechanism Phe Phenylalanine (Phe) Halo Halogen Substitution Phe->Halo F_Atom Fluorine (F) Halo->F_Atom Heavy_Atom Heavy Halogen (Cl, Br, I) Halo->Heavy_Atom Hydro Hydrophobic Effect (Desolvation) F_Atom->Hydro Low Polarizability Elec Electronic Withdrawal (pKa Modulation) F_Atom->Elec High Electronegativity Affinity_H Entropy-Driven Affinity (Hydrophobic Burial) Hydro->Affinity_H Sigma Sigma-Hole Formation (Positive Potential Cap) Heavy_Atom->Sigma High Polarizability Steric Steric Occlusion (Shape Complementarity) Heavy_Atom->Steric Large VdW Radius Affinity_X Enthalpy-Driven Affinity (Directional X-Bond) Sigma->Affinity_X C-X···O Interaction

Figure 1: Mechanistic divergence between Fluorine and Heavy Halogen substitutions in protein-ligand interactions.[2][3][4][5][6]

Comparative Performance Analysis

Case Study A: Hydrophobic Driven Binding (Carboxypeptidase A)

In systems where the binding pocket is purely hydrophobic and lacks specific Lewis base acceptors for halogen bonding, Fluorine often outperforms heavy halogens due to steric fit and hydrophobicity without the penalty of desolvation.

  • Target: Carboxypeptidase A (CPA)

  • Observation: para-fluoro-D-Phe (PFF) inhibits CPA 4-5x better than unsubstituted Phe.[7]

  • Critical Contrast: PFF is ~50x more potent than para-chloro or para-bromo derivatives.[7] The larger halogens (Cl, Br) likely incur steric clashes or desolvation penalties that the small, hydrophobic Fluorine avoids.

Case Study B: Halogen-Bond Driven Binding (Galectin-3)

When a backbone carbonyl is available to accept a halogen bond, the affinity trend reverses. The "Sigma-hole" magnitude increases with halogen size (


).
  • Target: Galectin-3 (C-terminal domain)

  • Observation: Binding enthalpy (

    
    ) becomes increasingly favorable from F to I.[8]
    
  • Thermodynamic Compensation: While

    
     improves with size (stronger bond), the entropic penalty (
    
    
    
    ) also increases due to the restriction of degrees of freedom.
  • Result: Cl, Br, and I often show similar net

    
    , but distinct thermodynamic signatures compared to F.
    
Quantitative Data Summary

The following table synthesizes data from multiple comparative studies to highlight the performance differences.

DerivativeHalogen Radius (Å)

-Hole Potential
Primary MechanismRelative Affinity (Hydrophobic Pocket)*Relative Affinity (X-Bond Pocket)**
Phe (H) 1.20N/AHydrophobic/

-stacking
1.0 (Baseline)1.0 (Baseline)
4-F-Phe 1.47NegligibleHydrophobic/Electronic4.0x 0.8x - 1.2x
4-Cl-Phe 1.75ModerateWeak X-Bond/Steric< 0.1x2.5x
4-Br-Phe 1.85HighStrong X-Bond< 0.1x5.0x
4-I-Phe 1.98Very HighVery Strong X-Bond< 0.1x5.0x - 10x

*Based on Carboxypeptidase A inhibition data [1]. **Based on Cathepsin L and Galectin-3 binding data [2, 3].

Experimental Protocols for Validation

To objectively compare these derivatives in your own system, you must use a method capable of resolving the thermodynamic components (Enthalpy vs. Entropy). Isothermal Titration Calorimetry (ITC) is the gold standard here, as


 values from fluorescence assays often mask the enthalpic gain of halogen bonding.
Workflow Logic

ExperimentWorkflow Start Start: Ligand Design Choice Is structural data available? Start->Choice StructYes Yes: Inspect for Backbone C=O acceptors Choice->StructYes PDB/CryoEM StructNo No: Screen 4-F (Hydrophobic) and 4-I (X-Bond Probe) Choice->StructNo Decision1 Target is Hydrophobic Pocket StructYes->Decision1 No Acceptor Decision2 Target has Lewis Base (C=O) StructYes->Decision2 Acceptor < 3.5Å Synth1 Synthesize 4-F-Phe StructNo->Synth1 Synth2 Synthesize 4-Br/I-Phe StructNo->Synth2 Decision1->Synth1 Decision2->Synth2 Method Method: Isothermal Titration Calorimetry (ITC) Synth1->Method Synth2->Method Output Measure Delta G, Delta H, -T Delta S Method->Output

Figure 2: Decision matrix for selecting halogenated derivatives and validation methods.

Detailed Protocol: Isothermal Titration Calorimetry (ITC)

This protocol is optimized for halogenated ligands, which often suffer from solubility issues or aggregation.

Prerequisites:

  • Instrument: Nano ITC or MicroCal PEAQ-ITC.

  • Buffer: 25 mM Tris-HCl, 100 mM NaCl, pH 7.4 (Must be identical for protein and ligand).

  • Solvent: DMSO (Final concentration must be matched exactly, typically <2%).[9]

Step-by-Step Procedure:

  • Preparation:

    • Dialyze protein into the assay buffer to ensure perfect buffer matching.

    • Dissolve halogenated-Phe ligand in 100% DMSO, then dilute into the dialysate to reach 2% DMSO.

    • Add DMSO to the protein solution to match the 2% concentration exactly. Mismatching DMSO causes large heats of dilution that mask the halogen bond signal.

  • Concentration Setup:

    • Cell (Protein): 10-50 µM.

    • Syringe (Ligand): 10-20x protein concentration (e.g., 200-500 µM).

  • Titration Scheme:

    • Temperature: 25°C.

    • Stirring: 250-750 rpm (minimize for aggregation-prone heavy halogens).

    • Injections: 1 x 0.4 µL (discard), followed by 19 x 2.0 µL.

    • Spacing: 150-180 seconds (allow full equilibration, as X-bond kinetics can be slower).

  • Control (Reverse ITC):

    • Due to the hydrophobicity of I-Phe and Br-Phe, check for aggregation.[10] Perform a "Reverse ITC" (Protein in syringe, Ligand in cell) or a "Buffer Blank" (Ligand into Buffer).

  • Data Analysis:

    • Fit to a One-Site binding model.

    • Success Indicator: For X-bonding (Br/I), look for a significant increase in favorable Enthalpy (

      
      ) compared to the H-Phe or F-Phe control [4].
      

References

  • NIH/PubMed : The contribution of halogen atoms to protein-ligand interactions. [Link]

  • PMC : Interplay of halogen bonding and solvation in protein–ligand binding. [Link]

  • Scientific Reports : Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). [Link]

  • PLOS One : Binding of halogenated benzotriazoles to the catalytic domain of human protein kinase CK2 (ITC Protocol). [Link]

Sources

Comparative

A Comparative Guide to Quality Control Protocols for the Manufacturing of 2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid

Introduction: 2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid is a substituted phenylalanine derivative, a class of compounds of significant interest as building blocks in modern drug discovery. The precise molecular...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: 2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid is a substituted phenylalanine derivative, a class of compounds of significant interest as building blocks in modern drug discovery. The precise molecular architecture, including the specific substitution pattern and stereochemistry, is paramount to the biological activity and safety of the final active pharmaceutical ingredient (API). Consequently, the implementation of a robust and multi-faceted Quality Control (QC) strategy during its manufacture is not merely a regulatory formality but a scientific necessity. A failure in QC can lead to the introduction of impurities that may be toxic, immunogenic, or possess undesirable pharmacological activity.

This guide provides an in-depth comparison of essential QC protocols for the manufacturing of 2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid. Moving beyond a simple checklist of tests, we will explore the causality behind the selection of specific analytical techniques, compare their performance, and provide actionable, field-proven experimental protocols. The objective is to equip researchers, scientists, and drug development professionals with a self-validating system for ensuring the identity, purity, and safety of this critical synthetic intermediate.

Pillar 1: Identity Confirmation - Is It the Correct Molecule?

The first and most fundamental QC checkpoint is the unequivocal confirmation of the molecular structure. A combination of spectroscopic and chromatographic techniques provides a comprehensive and orthogonal approach to structural verification.

Spectroscopic Methods: The Molecular Fingerprint

Spectroscopic techniques are indispensable for elucidating the molecular structure and confirming the presence of key functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the gold standard for unambiguous structure determination.[1][2] ¹H NMR confirms the number, connectivity, and chemical environment of all protons, while ¹³C NMR provides a map of the carbon skeleton. For 2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid, the spectra would be expected to confirm the presence of the aromatic protons with their specific splitting pattern, the methoxy group, and the protons of the propanoic acid backbone. Advanced 2D NMR techniques like COSY and HSQC can further establish connectivity.[3]

  • Mass Spectrometry (MS): MS is a powerful tool for confirming the molecular weight of the target compound with high accuracy.[4][5] High-resolution mass spectrometry (HRMS) can provide the elemental composition, adding another layer of confidence in the identity.[6]

  • Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and reliable method for confirming the presence of characteristic functional groups.[1][4] The IR spectrum should display characteristic absorption bands for the N-H stretches of the amine, the broad O-H stretch of the carboxylic acid, the C=O stretch of the carboxyl group, and C-O stretches of the ether.

Chromatographic Methods

  • Thin-Layer Chromatography (TLC): TLC is a valuable, straightforward method for a quick identity check.[4] By co-spotting the manufactured batch with a certified reference standard, a match in the retention factor (Rf) value provides initial evidence of identity.[4]

Pillar 2: Purity Assessment - How Clean Is the Product?

Purity is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. Purity assessment must address both chemical (process-related and degradation) and chiral impurities.

A. Chemical Purity & Impurity Profiling

International Council for Harmonisation (ICH) guidelines Q3A and Q3B mandate the reporting, identification, and qualification of impurities in new drug substances and products.[7]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for quantifying the purity of pharmaceutical compounds.[8] A reversed-phase HPLC method, typically using a C18 column, can effectively separate the main compound from most process-related impurities and degradation products.[9][10] Purity is generally reported as the area percentage of the main peak relative to the total peak area.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of LC with MS is the cornerstone of modern impurity profiling.[6][11] This hyphenated technique not only separates impurities but also provides their molecular weights, facilitating their identification. This is crucial for tracking and controlling potentially genotoxic impurities (PGIs), which have very low acceptance thresholds.[12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the preferred method for the analysis of volatile organic impurities, particularly residual solvents used during synthesis.[11][13] ICH guideline Q3C provides strict limits for various classes of solvents based on their toxicity.[7]

B. Chiral Purity: A Critical Stereochemical Checkpoint

Since 2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid is a chiral molecule, its enantiomeric purity is a critical parameter. The biological activity of enantiomers can differ significantly, with one being therapeutic while the other could be inactive or even toxic.

There are two primary HPLC-based approaches for determining enantiomeric purity:

  • Direct Chiral HPLC: This method utilizes a Chiral Stationary Phase (CSP) that can stereoselectively interact with the enantiomers, leading to their separation.[14] Macrocyclic glycopeptide-based CSPs (like teicoplanin) and polysaccharide-based CSPs are common choices for the direct analysis of underivatized amino acids.[14][15] This approach is preferred for its directness, avoiding potential side reactions from derivatization.[14]

  • Indirect Chiral HPLC via Derivatization: This approach involves reacting the amino acid with a chiral derivatizing agent to form a pair of diastereomers.[9][16] These diastereomers have different physical properties and can be separated on a standard, achiral reversed-phase column (e.g., C18).[9] A common derivatizing agent is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA).[9] While this method adds an extra step, it circumvents the need for specialized and often more expensive chiral columns.[14]

Comparative Analysis of Core QC Methodologies

The selection of a QC method is a balance of its intended purpose, performance characteristics, and practical considerations. The table below compares the primary analytical techniques discussed.

Methodology Primary Purpose Principle Advantages Limitations
NMR Spectroscopy Identity, Structure ElucidationMeasures the magnetic properties of atomic nuclei.Provides unambiguous structural information; quantitative.[2]Lower sensitivity compared to MS; requires higher sample amounts.[2]
LC-MS Purity, Impurity Profiling, IdentitySeparates molecules by chromatography, detects by mass.High sensitivity and specificity; ideal for identifying unknown impurities.[5][6]Response can be non-uniform for different compounds; complex instrumentation.
HPLC-UV Chemical Purity QuantificationSeparates molecules by chromatography, detects by UV absorbance.Robust, reproducible, and the standard for purity assays.[4][8]Requires chromophores for detection; may not detect all impurities.
Direct Chiral HPLC Chiral PurityEnantioselective interaction with a Chiral Stationary Phase.Direct analysis, no derivatization needed, reducing sample preparation errors.[14]CSPs can be expensive and have specific mobile phase requirements.[17]
Indirect Chiral HPLC Chiral PurityFormation of diastereomers with a chiral reagent, separated on an achiral column.Uses standard, less expensive HPLC columns; robust methods available.[9][16]Derivatization adds a step, is time-consuming, and can introduce impurities.[14]
GC-MS Residual Solvents, Volatile ImpuritiesSeparates volatile compounds in the gas phase, detects by mass.High resolution for volatile compounds; established libraries for identification.[13]Limited to thermally stable and volatile analytes; derivatization may be needed.[12][18]

Experimental Protocols & Workflows

The following protocols are provided as robust starting points for method development and validation.

QC Workflow Overview

QC_Workflow cluster_0 Material Receipt & Initial Checks cluster_1 In-Process Control (IPC) cluster_2 Final Product Release Testing RM Raw Material (Starting Materials, Reagents) ID_Check Identity Confirmation (FTIR, TLC) RM->ID_Check Synthesis Chemical Synthesis ID_Check->Synthesis IPC_Purity IPC Purity Check (HPLC) Synthesis->IPC_Purity Crude_Product Crude Product IPC_Purity->Crude_Product Purification Purification Crude_Product->Purification Final_API Final API Purification->Final_API Full_QC Full QC Analysis - Identity (NMR, MS) - Purity (HPLC) - Chiral Purity (Chiral HPLC) - Impurities (LC-MS) - Residual Solvents (GC-MS) Final_API->Full_QC Release Batch Release Full_QC->Release Chiral_Analysis_Decision Start Need to Determine Enantiomeric Purity? Chiral_Col Chiral HPLC Column Available? Start->Chiral_Col Direct Perform Direct Chiral HPLC Analysis Chiral_Col->Direct Yes Indirect Perform Indirect Analysis via Derivatization Chiral_Col->Indirect No Deriv_Step 1. Derivatize with Marfey's Reagent 2. Analyze on C18 Column Indirect->Deriv_Step

Caption: Decision tree for selecting a chiral HPLC method.

Protocol 3: Indirect Chiral Purity via Derivatization (Marfey's Method)

Objective: To determine the enantiomeric excess (e.e.) of the desired enantiomer by forming diastereomers. [9][16] Methodology:

  • Derivatization Reagent: Prepare a 1% (w/v) solution of Marfey's Reagent (FDAA) in acetone.

  • Sample Preparation: a. Prepare a ~1 mg/mL solution of the amino acid sample in 0.1 M sodium bicarbonate buffer (pH ~8.5). b. To 50 µL of the sample solution, add 100 µL of the FDAA solution. c. Incubate the mixture at 40°C for 1 hour. d. Cool the reaction to room temperature and neutralize with 20 µL of 2 M HCl. e. Dilute the sample with the mobile phase before injection.

  • HPLC Conditions:

    • Instrumentation: HPLC system with DAD or UV detector.

    • Column: Standard C18 reversed-phase column.

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: A suitable gradient to separate the two diastereomeric derivatives (e.g., 20% to 70% B over 30 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 340 nm (the wavelength for the DNP chromophore).

  • Analysis: The two diastereomers will elute at different retention times. Calculate the enantiomeric excess (% e.e.) using the peak areas (A) of the major (desired) and minor (undesired) enantiomer derivatives: % e.e. = [(A_major - A_minor) / (A_major + A_minor)] * 100

References

  • - PubMed

  • - Bachem

  • - Benchchem

  • - PMC

  • - HELIX Chromatography

  • - Sigma-Aldrich

  • - PubMed

  • - Waters

  • - Semantic Scholar

  • - Polypeptide

  • - Creative Proteomics

  • - Asian Journal of Research in Chemistry

  • - Benchchem

  • - LCGC International

  • - PubMed

  • - ResearchGate

  • - Analytical Chemistry

  • - Phenomenex

  • - DSpace@UU

  • - Alpha Nsci

  • - Creative Biostructure

Sources

Safety & Regulatory Compliance

Safety

Operational and Disposal Guide for 2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid

A Comprehensive EHS Protocol for Halogenated Amino Acid Derivatives Chemical Profile & EHS Risk Assessment 2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid (also known as 5-chloro-2-methoxy-phenylalanine) is a non-natu...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive EHS Protocol for Halogenated Amino Acid Derivatives

Chemical Profile & EHS Risk Assessment

2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid (also known as 5-chloro-2-methoxy-phenylalanine) is a non-natural, halogenated amino acid derivative frequently utilized in peptide synthesis and structure-activity relationship (SAR) studies.

From a laboratory safety and environmental health (EHS) perspective, the defining feature of this molecule is the chlorine atom at the 5-position of the phenyl ring. This single halogen atom dictates the entire downstream lifecycle of the chemical. Under Environmental Protection Agency (EPA) guidelines, halogenated organic wastes require specialized high-temperature incineration[1]. Standard incineration of halogenated compounds can lead to the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)[2]. Therefore, strict segregation from non-halogenated waste streams is a critical operational mandate.

The Causality of Waste Segregation (Expertise & Experience)

A common operational error in drug development labs is dissolving a halogenated solid (like this chlorinated amino acid) into a non-halogenated solvent (e.g., DMSO, methanol, or water) and subsequently disposing of the mixture in the "Non-Halogenated" waste carboy.

Why is this a critical failure? The classification of a waste stream is dictated by its solutes as much as its solvents. Introducing even trace amounts of a halogenated compound into a non-halogenated bulk drum instantly converts the entire drum into halogenated waste[3]. Because halogenated waste requires specialized scrubbers to capture acid gases (like HCl) during incineration, disposal costs are approximately twice as high[3]. Furthermore, contaminating a non-halogenated stream ruins the potential for solvent recovery or fuel blending, leading to severe regulatory and financial penalties.

Quantitative Data & Operational Matrices

Table 1: Waste Segregation Matrix for 2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid

Waste TypePrimary MatrixRequired ContainerEHS ClassificationRationale
Solid Powder Unreacted chemical, spillsHDPE Solid Waste BinHalogenated SolidDirect halogen content requires specialized incineration.
Consumables Weigh boats, pipette tipsHDPE Solid Waste BinHalogenated SolidTrace contamination dictates classification.
Organic Liquid DCM, ChloroformHDPE Liquid CarboyHalogenated SolventBoth solvent and solute are halogenated.
Organic Liquid DMSO, Methanol, DMFHDPE Liquid CarboyHalogenated SolventCritical: Halogenated solute overrides non-halogenated solvent matrix.
Aqueous Liquid Water, BuffersHDPE Liquid CarboyHalogenated AqueousMust be pH neutralized (5.5–9.5) prior to disposal to prevent gas evolution[3].

Table 2: Required Personal Protective Equipment (PPE)

Equipment TypeSpecificationJustification
Gloves Nitrile (Double-gloved)Protects against dermal irritation and systemic absorption.
Eye Protection ANSI-approved safety gogglesPrevents ocular exposure to irritating powders or splashes.
Body Flame-retardant lab coatStandard barrier protection against chemical spills.
Respirator N95 or Fume HoodRequired only if handling bulk powders outside of local exhaust ventilation.

Disposal Workflow Visualization

G Start Waste Generation: 2-Amino-3-(5-chloro-2-methoxyphenyl) propanoic acid Solid Solid Waste (Powder, Consumables) Start->Solid Liquid Liquid Waste (Solutions, Washings) Start->Liquid Solid_Bin Halogenated Solid Waste Container Solid->Solid_Bin Solvent_Check What is the primary solvent/matrix? Liquid->Solvent_Check Incineration EPA-Compliant High-Temp Incineration Solid_Bin->Incineration Halo_Solvent Halogenated Solvent (e.g., DCM, Chloroform) Solvent_Check->Halo_Solvent NonHalo_Solvent Non-Halogenated Solvent (e.g., MeOH, DMSO) Solvent_Check->NonHalo_Solvent Aqueous Aqueous Solution Solvent_Check->Aqueous Liquid_Bin Halogenated Liquid Waste Container Halo_Solvent->Liquid_Bin NonHalo_Solvent->Liquid_Bin Solute dictates halogenated stream Aqueous_Bin Halogenated Aqueous Waste Container Aqueous->Aqueous_Bin Adjust pH to 5.5-9.5 Liquid_Bin->Incineration Aqueous_Bin->Incineration

Fig 1: Decision tree for the classification and disposal of halogenated amino acid waste streams.

Step-by-Step Experimental & Disposal Protocols

Protocol A: Disposal of Solid Waste (Powders & Consumables) Objective: Safely contain and manifest solid halogenated waste.

  • Gather Materials: Collect all unreacted 2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid powder, contaminated weigh boats, spatulas, and Kimwipes inside a certified chemical fume hood.

  • Containerization: Transfer materials into a chemically compatible, puncture-resistant high-density polyethylene (HDPE) solid waste container.

  • Self-Validation Check: Visually inspect the container for structural integrity. Ensure no incompatible materials (e.g., strong oxidizers or metals) are present in the bin.

  • Labeling: Immediately affix a hazardous waste label. Mark clearly as "Hazardous Waste - Halogenated Organic Solid" and list the full chemical name. Do not use abbreviations.

  • Closure: Seal the container tightly with a threaded cap. Never leave waste containers open unless actively adding waste[3].

Protocol B: Disposal of Liquid Waste (Solutions & Mother Liquors) Objective: Segregate liquid waste to prevent cross-contamination of non-halogenated streams.

  • Matrix Identification: Identify the solvent used. Regardless of whether the solvent is DCM (halogenated) or DMSO (non-halogenated), the presence of the chlorinated amino acid mandates the use of the Halogenated Liquid Waste carboy.

  • pH Verification (For Aqueous Mixtures): If the waste contains water or buffers, extract a 1 mL aliquot and test with pH paper. The pH must be between 5.5 and 9.5[3].

    • Self-Validation: Verifying pH before capping prevents exothermic acid/base reactions and catastrophic gas evolution inside the sealed carboy.

  • Neutralization (If Required): If the pH is outside the acceptable range, neutralize carefully with dilute NaOH or HCl in a secondary vessel before transferring to the bulk carboy.

  • Transfer: Use a dedicated funnel to transfer the liquid into the Halogenated Liquid Waste carboy.

  • Manifesting: Update the waste log attached to the carboy with the chemical name and approximate concentration. Cap the carboy immediately.

Protocol C: Satellite Accumulation Area (SAA) Logistics Objective: Maintain EPA compliance for hazardous waste storage.

  • Location: Store all waste containers in a designated SAA at or near the point of generation (e.g., directly under the fume hood)[4].

  • Secondary Containment: Place all liquid carboys in polypropylene secondary containment tubs to capture potential leaks.

  • The 72-Hour Rule: Monitor container volume. Once a container reaches its capacity limit, it must be dated. You have exactly 72 consecutive hours (3 calendar days) to transfer the full container from the SAA to the facility's Central Accumulation Area (CAA) for EHS pickup[5].

References

1.[1] Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Environmental Protection Agency (EPA).1 2.[2] Dioxin Treatment Technologies (Part 4 of 8). Princeton University / EPA Archives.2 3.[3] Organic Solvents - Environment, Health and Safety. Cornell University.3 4.[4] Satellite Accumulation Area (SAA) | Hazardous Waste Management. UMass Lowell.4 5.[5] USEPA Clarifies “three days” for Removal of Hazardous Waste From Satellite Accumulation Area to Central Accumulation Area. Daniels Training Services.5

Sources

Handling

Mastering Safety: A Senior Application Scientist's Guide to Handling 2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid

For the discerning researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your experimental execution. When handling novel chemical ent...

Author: BenchChem Technical Support Team. Date: March 2026

For the discerning researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your experimental execution. When handling novel chemical entities such as 2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid, a proactive and informed approach to safety is not just a regulatory requirement but a cornerstone of scientific excellence. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a deep, causal understanding of the recommended personal protective equipment (PPE) and handling protocols.

The Hierarchy of Controls: A Foundational Principle

Before detailing specific PPE, it is crucial to remember that PPE is the last line of defense.[3] The most effective safety measures are engineering and administrative controls.[4][5]

  • Engineering Controls: The primary engineering control for handling this and other potentially hazardous powdered chemicals is a certified chemical fume hood.[6] This minimizes the risk of inhaling airborne particles.

  • Administrative Controls: These include rigorous training on procedures, clear labeling of all containers, and minimizing the quantity of the substance being handled at any one time.

Personal Protective Equipment: Your Essential Barrier

A thorough hazard assessment is the first step in selecting the appropriate PPE.[7] For 2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid, the primary risks are inhalation of the powder, skin contact, and eye contact. The following PPE is therefore mandatory.

Eye and Face Protection: Shielding Your Vision
  • Requirement: Chemical splash goggles are the minimum requirement.[3][7] They must be marked with "Z87" to signify adherence to ANSI Z87 standards. For procedures with a higher risk of splashing, such as when dissolving the compound in a solvent, a face shield should be worn in addition to goggles.[3][7]

  • Rationale: The eyes are particularly vulnerable to chemical irritation. Goggles provide a seal around the eyes to protect against airborne powder and accidental splashes. A face shield offers a broader barrier of protection for the entire face.

Hand Protection: The First Point of Contact
  • Requirement: Chemically resistant gloves are essential. Given the lack of specific permeation data for this compound, a conservative approach is to use nitrile gloves as a minimum. For extended handling or when working with solutions, double-gloving or using a more robust glove material like butyl rubber is recommended.

  • Rationale: Gloves prevent skin contact, which can lead to irritation or absorption of the chemical.[8] Always inspect gloves for any signs of degradation or puncture before and during use. Contaminated gloves should be removed and disposed of properly.

Body Protection: Guarding Against Contamination
  • Requirement: A laboratory coat is mandatory to protect against accidental spills and contamination of personal clothing.[7][9] The lab coat should be buttoned and have long sleeves. For handling larger quantities, a chemically resistant apron over the lab coat provides an additional layer of protection.

  • Rationale: The lab coat acts as a removable barrier.[10] In the event of a spill, a contaminated lab coat can be quickly and safely removed to minimize exposure.

Respiratory Protection: Preventing Inhalation
  • Requirement: When working with the solid compound outside of a fume hood, or if there is a risk of generating dust, a NIOSH-approved respirator is necessary.[8][9] The specific type of respirator and cartridge will depend on a formal risk assessment.

  • Rationale: Inhalation is a primary route of exposure for powdered chemicals.[11] A respirator filters out airborne particles, protecting the respiratory system from potential irritation and toxicity.

Operational and Disposal Plans: A Step-by-Step Guide

Handling Procedure
  • Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Designate a specific area within the chemical fume hood for the procedure.

  • Weighing and Transfer: Conduct all weighing and transfer of the solid compound within the fume hood to contain any airborne dust. Use a spatula or other appropriate tool to handle the powder.

  • Dissolution: If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After the procedure, wipe down the work area in the fume hood with an appropriate solvent.

Disposal Plan

As a halogenated organic compound, all waste containing 2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid must be disposed of as hazardous waste.

  • Segregation: It is critical to segregate halogenated organic waste from non-halogenated waste streams.[12][13][14]

  • Waste Containers: Collect all solid waste (e.g., contaminated gloves, weigh boats) and liquid waste in clearly labeled, sealed containers designated for "Halogenated Organic Waste."[13]

  • Labeling: The waste container must be labeled with the full chemical name and the words "Hazardous Waste."[12]

  • Disposal: Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste. Do not dispose of this chemical down the drain.[13] Incineration is a common and effective disposal method for halogenated organic compounds.[15]

Visualizing the Safety Workflow

The following table summarizes the recommended PPE for different operational scenarios.

Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Solid (in fume hood) Chemical Splash GogglesNitrile GlovesLab CoatNot typically required
Preparing Solutions (in fume hood) Goggles & Face ShieldDouble Nitrile or Butyl Rubber GlovesLab Coat & Chemical ApronNot typically required
Handling Solid (outside fume hood) Chemical Splash GogglesNitrile GlovesLab CoatNIOSH-approved Respirator

This workflow diagram illustrates the decision-making process for ensuring safe handling.

PPE_Workflow PPE Selection and Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal start Start: Handling Required hazard_assessment Conduct Hazard Assessment start->hazard_assessment ppe_check Inspect PPE for Integrity hazard_assessment->ppe_check fume_hood Work in Chemical Fume Hood ppe_check->fume_hood weigh_transfer Weigh and Transfer Solid fume_hood->weigh_transfer dissolve Prepare Solution (if applicable) weigh_transfer->dissolve decontaminate Decontaminate Work Area dissolve->decontaminate dispose_waste Segregate and Dispose of Halogenated Waste decontaminate->dispose_waste remove_ppe Remove and Dispose of Contaminated PPE dispose_waste->remove_ppe end End remove_ppe->end

Caption: A workflow for the safe handling of 2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid.

By adhering to these guidelines, you are not only ensuring your personal safety and that of your colleagues but also upholding the rigorous standards of scientific integrity. A commitment to safety is a commitment to reliable and reproducible research.

References

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington. [Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. National Center for Biotechnology Information. [Link]

  • Personal Protective Equipment for Laboratories. Environmental Health and Safety, Dartmouth College. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration. [Link]

  • Navigating Laboratory Safety: Understanding OSHA and EPA Regulations While Protecting Your Employees. The EI Group. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste Segregation. Bucknell University. [Link]

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. [Link]

  • Safety Guidelines for the Chemistry Professional. American Chemical Society. [Link]

  • Safety Tipsheets & Best Practices. American Chemical Society. [Link]

  • Guidelines for Chemical Laboratory Safety in Academic Institutions. American Chemical Society. [Link]

  • Safety data sheet - Mecoprop. CPAChem. [Link]

  • From Chemical Safety Rules to Risk Management. American Chemical Society. [Link]

  • 2-Amino-3-(3-methoxyphenyl)propanoic acid. PubChem. [Link]

  • Chemical Safety Guide, 5th Ed. National Institutes of Health. [Link]

  • 2-amino-3-(2-phenylphenyl)propanoic acid. U.S. Environmental Protection Agency. [Link]

Sources

Retrosynthesis Analysis

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